2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPOZMLKGDJGP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068406, DTXSID201143679 | |
| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127192-46-5, 42573-57-9 | |
| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127192-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine, 2-(2-(4-methoxyphenyl)ethenyl)-4,6-bis(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042573579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Versatile Photoinitiator for Advanced Applications
Introduction
In the ever-evolving landscape of material science and polymer chemistry, the demand for highly efficient and versatile photoinitiators is paramount. Among these, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS No. 42573-57-9), hereafter referred to as MBT, has emerged as a significant player. This technical guide provides a comprehensive overview of MBT, from its fundamental chemical properties and synthesis to its mechanistic action and practical applications in photopolymerization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this multifaceted molecule.
Physicochemical Properties
MBT is a light yellow crystalline powder with the molecular formula C₁₄H₉Cl₆N₃O and a molecular weight of 447.96 g/mol .[1][2] Its structure is characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups and a 4-methoxystyryl group. This unique combination of electron-withdrawing trichloromethyl groups and the chromophoric methoxystyryl moiety underpins its potent photoinitiating capabilities.
| Property | Value | Reference |
| CAS Number | 42573-57-9 | [1] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [1][2] |
| Molecular Weight | 447.96 g/mol | [1][2] |
| Appearance | Light yellow to amber powder/crystal | [3][4] |
| Melting Point | 192-195 °C | [2][5] |
| UV Absorption Maximum (λmax) | 379 nm | [2] |
Synthesis of this compound
The synthesis of asymmetrically substituted 1,3,5-triazines like MBT can be achieved through a multi-step process. While microwave-assisted synthesis has been shown to be an efficient green methodology for various triazine derivatives, the classical approach generally involves the sequential substitution of chlorine atoms on a cyanuric chloride precursor. A plausible synthetic route to MBT involves the condensation of 2,4-bis(trichloromethyl)-6-methyl-1,3,5-triazine with 4-methoxybenzaldehyde. This type of reaction, often a Knoevenagel-type condensation, is a common strategy for forming styryl derivatives of triazines. The synthesis of a related compound, 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT), is achieved through the demethylation of MBT using boron tribromide (BBr₃).[6]
Mechanism of Action: A Potent Photoinitiator
MBT primarily functions as a Type I cleavable photoinitiator.[7][8] Upon exposure to near-UV or visible light, particularly in the 385-405 nm range, the molecule undergoes homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups.[7][8][9] This photochemical process generates a triazinyl radical and a chlorine radical, both of which are capable of initiating free radical polymerization of monomers like (meth)acrylates.[8]
The high efficiency of MBT is attributed to its strong absorption in the near-UV and visible regions, a property conferred by the extended π-conjugation of the 4-methoxystyryl group. This allows for the effective utilization of energy from common LED light sources.[7][8]
Furthermore, MBT can also act as a photoacid generator (PAG).[1][10][11] Upon irradiation, the generated chlorine radicals can abstract hydrogen atoms from the surrounding medium to produce hydrochloric acid (HCl). This photo-generated acid can then catalyze cationic polymerization of monomers such as epoxides, particularly when used in combination with additives like iodonium salts and N-vinylcarbazole.[7][8]
Figure 1: Mechanism of photoinitiation and photoacid generation by MBT.
Applications in Research and Development
The unique properties of MBT make it a valuable tool in various research and industrial applications:
-
Free Radical Photopolymerization: MBT is a high-performance photoinitiator for the free radical polymerization of (meth)acrylates.[7][8] Its efficiency under near-UV and visible LED irradiation makes it a superior alternative to some commercial photoinitiators, especially for applications requiring curing under air, as it can mitigate oxygen inhibition.[7][8][12]
-
Cationic Photopolymerization: In combination with sensitizers and co-initiators, MBT can effectively initiate the cationic polymerization of epoxides.[7][8] This is crucial for applications requiring high chemical and thermal resistance, such as advanced coatings and adhesives.
-
Advanced Materials and Coatings: The ability to rapidly and precisely cure polymers using MBT is instrumental in the development of advanced materials, including UV-curable coatings and light-curing adhesives.[10]
-
3D Printing and Microelectronics: The spatial and temporal control afforded by photopolymerization with MBT is highly advantageous in additive manufacturing (3D printing) and the fabrication of microelectronic components.[6][10]
-
Pharmaceutical and Organic Synthesis: As a versatile building block, MBT serves as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][13]
-
Biological Research: Preliminary research suggests that MBT may possess antimicrobial and anticancer properties, opening avenues for further investigation in medicinal chemistry.[9]
Experimental Protocol: LED-Induced Photopolymerization of a Methacrylate Resin
This protocol provides a general framework for utilizing MBT as a photoinitiator for the free radical polymerization of a methacrylate-based resin using a 405 nm LED light source.
Materials:
-
This compound (MBT)
-
Methacrylate monomer or oligomer (e.g., trimethylolpropane triacrylate, TMPTA)
-
Co-initiator (optional, e.g., an amine like ethyl 4-(dimethylamino)benzoate, EDB)
-
Solvent (if necessary, e.g., dichloromethane)
-
405 nm LED lamp
-
Photoreactor or suitable sample holder
-
Real-time Fourier-transform infrared (RT-FTIR) spectrometer for monitoring conversion
Procedure:
-
Preparation of the Photopolymerizable Formulation:
-
Prepare a stock solution of MBT in a suitable solvent if required.
-
In a light-protected vial, mix the methacrylate monomer/oligomer with the desired concentration of MBT (typically 0.1-2% by weight).
-
If using a co-initiator, add it to the mixture (concentrations can vary, a 1:1 molar ratio with MBT is a good starting point).
-
Ensure the mixture is homogeneous by vortexing or gentle stirring.
-
-
Sample Preparation for RT-FTIR:
-
Place a small drop of the formulation between two polypropylene films.
-
Mount the sample in the RT-FTIR spectrometer.
-
-
Photopolymerization and Monitoring:
-
Position the 405 nm LED lamp at a fixed distance from the sample, ensuring uniform irradiation.
-
Record an initial IR spectrum before irradiation.
-
Start the LED irradiation and simultaneously begin recording IR spectra at regular intervals.
-
Monitor the decrease in the characteristic methacrylate C=C bond absorption peak (around 1635 cm⁻¹) to determine the degree of conversion over time.
-
-
Data Analysis:
-
Calculate the monomer conversion using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.
-
Plot the conversion as a function of irradiation time to obtain the polymerization profile.
-
Figure 2: Experimental workflow for LED-induced photopolymerization using MBT.
Safety and Handling
MBT is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly efficient and versatile photoinitiator with significant potential in a wide range of applications, from advanced materials and coatings to organic synthesis. Its strong absorption in the near-UV and visible spectrum, coupled with its ability to act as both a Type I photoinitiator and a photoacid generator, makes it an invaluable tool for researchers and developers. As LED technology continues to advance, the utility of photoinitiators like MBT that are tailored for these light sources will undoubtedly grow, paving the way for new innovations in polymer science and beyond.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Multifaceted Molecule
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, commonly referred to as R-Cl in photopolymerization literature, is a fascinating and versatile organic compound. Its unique molecular architecture, featuring a symmetrical triazine core flanked by two reactive trichloromethyl groups and a methoxystyryl moiety, underpins its significant role in materials science and its emerging potential in medicinal chemistry. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both foundational knowledge and practical insights for its application in research and development.
Molecular Identity and Core Physicochemical Characteristics
At its heart, this compound is a photoactive molecule, meaning its chemical behavior can be dramatically altered by light. This property is central to its primary applications.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 42573-57-9 | [1] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [1] |
| Molecular Weight | 447.96 g/mol | [1] |
| Appearance | Light yellow to amber powder/crystal | [2][3] |
| Melting Point | 192-195 °C | [4] |
| UV-Vis λmax | 379 nm | [4] |
Synthesis and Purification: A Pathway to a High-Purity Compound
The synthesis of this compound is typically achieved through a condensation reaction.[2][5] This process involves the reaction of a trichloromethyl-substituted triazine precursor with 4-methoxystyrene.[6] Achieving high purity is critical, as impurities can negatively impact polymerization kinetics and the properties of the final material.[5]
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Precursor Synthesis: The synthesis begins with the preparation of the 4,6-bis(trichloromethyl)-1,3,5-triazine precursor. This is often achieved through the controlled chlorination of methyl-substituted triazines.[6]
-
Condensation Reaction: The trichloromethyl-triazine precursor is then reacted with 4-methoxystyrene in a suitable organic solvent. The reaction is typically catalyzed and carried out under an inert atmosphere to prevent side reactions.[6]
-
Work-up: Following the reaction, the mixture is quenched, and the crude product is isolated.
Experimental Protocol: Purification
Recrystallization is a common and effective method for purifying the crude product.[7] While the optimal solvent system may require some empirical determination, a mixture such as methanol and water has been reported for the recrystallization of similar triazine derivatives.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Spectroscopic and Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational studies have been performed to predict the ¹H and ¹³C NMR spectra of this compound.[8] These calculations provide valuable information for analyzing the molecular structure.
Infrared (IR) Spectroscopy
Vibrational analysis using FT-IR spectroscopy is a key technique for identifying the functional groups present in the molecule.[1] Expected characteristic peaks include those corresponding to C-Cl stretching and triazine ring vibrations.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
The Core Application: A High-Performance Photoinitiator
The primary and most well-documented application of this compound is as a high-performance photoinitiator (PI) or photoacid generator (PAG).[2][8][9] It is particularly effective for initiating free-radical and cationic polymerization upon exposure to near-UV or visible light, especially from LED sources at wavelengths of 385, 395, or 405 nm.[8][9]
Mechanism of Photoinitiation: A Type I Cleavage
Upon absorption of light energy, the molecule undergoes a unimolecular bond cleavage, characteristic of a Type I photoinitiator.[8] The primary photochemical event is the homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups.[10] This generates a highly reactive triazinyl radical and a chlorine radical, which then initiate the polymerization of monomers.[9]
Caption: Simplified mechanism of photoinitiation for this compound.
The efficiency of this process can be further enhanced by the addition of co-initiators such as amines or iodonium salts.[8][9] In fact, these multi-component systems can exhibit higher photoinitiation efficiency than many well-known commercial photoinitiators.[8][9]
Experimental Protocol: Photoinitiated Polymerization of Acrylates
The following is a general protocol for the free-radical polymerization of an acrylate monomer using this compound as the photoinitiator.
-
Formulation Preparation: Prepare a solution of the acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA) containing a specific weight percentage of the photoinitiator (typically 0.1-2 wt%). If using a co-initiator, it should also be added at the desired concentration. The components should be thoroughly mixed until a homogeneous solution is obtained.
-
Sample Preparation: Apply a thin film of the formulation onto a suitable substrate.
-
Irradiation: Expose the sample to a light source with the appropriate wavelength (e.g., a 405 nm LED) and intensity for a specified duration. The polymerization progress can be monitored in real-time using techniques like RT-FTIR (Real-Time Fourier Transform Infrared Spectroscopy) by observing the decrease in the characteristic acrylate double bond absorption peak.[11]
-
Curing and Characterization: After irradiation, the cured polymer can be characterized for its physical and chemical properties.
Emerging Roles in Drug Development and Medicinal Chemistry
While its primary application is in materials science, the styryl-triazine scaffold is gaining attention in medicinal chemistry.[12] Triazine derivatives are being explored for a range of therapeutic applications due to their diverse biological activities.[13]
The term "pharmaceutical intermediate" suggests that this compound can serve as a building block in the synthesis of more complex, biologically active molecules.[14] The reactive trichloromethyl groups can be substituted with various nucleophiles, allowing for the construction of a library of derivatives for screening against different biological targets.[1][14] Specifically, styryl-triazine derivatives have been investigated for their potential to modulate protein kinases, which are key targets in cancer therapy.[12]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion: A Molecule of Significant Potential
This compound is a compound of considerable interest due to its high efficiency as a photoinitiator and its potential as a scaffold in medicinal chemistry. Its well-defined physicochemical properties, coupled with a growing understanding of its reactivity, make it a valuable tool for researchers and developers in both materials science and the pharmaceutical industry. Further exploration of its synthetic derivatization and biological activities is likely to unveil even more applications for this versatile molecule.
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An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a significant photoacid generator utilized in advanced photolithography and material science. The synthesis is a multi-step process commencing from readily available precursors, involving the construction of the core 1,3,5-triazine ring, followed by selective functionalization. This document will delve into the mechanistic underpinnings of each synthetic transformation, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, polymer chemistry, and drug development who require a thorough understanding of the preparation of this specialized triazine derivative.
Introduction: The Significance of Substituted Triazines
1,3,5-triazine derivatives are a cornerstone in various chemical industries, finding applications as herbicides, dyes, and crosslinking agents.[1] Their utility stems from the tunable electronic properties of the triazine ring and the ability to introduce diverse functionalities at the 2, 4, and 6 positions. The target molecule, this compound, is of particular interest due to its role as a photoinitiator in free radical polymerization.[2] The presence of the trichloromethyl groups facilitates the generation of reactive radical species upon photolysis, while the methoxystyryl moiety enhances its absorption characteristics in the near-UV and visible regions.[3]
The synthetic strategy detailed herein deviates from the direct substitution of cyanuric chloride. Instead, it builds the triazine core from a simple nitrile and then sequentially modifies the substituents to arrive at the final product. This approach offers greater control over the final structure and avoids potential side reactions associated with the high reactivity of cyanuric chloride.
Overall Synthetic Strategy
The synthesis of this compound is a three-stage process. The initial step involves the formation of a symmetrically substituted methyltriazine, which then undergoes selective chlorination to activate one of the methyl groups for the final condensation step.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 2,4,6-Trimethyl-1,3,5-triazine
The foundational step is the acid-catalyzed cyclotrimerization of acetonitrile to form the stable 2,4,6-trimethyl-1,3,5-triazine ring. This reaction is a classic example of electrophilic catalysis on a nitrile.
Mechanistic Insight
The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A second molecule of acetonitrile then acts as a nucleophile, attacking the activated carbon. This process repeats with a third acetonitrile molecule, leading to a linear intermediate that subsequently cyclizes and aromatizes to the stable triazine ring.
Experimental Protocol: Cyclotrimerization of Acetonitrile
Materials:
-
Acetonitrile (anhydrous)
-
Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid
-
Inert gas (Nitrogen or Argon)
-
Ethanol and water for recrystallization
Procedure:
-
A high-pressure reactor equipped with a magnetic stirrer and a temperature controller is charged with anhydrous acetonitrile.
-
The reactor is purged with an inert gas.
-
A catalytic amount of trifluoromethanesulfonic acid is added to the acetonitrile.
-
The reactor is sealed and heated to 150-200°C. The pressure will increase due to the vapor pressure of acetonitrile at this temperature.[4]
-
The reaction is maintained at this temperature for several hours, with progress monitored by techniques such as GC-MS.
-
After completion, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
The crude product, a solid, is then purified.
Purification:
-
Distillation: The excess acetonitrile is removed by distillation.
-
Recrystallization: The solid residue is recrystallized from a mixture of ethanol and water to yield pure 2,4,6-trimethyl-1,3,5-triazine.[4]
| Parameter | Value | Reference |
| Starting Material | Acetonitrile | [4] |
| Catalyst | Trifluoromethanesulfonic acid | [5] |
| Temperature | 150-200°C | [4] |
| Purification | Recrystallization (Ethanol/Water) | [4] |
Stage 2: Selective Chlorination
This is a critical step where two of the three methyl groups on the triazine ring are exhaustively chlorinated to trichloromethyl groups, while one methyl group remains for the subsequent condensation. This selectivity is achieved by careful control of the reaction conditions.
Rationale for Selectivity
The electron-withdrawing nature of the triazine ring and the already chlorinated methyl groups deactivates the remaining methyl groups towards further radical chlorination. By controlling the stoichiometry of the chlorinating agent and the reaction time, it is possible to achieve the desired bis(trichloromethyl) derivative as the major product.
Experimental Protocol: Chlorination of 2,4,6-Trimethyl-1,3,5-triazine
Materials:
-
2,4,6-Trimethyl-1,3,5-triazine
-
Glacial Acetic Acid
-
Chlorine gas
-
Sodium acetate (anhydrous)
Procedure:
-
2,4,6-Trimethyl-1,3,5-triazine is dissolved in glacial acetic acid in a reaction vessel equipped with a gas inlet, a stirrer, and a condenser.
-
Anhydrous sodium acetate is added to the solution. The acetate acts as a base to neutralize the HCl generated during the reaction, which can prevent unwanted side reactions.[6]
-
The mixture is heated to 50-60°C.
-
Chlorine gas is bubbled through the solution at a controlled rate. The reaction is exothermic and should be monitored carefully.[6]
-
The progress of the reaction is monitored by GC-MS to follow the formation of mono-, di-, and trichlorinated products. The reaction is stopped when the desired 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is the predominant product.
-
Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.
Purification:
-
The acetic acid is removed under reduced pressure.
-
The resulting crude product is purified by fractional distillation or column chromatography to isolate 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine.[6]
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trimethyl-1,3,5-triazine | [6] |
| Chlorinating Agent | Chlorine gas | [6] |
| Solvent | Glacial Acetic Acid | [6] |
| Base | Sodium acetate | [6] |
| Temperature | 50-60°C | [6] |
Stage 3: Condensation to Form the Styryl Linkage
The final step is a condensation reaction between the activated methyl group of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine and 4-methoxybenzaldehyde. This reaction forms the carbon-carbon double bond of the styryl group.
Mechanistic Considerations
The methyl group at the 2-position of the triazine is activated by the two electron-withdrawing trichloromethyl groups and the triazine ring itself. In the presence of a base, this methyl group can be deprotonated to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate subsequently eliminates a molecule of water to form the thermodynamically stable conjugated styryl system.
Caption: Mechanism of the condensation reaction.
Experimental Protocol: Condensation Reaction
Materials:
-
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
-
4-Methoxybenzaldehyde
-
A suitable solvent (e.g., Toluene or DMF)
-
A base catalyst (e.g., Piperidine or Potassium tert-butoxide)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine and 4-methoxybenzaldehyde are dissolved in a suitable solvent like toluene.
-
A catalytic amount of a base, such as piperidine, is added to the mixture.
-
The reaction mixture is heated to reflux. The water formed during the condensation is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.
-
The reaction is monitored by TLC or HPLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.
| Parameter | Value | Reference |
| Reactants | 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, 4-Methoxybenzaldehyde | [2] |
| Catalyst | Base (e.g., Piperidine) | Inferred from similar condensation reactions |
| Solvent | Toluene | Inferred for azeotropic water removal |
| Purification | Column Chromatography | [2] |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the styryl protons, the methoxy group, and the correct carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=C double bond of the styryl group and the C-Cl bonds of the trichloromethyl groups.
-
Melting Point Analysis: To assess the purity of the final product. The literature melting point is 192-195 °C.
Conclusion
The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic transformations. By understanding the underlying mechanisms of cyclotrimerization, selective chlorination, and condensation, researchers can effectively produce this valuable photoinitiator. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis, and with appropriate optimization, can be adapted for larger-scale production. The key to a successful synthesis lies in the careful control of reaction conditions at each stage, particularly during the selective chlorination step, and rigorous purification of the intermediates and the final product.
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European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Retrieved from [Link]
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Unraveling the Photodissociation Pathway of a Workhorse Photoinitiator: A Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For Immediate Release
A Deep Dive into the Core Mechanism, Experimental Validation, and Practical Implications of a Key Triazine-Based Photoinitiator for Advanced Materials and Drug Development.
This technical guide offers an in-depth exploration of the photodecomposition mechanism of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data and field-proven insights to provide a comprehensive understanding of this versatile photoinitiator.
Introduction: The Significance of this compound in Photochemistry
This compound, hereafter referred to as R-Cl , is a prominent member of the triazine family of compounds, recognized for its efficacy as a Type I photoinitiator.[1] These initiators undergo a unimolecular bond cleavage upon exposure to light to generate free radicals, which can subsequently initiate polymerization or other chemical transformations.[2] R-Cl is particularly valued for its strong absorption in the near-UV and visible regions, making it compatible with various light sources, including LED technology.[1][3] Its applications are extensive, ranging from the photopolymerization of (meth)acrylates to its use as a photoacid generator (PAG) in the manufacturing of advanced electronic materials.[4][5] Understanding the intricacies of its photodecomposition is paramount for optimizing its performance and developing novel applications.
The core structure of R-Cl features a central 1,3,5-triazine ring, which is substituted with a 4-methoxystyryl group at the 2-position and two trichloromethyl groups at the 4- and 6-positions. The methoxystyryl moiety acts as the principal chromophore, responsible for the compound's characteristic light absorption properties.[2] The trichloromethyl groups, on the other hand, are the photolabile centers, poised for dissociation upon electronic excitation.
The Photodecomposition Mechanism: A Step-by-Step Analysis
The photodecomposition of R-Cl is a rapid and efficient process that proceeds through a series of well-defined steps. The primary event is the homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups.
Photoexcitation and the Crucial Role of the Singlet State
Upon absorption of a photon in the near-UV or visible spectrum (with a maximum absorption at approximately 373 nm), the R-Cl molecule is promoted to an electronically excited state.[3] Molecular orbital calculations have revealed that this absorption is associated with a HOMO → LUMO transition, characterized by a partial charge transfer from the electron-donating methoxystyryl group to the electron-accepting triazine ring.[2]
Crucially, these calculations also show that the Lowest Unoccupied Molecular Orbital (LUMO) possesses an anti-bonding (σ*) character with respect to the C-Cl bond.[2] This pre-disposes the molecule for dissociation upon excitation.
While both singlet and triplet excited states are theoretically possible, experimental and computational evidence strongly suggests that the photodissociation of R-Cl predominantly occurs from the first excited singlet state (S1).[2][3] The intersystem crossing (ISC) quantum yield to the triplet state is low. Furthermore, the energy of the S1 state (E_S = 71.2 kcal/mol) is significantly higher than the bond dissociation energy (BDE) of the C-Cl bond (51.5 kcal/mol), rendering the cleavage from the singlet state a highly exothermic and thus favorable process.[3] In contrast, the triplet state energy (E_T = 47.5 kcal/mol) is lower than the C-Cl BDE, making dissociation from this state less likely.[3]
Generation of Radical Species
The homolytic cleavage of the C-Cl bond results in the formation of two radical species: a triazine-centered dichloromethyl radical and a chlorine radical (Cl•).[2] The generation of both of these radical species has been confirmed by Electron Spin Resonance (ESR) spin trapping experiments.[3]
The subsequent fate of these radicals is dependent on the surrounding chemical environment. In the context of photopolymerization, both the triazine-centered radical and the chlorine radical are capable of initiating the polymerization of monomers, such as acrylates, by adding to the double bond and creating a new radical center that propagates the polymer chain.
The Photoacid Generation Pathway
In addition to free radical generation, the photodecomposition of R-Cl can also lead to the formation of hydrochloric acid (HCl), classifying it as a photoacid generator (PAG).[5] This occurs through subsequent reactions of the initially formed radicals with hydrogen-donating species in the reaction medium, such as residual solvent or monomer impurities. The chlorine radical, being highly reactive, can abstract a hydrogen atom to form HCl. This acid generation is a critical step in applications such as photoresists, where the acid catalyzes a change in the solubility of the polymer matrix.
It is noteworthy that the quantum yield of acid generation can be highly dependent on the solvent and the presence of sensitizers. For a structurally similar triazine, the quantum yield of HCl generation was found to be very low upon direct excitation but increased significantly with sensitization, suggesting that the efficiency of this pathway can be modulated.[6]
Experimental Methodologies for Elucidating the Mechanism
A combination of spectroscopic and analytical techniques is employed to investigate the photodecomposition mechanism of R-Cl. Each technique provides a unique piece of the puzzle, from identifying transient intermediates to quantifying reaction efficiencies.
Steady-State Photolysis
Steady-state photolysis, monitored by UV-Vis spectrophotometry, is a fundamental technique to observe the overall photochemical reaction. By irradiating a solution of R-Cl and recording the changes in its absorption spectrum over time, the disappearance of the starting material and the appearance of photoproducts can be tracked. A rapid decrease in the characteristic absorption band of R-Cl is indicative of an efficient photochemical process.[3]
Transient Absorption Spectroscopy
To probe the short-lived excited states and radical intermediates, transient absorption spectroscopy (TAS) is the tool of choice.[7][8] In a typical TAS experiment, the sample is excited with a short, high-intensity "pump" pulse of light. A second, lower-intensity "probe" pulse, with a variable time delay, is then passed through the sample to measure the absorption of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of these intermediates can be monitored on timescales ranging from femtoseconds to milliseconds.
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
-
Sample Preparation: A solution of R-Cl in a suitable solvent (e.g., acetonitrile) is prepared in a quartz cuvette. The concentration is adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength. The solution is typically deoxygenated by purging with nitrogen or argon to prevent quenching of the excited states by oxygen.
-
Pump-Probe Setup: A pulsed laser system, such as a Nd:YAG laser, is used to generate the pump pulse at a wavelength where R-Cl absorbs (e.g., 355 nm). The probe light is generated from a broadband source, such as a xenon arc lamp.
-
Data Acquisition: The probe light is passed through the sample and into a monochromator and detector (e.g., a photomultiplier tube or a CCD camera). The change in absorbance (ΔA) is recorded at various wavelengths and at different time delays after the pump pulse.
-
Data Analysis: The resulting data is plotted as ΔA versus wavelength at specific time points (transient spectra) or as ΔA versus time at a specific wavelength (kinetic traces). These plots allow for the identification of transient species and the determination of their lifetimes.
Electron Spin Resonance (ESR) Spin Trapping
ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species.[9] However, the initially formed radicals from R-Cl photolysis are often too short-lived to be detected directly. Therefore, the spin trapping technique is employed.[10] A "spin trap," such as N-tert-butyl-α-phenylnitrone (PBN), is added to the solution. The short-lived radicals react with the spin trap to form a more stable radical adduct, which can then be detected by ESR. The hyperfine splitting pattern of the ESR spectrum of the adduct provides information about the structure of the trapped radical.
Experimental Protocol: ESR Spin Trapping
-
Sample Preparation: A solution of R-Cl and a spin trap (e.g., PBN) is prepared in a suitable solvent (e.g., benzene or acetonitrile) in a quartz ESR tube. The solution is deoxygenated.
-
In-situ Irradiation: The ESR tube is placed in the cavity of the ESR spectrometer and irradiated with a light source (e.g., a high-pressure mercury lamp with appropriate filters) that excites R-Cl.
-
Spectral Acquisition: The ESR spectrum is recorded during or immediately after irradiation.
-
Spectral Simulation and Analysis: The experimental spectrum is simulated to determine the hyperfine coupling constants (aN and aH). These constants are characteristic of the trapped radical and allow for its identification. For R-Cl, the detection of adducts corresponding to both the triazine-centered radical and the chlorine radical confirms the proposed C-Cl bond cleavage.
Quantitative Insights into the Photodecomposition
The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the number of events (e.g., molecules reacted or products formed) that occur per photon absorbed. For R-Cl, the key quantitative parameters are the molar extinction coefficient and the quantum yield of C-Cl bond cleavage.
| Parameter | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | ~44,000 M⁻¹cm⁻¹ | 373 | [3] |
| ~39,000 M⁻¹cm⁻¹ | 385 | [3] | |
| ~29,000 M⁻¹cm⁻¹ | 395 | [3] | |
| ~17,000 M⁻¹cm⁻¹ | 405 | [3] | |
| Singlet State Energy (E_S) | 71.2 kcal/mol | - | [3] |
| Triplet State Energy (E_T) | 47.5 kcal/mol | - | [3] |
| C-Cl Bond Dissociation Energy (BDE) | 51.5 kcal/mol | - | [3] |
Table 1: Key photophysical and photochemical parameters for R-Cl.
While a specific quantum yield for the C-Cl bond cleavage of R-Cl has not been definitively reported, the high efficiency of polymerization initiated by this compound suggests that the quantum yield of radical generation is significant.[1][3] The very low fluorescence quantum yield (Φ_fluo ≈ 2 x 10⁻⁴) further supports the notion that the excited singlet state is rapidly depopulated through a non-radiative pathway, namely the C-Cl bond cleavage.[3]
Conclusion and Future Outlook
The photodecomposition of this compound is a well-orchestrated process initiated by photoexcitation to the singlet state, followed by a rapid and efficient homolytic cleavage of a C-Cl bond. This primary event generates a triazine-centered radical and a chlorine radical, which are the key species responsible for initiating polymerization and, through subsequent reactions, generating acid.
The detailed understanding of this mechanism, supported by a suite of advanced experimental techniques, provides a solid foundation for the rational design of new photoinitiator systems with tailored properties. Future research may focus on modifying the chromophore to shift the absorption to longer wavelengths for applications in deep-curing or biological systems, or altering the leaving group to fine-tune the reactivity of the generated radicals. As the demand for advanced, light-curable materials continues to grow, a deep understanding of the fundamental photochemistry of workhorse initiators like R-Cl will remain indispensable.
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An In-depth Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a Photoacid Generator
This technical guide provides a comprehensive overview of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a potent photoacid generator (PAG). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical principles, mechanisms of action, and practical applications of this versatile compound. Our focus is to bridge theoretical knowledge with actionable, field-proven insights to empower innovation in your research and development endeavors.
Introduction: The Role of Photoacid Generators in Modern Chemistry
Photoacid generators are a critical class of molecules that, upon exposure to light, release a strong acid.[1][2] This light-induced acidity provides precise spatial and temporal control over chemical reactions, a feature highly sought after in numerous advanced applications.[1] Among these, triazine-based PAGs have garnered significant attention for their unique photochemical properties and efficacy.[2] this compound (CAS: 42573-57-9), hereafter referred to as MSTIT, stands out as a high-performance photoinitiator, particularly effective under near-UV and visible light, making it compatible with modern LED light sources.[3][4]
Chemical and Physical Properties of MSTIT
A thorough understanding of the physicochemical properties of MSTIT is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 42573-57-9 | |
| Molecular Formula | C₁₄H₉Cl₆N₃O | |
| Molecular Weight | 447.96 g/mol | |
| Appearance | Light yellow to amber powder/crystal | [5] |
| Melting Point | 192-195 °C | |
| Maximum Absorption (λmax) | 379 nm |
MSTIT's structure, featuring a triazine core with two trichloromethyl groups and a methoxystyryl substituent, is key to its function.[2] The trichloromethyl groups are the source of the generated acid, while the methoxystyryl moiety acts as a chromophore, influencing the molecule's light absorption properties.[3]
Caption: Chemical structure of MSTIT.
Mechanism of Photoacid Generation
Upon irradiation with light of a suitable wavelength (e.g., 385, 395, or 405 nm), the MSTIT molecule absorbs a photon and is promoted to an excited state.[3][4] This excitation induces the homolytic cleavage of a carbon-chlorine (C-Cl) bond in one of the trichloromethyl groups, generating a triazinyl radical and a chlorine radical.[3] The highly reactive chlorine radical can then abstract a hydrogen atom from a surrounding molecule (e.g., a solvent or monomer), producing hydrochloric acid (HCl), the photo-generated acid.
Caption: Simplified mechanism of photoacid generation from MSTIT.
Applications of MSTIT
MSTIT's ability to generate acid upon illumination makes it a valuable tool in a variety of applications, primarily centered around initiating polymerization reactions.
Free-Radical Photopolymerization
MSTIT is an efficient Type I photoinitiator for the free-radical polymerization of (meth)acrylates.[4] In this process, the generated radicals directly initiate the polymerization of the monomer units. MSTIT has demonstrated higher photoinitiation ability for the polymerization of methacrylates under air at 405 nm than some well-known commercial photoinitiators.[3]
Cationic Photopolymerization
In the presence of suitable additives, such as an iodonium salt and N-vinylcarbazole, MSTIT can initiate the cationic polymerization of epoxides.[4] The photo-generated acid acts as a catalyst to open the epoxide ring, initiating a chain-growth polymerization. This is particularly advantageous for applications requiring low shrinkage and high thermal stability.
Photolithography and Micromachining
As a PAG, MSTIT is a key component in chemically amplified photoresists. The photogenerated acid catalyzes a change in the solubility of the polymer matrix, allowing for the creation of high-resolution patterns. This technology is fundamental to the microelectronics industry for fabricating integrated circuits and is also employed in micromachining and 3D printing.[6][7]
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be necessary based on specific experimental conditions and desired outcomes.
Protocol for Free-Radical Polymerization of a Methacrylate Resin
This protocol describes the preparation and photopolymerization of a simple methacrylate resin using MSTIT as the photoinitiator.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
This compound (MSTIT)
-
Acetonitrile (solvent, if needed for dissolution)
Equipment:
-
Magnetic stirrer and stir bar
-
UV/Vis LED lamp (e.g., 405 nm, with controlled intensity)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an attenuated total reflectance (ATR) accessory
-
Micrometer
Procedure:
-
Formulation Preparation:
-
In a light-protected vial, dissolve MSTIT in a minimal amount of acetonitrile if necessary. The typical concentration of MSTIT is 0.1-2% by weight relative to the monomer.
-
Add the MSTIT solution to the TMPTA monomer.
-
Stir the mixture in the dark until a homogeneous solution is obtained.
-
-
Sample Preparation for Curing:
-
Place a drop of the formulated resin onto a clean glass slide.
-
Use a micrometer to ensure a consistent film thickness (e.g., 20-50 µm).
-
-
Photopolymerization:
-
Place the sample under the LED lamp. The light intensity can be varied (e.g., 10-140 mW/cm²).[4]
-
Irradiate the sample for a specific time (e.g., 10-120 seconds).
-
-
Characterization of Polymer Conversion:
-
The degree of monomer to polymer conversion can be monitored in real-time using an FTIR spectrometer.
-
Track the decrease in the peak area of the methacrylate C=C bond (around 1635 cm⁻¹) as a function of irradiation time.
-
The final conversion can be calculated by comparing the peak area before and after curing.
-
Caption: Experimental workflow for free-radical polymerization.
Protocol for Cationic Polymerization of an Epoxy Resin
This protocol outlines the use of a multi-component system with MSTIT for the cationic polymerization of an epoxy resin.
Materials:
-
(3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (epoxy monomer)
-
This compound (MSTIT)
-
Diphenyliodonium hexafluorophosphate (iodonium salt, co-initiator)
-
N-vinylcarbazole (NVC, sensitizer)
Equipment:
-
Magnetic stirrer and stir bar
-
UV/Vis LED lamp (e.g., 385 nm)
-
Photo-Differential Scanning Calorimeter (Photo-DSC)
Procedure:
-
Formulation Preparation:
-
In a light-protected vial, prepare a mixture of the epoxy monomer, MSTIT (e.g., 0.5% by weight), the iodonium salt (e.g., 2% by weight), and NVC (e.g., 1% by weight).
-
Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.
-
-
Photo-DSC Analysis:
-
Place a small, accurately weighed sample (e.g., 2-5 mg) of the formulation into an aluminum DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Irradiate the sample with the LED lamp at a controlled intensity and temperature.
-
The Photo-DSC will record the heat flow as a function of time, which is proportional to the rate of polymerization.
-
-
Data Analysis:
-
The total heat evolved during the polymerization is proportional to the overall monomer conversion.
-
The peak of the heat flow curve corresponds to the maximum polymerization rate.
-
This data can be used to compare the efficiency of different formulations and curing conditions.
-
Caption: Experimental workflow for cationic polymerization.
Safety and Handling
MSTIT is a chemical substance and should be handled with appropriate safety precautions.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with a dust mask.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly efficient and versatile photoacid generator with significant potential in a range of applications, from advanced material synthesis to microfabrication. Its compatibility with modern LED light sources and its ability to initiate both free-radical and cationic polymerization make it a valuable tool for researchers and developers. By understanding its fundamental properties and following well-defined experimental protocols, the full potential of MSTIT can be harnessed to drive innovation in science and technology.
References
-
Zhang, J., Xiao, P., Morlet-Savary, F., Graff, B., Fouassier, J. P., & Lalevée, J. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 6019-6026. ([Link])
-
ResearchGate. (n.d.). Structure of 2‐(4‐methoxystyryl)‐4,6‐bis(trichloromethyl)‐1,3,5‐triazine (R‐Cl),[8] a radical PI producing chloride radicals, and a coumarin based initiator (DCCA).. Retrieved from [Link]
-
ResearchGate. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Retrieved from [Link]
-
MDPI. (2022). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. Retrieved from [Link]
-
PMC. (2017). Flexible Materials for High-Resolution 3D Printing of Microfluidic Devices with Integrated Droplet Size Regulation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Material Science Innovations with this compound. Retrieved from [Link]
-
Arkema Sartomer. (2023). Cationic curing: shining a light on the technology. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). Examples of reaction and application of cationic initiators. Retrieved from [Link]
-
AWS. (n.d.). Photoinitiated cationic polymerization of epoxides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Versatile Photoacid Generator for Advanced Applications. Retrieved from [Link]
-
PMC. (2016). From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. Retrieved from [Link]
-
Allresist. (n.d.). Product information PHOTORESISTS. Retrieved from [Link]
-
MicroChemicals GmbH. (n.d.). AZ und TI Fotolacke aller Art. Retrieved from [Link]
-
Science.gov. (n.d.). trimethylolpropane trimethacrylate tmptma: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). CN101704745B - Trimethylolpropane triacrylate and preparation method thereof.
- Google Patents. (n.d.). JPS5470215A - Preparation of trimethylolpropane triacrylate or trimethylolpropane trimethacrylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. allresist.com [allresist.com]
- 3. researchgate.net [researchgate.net]
- 4. A known photoinitiator for a novel technology: this compound for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. sartomer.arkema.com [sartomer.arkema.com]
solubility of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Introduction
This compound, identified by CAS Number 42573-57-9, is a highly versatile and efficient Type I photoinitiator.[1] Its primary function is as a photoacid generator (PAG), where upon exposure to near UV or visible light, it cleaves to produce radical species that initiate polymerization.[1][2] This property makes it an invaluable component in advanced material science applications, including the formulation of photopolymerizable resins, UV-curable coatings, and adhesives.[3] Furthermore, its reactive trichloromethyl groups and triazine core make it a significant intermediate in organic synthesis and for the development of active pharmaceutical ingredients (APIs).[1]
A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective application. Solubility dictates the maximum achievable concentration in a formulation, influences the kinetics of photochemical reactions, and is a key parameter for purification and processing. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and supported by a detailed experimental protocol for its precise determination.
Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure and physical properties.
Chemical Structure:
Caption: Chemical structure of this compound.
The molecule possesses a largely nonpolar and rigid structure dominated by the heterocyclic triazine ring and two bulky, electron-withdrawing trichloromethyl groups. The methoxystyryl group introduces a degree of polarity. This combination suggests that the molecule will favor solvents of intermediate to low polarity and will have limited solubility in highly polar, protic solvents like water.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 42573-57-9 | |
| Molecular Formula | C₁₄H₉Cl₆N₃O | |
| Molecular Weight | 447.96 g/mol | |
| Appearance | Light yellow powder | [4] |
| Melting Point | 192-195 °C | |
| UV Absorbance Max (λmax) | 379 nm | [2] |
The high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during the dissolution process. The distinct UV absorbance maximum at 379 nm is a crucial property that can be leveraged for accurate quantitative analysis of its concentration in solution.[2]
Estimated Solubility Profile
While precise, publicly available quantitative solubility data for this specific compound is limited, a qualitative and estimated profile can be constructed based on the solubility of structurally similar triazine derivatives and fundamental chemical principles. One source notes the compound is insoluble in water. Other triazine derivatives are reported to be soluble in polar aprotic solvents while being poorly soluble in non-polar solvents and water.
Table of Estimated Solubility:
| Solvent | Chemical Class | Predicted Solubility | Rationale |
| Water | Protic, Polar | Insoluble | High polarity and hydrogen bonding of water are incompatible with the largely nonpolar solute. Confirmed by supplier data. |
| Methanol, Ethanol | Protic, Polar | Poorly to Moderately Soluble | The alkyl chains offer some compatibility, but hydrogen bonding limits solvation. |
| Acetone, Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | Good balance of polarity to interact with the methoxystyryl group without the strong hydrogen bonding that hinders dissolution. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Well Soluble | Highly effective polar aprotic solvent for a wide range of organic molecules. |
| Ethyl Acetate | Aprotic, Moderately Polar | Moderately Soluble | Offers a suitable polarity match for the overall molecule. |
| Toluene, Benzene | Aromatic, Nonpolar | Slightly to Moderately Soluble | Pi-stacking interactions between the aromatic solvent and the triazine/styryl rings can promote solubility. |
| Hexane, Heptane | Aliphatic, Nonpolar | Poorly Soluble to Insoluble | Lack of polarity makes these solvents poor choices for solvating the compound. |
Disclaimer: The values in this table are estimations and should be confirmed experimentally for any critical application. A validated protocol for this determination is provided below.
Experimental Protocol for Solubility Determination
The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method . This procedure ensures that the solution reaches saturation under controlled temperature conditions, providing a true measure of solubility.
Causality and Method Selection
The choice of the isothermal shake-flask method is deliberate. It is a thermodynamically rigorous approach that allows the system to reach equilibrium, which is the point where the rate of dissolution equals the rate of precipitation. This avoids the inaccuracies of kinetic or supersaturation-based methods. For quantitative analysis, UV-Vis spectrophotometry is selected due to the compound's strong chromophore, as indicated by its λmax at 379 nm.[2] This provides a sensitive and accurate means of measuring the concentration of the dissolved solute without complex sample preparation.
Experimental Workflow Diagram
Caption: Isothermal shake-flask workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions & Calibration Curve:
-
Accurately prepare a stock solution of the triazine compound in the solvent of interest (e.g., 100 µg/mL).
-
Perform serial dilutions to create a set of standards with known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure the absorbance of each standard at 379 nm using a UV-Vis spectrophotometer, using the pure solvent as a blank.
-
Plot absorbance versus concentration and perform a linear regression to generate a calibration curve. The curve must have an R² value > 0.99 for accuracy.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Accurately add a known volume of the desired organic solvent to each vial (e.g., 5.0 mL).
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Shake the vials at a moderate speed for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a glass syringe.
-
Immediately attach a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean vial. This step is critical to remove all undissolved micro-particles.
-
Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.
-
-
Quantitative Analysis and Calculation:
-
Measure the absorbance of the diluted filtrate at 379 nm.
-
Use the equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility using the following formula:
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Conclusion: Practical Implications for Researchers
A precise understanding of the solubility of this compound is not merely an academic exercise; it is fundamental to its successful application. For formulation scientists, this data dictates the energy efficiency of UV curing processes and the final properties of the cured material. For synthetic chemists, it informs the choice of reaction solvents to ensure homogeneity and maximize yield. By following the robust experimental protocol detailed in this guide, researchers can generate the reliable, quantitative data needed to unlock the full potential of this versatile photoinitiator.
References
-
A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry (RSC Publishing).
-
This compound. Sigma-Aldrich.
- An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents. Benchchem. [URL: Not available]
- Solubility of triazine pesticides in pure and modified subcritical w
-
This compound. Sigma-Aldrich.
- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [URL: Not available]
-
2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Allucid, Inc.
- Unlocking Potential: Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not available]
- 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine Product Information.
-
Preparation of triazine derivatives. Google Patents.
- Material Science Innovations with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not available]
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- 3. festochem.com [festochem.com]
- 4. 2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine(Triazine A) - Allucid, Inc. [allucid.com]
An In-depth Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Versatile Photoinitiator and Synthetic Building Block
This guide provides a comprehensive technical overview of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a multifaceted molecule with significant applications in materials science and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's properties, synthesis, and applications.
Core Molecular Attributes
This compound, hereafter referred to as MS-TT, is a substituted s-triazine derivative characterized by the presence of a methoxystyryl group and two trichloromethyl groups attached to the triazine ring. These structural features bestow upon it unique photochemical and reactive properties.
Molecular Structure and Chemical Properties
The fundamental chemical and physical properties of MS-TT are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₁₄H₉Cl₆N₃O[1] |
| Molecular Weight | 447.95 g/mol [1] |
| CAS Number | 42573-57-9[2] |
| Appearance | Light yellow to amber to dark green powder or crystal[1] |
| Melting Point | 192-195 °C |
| Purity | >98.0% (HPLC)[1] |
| λmax | 379 nm |
| SMILES | COc1ccc(C=Cc2nc(C(Cl)(Cl)Cl)nc(C(Cl)(Cl)Cl)n2)cc1[1] |
| InChI Key | MCNPOZMLKGDJGP-QPJJXVBHSA-N[1] |
The molecular structure of MS-TT is depicted in the diagram below, generated using the DOT language.
Sources
safety and handling of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
An In-Depth Technical Guide to the Safe Handling and Application of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Introduction
This compound, identified by CAS Number 42573-57-9, is a high-performance photoinitiator, functioning as a potent photoacid generator (PAG).[1] Upon exposure to near-UV or visible light, it undergoes a photochemical reaction to produce a strong acid, which can initiate or catalyze subsequent chemical processes.[2][3] This property makes it an indispensable component in a variety of advanced applications, including the free-radical photopolymerization of (meth)acrylates, and the formulation of sophisticated coatings, adhesives, and materials for microfabrication and 3D printing.[4][5]
As a Senior Application Scientist, it is imperative to convey that while this compound enables significant technological advancements, its unique chemical structure—featuring a triazine core with two trichloromethyl groups—necessitates a rigorous and informed approach to its handling, storage, and disposal. The presence of highly chlorinated moieties suggests potential reactivity and specific hazards that must be managed with robust safety protocols.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the safe and effective use of this compound. It moves beyond procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.
Compound Profile & Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a sound risk assessment. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 42573-57-9 | [6] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [6] |
| Molecular Weight | 447.96 g/mol | [6] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 192-195 °C (lit.) | [6] |
| Maximum Absorption (λmax) | 379 nm | [6] |
| Common Abbreviation | R–Cl | [2][4] |
Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS).[6] Adherence to the stated precautions is mandatory, not optional. It is critical to note that according to supplier safety data, the chemical, physical, and toxicological properties have not been exhaustively investigated, demanding a conservative and cautious approach to handling.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Target Organ Toxicity | STOT SE Category 3 | H335: May cause respiratory irritation |
Expert Insight: The hazard profile indicates that the primary routes of occupational exposure are inhalation of the powder, and direct contact with the skin and eyes. The trichloromethyl groups are the likely source of its irritant properties. The H335 classification for respiratory irritation is particularly concerning for a fine powder, as aerosolized particles can be easily inhaled if handled improperly.
Core Safety Protocols & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
All weighing and solution preparation activities involving this compound must be performed inside a certified chemical fume hood.[8][9]
-
Causality: A fume hood is the primary engineering control designed to capture and exhaust airborne particulates and vapors. Given the compound's classification as a respiratory irritant (H335), preventing the inhalation of its dust is the most critical safety objective.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling the compound in any form (solid or solution):
-
Eye Protection: Chemical safety goggles with side shields are required.[6][8] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Rationale: This compound causes serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal to protect from fine dust or splashes.
-
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[6][8] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Rationale: To prevent skin contact and subsequent irritation (H315).
-
-
Protective Clothing: A standard laboratory coat must be worn and fully fastened.[8]
-
Rationale: Protects skin and personal clothing from contamination.
-
-
Respiratory Protection: If there is any risk of generating dust outside of a fume hood, a NIOSH-approved N95 dust respirator is necessary.[6]
-
Rationale: This provides a final layer of defense against inhaling irritant particles.
-
Experimental Workflow & Handling Procedures
The following protocols represent a self-validating system for safe handling during a typical experimental workflow.
Protocol for Preparation of a Stock Solution
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Place a calibrated analytical balance and all necessary labware (weighing paper, spatula, beaker, solvent, magnetic stir bar) inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound onto weighing paper. Avoid any actions that could generate dust.
-
Expert Insight: Use a micro-spatula for controlled transfer. Tap the spatula gently rather than shaking it to dispense the powder.
-
-
Transfer: Carefully transfer the weighed powder into the designated beaker.
-
Dissolution: Add the stir bar and the calculated volume of the appropriate solvent. Cover the beaker with a watch glass or paraffin film to prevent evaporation and contamination.
-
Mixing: Place the beaker on a magnetic stir plate within the fume hood and stir until the solid is completely dissolved.
-
Storage: Transfer the resulting solution to a clearly labeled, tightly sealed storage bottle. The label must include the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.
General Experimental Workflow Diagram
The following diagram illustrates a standard logical flow for utilizing the compound safely from receipt to application.
Caption: Logical workflow for handling the photoinitiator.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring complete irrigation by holding the eyelids apart.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove all contaminated clothing. If skin irritation persists, seek medical attention.
-
If Inhaled: Move the individual to fresh air.[8] If the person feels unwell or has difficulty breathing, call a POISON CENTER or doctor for guidance.
-
If Swallowed: If the person is conscious, immediately have them drink water (two glasses at most). Do not induce vomiting. Consult a physician immediately.
Accidental Release (Spill) Response
For a small spill of the solid compound:
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood should remain on).
-
Protect: Wear all required PPE, including respiratory protection.
-
Contain & Clean: Do not use dry sweeping methods that can aerosolize the dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Caption: Emergency response workflow for a solid spill.
Storage and Disposal
Proper long-term management of the chemical and its associated waste is a cornerstone of laboratory safety and environmental responsibility.
Storage Conditions
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9][10]
-
The designated storage class is 11 for Combustible Solids.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Waste Disposal Protocol
Chemical waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it in its original container or a compatible, clearly labeled hazardous waste container.
-
Collection: Waste should be collected by the institution's EHS department or a licensed hazardous waste management facility.
-
Disposal Method: The recommended disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[8] This ensures complete destruction of the compound. Never dispose of this chemical down the drain or in regular trash.[10]
Caption: Cradle-to-grave waste disposal workflow.
Concluding Remarks
This compound is a powerful tool for innovation in materials science and photochemistry. However, its utility is matched by its potential hazards. By understanding its chemical properties, recognizing its specific hazards, and rigorously applying the engineering controls, work practices, and PPE outlined in this guide, researchers can harness its capabilities while ensuring the safety of themselves, their colleagues, and the environment. Always consult your institution's specific Safety Data Sheets (SDS) and chemical hygiene plan as the ultimate authority.
References
-
Benchchem. Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide. 8
-
Benchchem. This compound. 2
-
Benchchem. Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine. 9
-
ChemAnalyst. Understanding this compound: A Versatile Photoacid Generator for Advanced Applications. 1
-
Sigma-Aldrich. This compound Product Page.
-
Sigma-Aldrich. SAFETY DATA SHEET - this compound.
-
Royal Society of Chemistry. A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry.
-
Chemtron. Triazine Pesticides Standard - Safety Data Sheet.
-
NINGBO INNO PHARMCHEM CO.,LTD. Material Science Innovations with this compound.
-
Cayman Chemical. Safety Data Sheet - TPTZ.
-
ResearchGate. A known photoinitiator for a novel technology: this compound for near UV or visible LED.
-
NINGBO INNO PHARMCHEM CO.,LTD. Triazine Photoinitiators: Revolutionizing Polymerization Processes.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
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- 5. researchgate.net [researchgate.net]
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A Comprehensive Technical Guide to the Thermal Stability of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Foreword
For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the physicochemical properties of active compounds is paramount. Thermal stability, in particular, is a critical parameter that dictates storage conditions, processing viability, and ultimately, the safety and efficacy of the end product. This guide provides an in-depth examination of the thermal stability of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a versatile photoinitiator and photoacid generator.[1] This document moves beyond a simple recitation of data to offer a foundational understanding of the principles governing its thermal decomposition, detailed methodologies for its assessment, and insights into its degradation pathways.
Introduction to this compound
This compound is a complex organic molecule characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups and a 4-methoxystyryl group.[2][3] Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound
This compound is primarily recognized for its application as a photoinitiator in free radical polymerization and as a photoacid generator, crucial in various advanced material applications.[1] The presence of the triazine core and halogenated methyl groups suggests a compound with notable thermal stability, a critical attribute for its utility in processes that may involve elevated temperatures.
The 1,3,5-triazine ring system is known for its inherent thermal robustness, often resisting decomposition up to 550°C.[4] Consequently, the thermal degradation of its derivatives is typically initiated by the cleavage of bonds in the substituent groups. For the compound , the trichloromethyl and methoxystyryl moieties are the anticipated sites of initial thermal decomposition.
Assessing Thermal Stability: Methodologies and Protocols
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the material based on distinct mass loss steps.
-
Sample Preparation:
-
Ensure the sample of this compound is a homogenous, fine powder to promote uniform heating.[6]
-
Using a microbalance, accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[6]
-
Distribute the sample evenly across the bottom of the crucible to maximize surface area and ensure consistent heat transfer.[6]
-
-
Instrument Setup:
-
Place the crucible onto the TGA's high-precision balance.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]
-
-
Experimental Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Ramp the temperature at a linear heating rate, commonly 10°C/min, up to a final temperature of 600-800°C.[4] This range is sufficient to capture the full decomposition profile of most organic compounds.
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition for each step.[7]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[8] This technique identifies thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with them.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles released during heating.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a consistent flow rate.
-
-
Experimental Program:
-
Equilibrate the system at a temperature below the expected melting point, for instance, 30°C.
-
Ramp the temperature at a controlled rate, such as 10°C/min, to a temperature that encompasses the melting and initial decomposition, for example, 350°C.
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition events.
-
Determine the onset temperature and peak temperature for each thermal event. The melting point is typically taken as the onset of the melting endotherm.[9]
-
Interpretation of Thermal Analysis Data
Table 1: Expected Thermal Properties of this compound
| Parameter | Expected Value/Range | Method of Determination | Significance |
| Melting Point (Tm) | 192-195 °C | DSC (Endotherm Onset) | Indicates the transition from solid to liquid phase.[3] |
| Onset of Decomposition (Tonset) | > 250 °C | TGA (Initial Mass Loss) | The temperature at which significant thermal degradation begins. |
| Peak Decomposition Temp (Tpeak) | ~300-350 °C | DTG (Peak of Mass Loss Rate) | The temperature of the maximum rate of decomposition for the primary degradation step. |
| Decomposition Steps | Multi-step | TGA/DTG | Suggests a complex degradation process involving different parts of the molecule. |
| Residue at 600 °C | Low (<10%) | TGA | Indicates nearly complete volatilization of the compound under inert atmosphere. |
The initial mass loss observed in the TGA curve would likely correspond to the scission of the weaker bonds within the molecule, such as the C-Cl bonds in the trichloromethyl groups. Subsequent, more significant mass loss at higher temperatures would be attributable to the fragmentation of the styryl moiety and the eventual breakdown of the highly stable triazine ring.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to be a multi-step process, initiated by the homolytic cleavage of the C-Cl bonds in the trichloromethyl groups, which are the most labile sites in the molecule. This is followed by the degradation of the styryl substituent and, at higher temperatures, the fragmentation of the triazine ring.
Step 1: Initiation - Homolytic Cleavage of C-Cl Bonds
At elevated temperatures, the initial decomposition event is the homolytic cleavage of a carbon-chlorine bond in one of the trichloromethyl groups, generating a dichloromethyl triazine radical and a chlorine radical. This is a common decomposition pathway for compounds containing trichloromethyl groups.
Step 2: Propagation and Fragmentation
The highly reactive radical species generated in the initiation step can then participate in a cascade of subsequent reactions. This can include hydrogen abstraction from other molecules or intramolecular rearrangements. The styryl group is also susceptible to thermal fragmentation.
Step 3: Triazine Ring Degradation
The 1,3,5-triazine ring itself is remarkably stable. Its decomposition occurs at significantly higher temperatures and likely involves complex ring-opening and fragmentation reactions, leading to the formation of smaller nitrogen-containing species and, eventually, nitrogen gas.[4]
To further elucidate the exact nature of the decomposition products, advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be required.[5][6][10] Py-GC-MS would allow for the separation and identification of the volatile decomposition fragments,[10] while TGA-FTIR would provide real-time identification of the evolved gases as a function of temperature.[5][6]
Visualizing the Workflow and Decomposition
Diagram 1: Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for TGA and DSC analysis.
Diagram 2: Proposed Thermal Decomposition Pathway
Caption: Postulated thermal degradation pathway.
Conclusion
This compound is a compound of significant interest in materials science due to its photo-reactive properties. A comprehensive understanding of its thermal stability is essential for its safe and effective application. Based on the analysis of its structural components and data from related triazine derivatives, the compound is expected to be thermally stable up to temperatures exceeding 250°C. Its decomposition is likely a multi-step process initiated by the cleavage of the C-Cl bonds, followed by the degradation of its organic substituents, and finally, the fragmentation of the robust triazine core at higher temperatures. The experimental protocols and interpretive frameworks provided in this guide offer a robust starting point for any researcher or professional seeking to rigorously characterize the thermal behavior of this and similar molecules.
References
-
Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.). University of Rhode Island. Retrieved January 18, 2026, from [Link]
-
Thermogravimetric Analysis - TGA–FTIR. (n.d.). EAG Laboratories. Retrieved January 18, 2026, from [Link]
-
TG-FTIR for Material Decomposition Analysis. (n.d.). PIKE Technologies. Retrieved January 18, 2026, from [Link]
-
Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). Matest. Retrieved January 18, 2026, from [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved January 18, 2026, from [Link]
-
Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved January 18, 2026, from [Link]
-
TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved January 18, 2026, from [Link]
-
Understanding this compound: A Versatile Photoacid Generator for Advanced Applications. (n.d.). CD Bioparticles. Retrieved January 18, 2026, from [Link]
-
Pyrolysis–gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
LAB MANUAL Differential Scanning Calorimetry. (n.d.). Simon Fraser University. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Note: Leveraging 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for High-Efficiency Free-Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Photoinitiated Polymerization
In the realm of polymer science and advanced materials, the quest for highly efficient and versatile photoinitiators is paramount. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, hereafter referred to as MSTA, has emerged as a formidable contender, offering exceptional performance in free-radical polymerization (FRP).[1][2] This triazine derivative is particularly noteworthy for its high efficiency as a Type I cleavable photoinitiator under near-UV and visible LED irradiation, making it a safer and more energy-efficient alternative to traditional UV-curing systems.[1][2] MSTA's utility extends to various high-tech applications, including the development of advanced coatings, adhesives, and materials for optoelectronics and 3D printing.[3][4] This document provides a comprehensive guide to the application of MSTA in FRP, detailing its mechanism of action, offering a robust experimental protocol, and presenting comparative performance data.
The Science Behind MSTA: Mechanism of Photoinitiation
MSTA operates as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon photoexcitation to generate the initiating free radicals.[1][5] The key to its efficacy lies in the presence of the trichloromethyl groups on the triazine core.
Upon absorption of light in the near-UV to visible range (optimally around 385-405 nm), the MSTA molecule is promoted to an excited singlet state.[1][2] In this energized state, the molecule undergoes rapid and efficient homolytic cleavage of a carbon-chlorine (C-Cl) bond within one of the trichloromethyl groups.[6] This process generates two radical species: a triazinyl radical and a chlorine radical. Both of these radicals are capable of initiating polymerization by attacking the double bond of a monomer, such as an acrylate or methacrylate.
The methoxystyryl substituent on the triazine ring plays a crucial role in tuning the light absorption properties of the molecule, extending its activity into the visible light spectrum. This allows for the use of safer, low-energy LED light sources.[1]
Caption: Photoinitiation mechanism of MSTA in free-radical polymerization.
Enhancing Performance: The Role of Co-initiators
The photoinitiation efficiency of MSTA can be further enhanced through the use of co-initiators or additives.[1][2] For instance, in the presence of amines (like methyl diethanolamine, MDEA) or iodonium salts, the overall polymerization rate and final monomer conversion can be significantly improved.[1] These additives can participate in secondary radical generation pathways, leading to a higher concentration of initiating species. This is particularly advantageous for applications requiring rapid curing or for polymerizations conducted under atmospheric conditions, where oxygen inhibition can be a challenge.
Comparative Performance of MSTA
Studies have demonstrated that MSTA exhibits superior photoinitiation ability for the free-radical polymerization of methacrylates under air at 405 nm compared to several well-known commercial photoinitiators.[1][2]
| Photoinitiator | Monomer System | Light Source | Final Monomer Conversion (%) |
| MSTA | Methacrylate | 405 nm LED | > 60% |
| BAPO (bisacylphosphine oxide) | Methacrylate | 405 nm LED | ~40% |
| TPO (2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide) | Methacrylate | 405 nm LED | ~35% |
| BDMB (2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1) | Methacrylate | 405 nm LED | ~20% |
Note: The data presented is a summary of findings from referenced literature and may vary depending on specific experimental conditions.[1][2]
Experimental Protocol: Free-Radical Polymerization of a Methacrylate Monomer
This protocol provides a detailed methodology for the photopolymerization of a typical methacrylate monomer using MSTA as the photoinitiator.
Materials and Equipment
-
Photoinitiator: this compound (MSTA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or a similar multifunctional acrylate/methacrylate
-
Co-initiator (Optional): Methyl diethanolamine (MDEA) or Diphenyliodonium hexafluorophosphate (Iod)
-
Solvent (if required): An appropriate solvent that dissolves all components and does not interfere with the polymerization, such as acetonitrile or a suitable organic solvent. For many applications, the polymerization can be performed in bulk (neat monomer).
-
Light Source: LED lamp with a peak emission wavelength of 385 nm, 395 nm, or 405 nm. The light intensity should be controllable and measurable.
-
Reaction Vessel: A small glass vial or a mold suitable for the desired polymer shape.
-
Stirring: Magnetic stirrer and stir bar (if applicable).
-
Inert Atmosphere (Optional but recommended for optimal results): Nitrogen or argon gas supply.
-
Analytical Equipment: Fourier-transform infrared (FTIR) spectrometer to monitor monomer conversion.
Experimental Workflow
Caption: Step-by-step workflow for MSTA-initiated free-radical polymerization.
Step-by-Step Methodology
-
Preparation of the Photoinitiating System:
-
Weigh the desired amount of MSTA. A typical concentration is in the range of 0.1-1% by weight relative to the monomer.
-
If using a co-initiator, weigh the appropriate amount. For example, an amine co-initiator can be used at a concentration of 1-2% by weight.
-
If a solvent is used, dissolve the MSTA and any co-initiators in the solvent.
-
-
Formulation Preparation:
-
Add the photoinitiating system to the methacrylate monomer.
-
Mix the components thoroughly until a homogeneous solution is obtained. Gentle heating or vortexing can be used to aid dissolution.
-
-
Polymerization:
-
Transfer the formulation to the reaction vessel or mold.
-
For optimal results and to minimize oxygen inhibition, purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Position the LED light source at a fixed distance from the sample. The light intensity should be in the range of approximately 10-150 mW/cm².[1][2]
-
Initiate the polymerization by turning on the LED light. The irradiation time will depend on the monomer, the concentration of the photoinitiator, the light intensity, and the desired final conversion. Typical irradiation times can range from a few seconds to several minutes.
-
-
Analysis of Polymerization Kinetics:
-
The progress of the polymerization can be monitored in real-time by following the decrease in the characteristic infrared absorption band of the monomer's double bond (e.g., around 1635 cm⁻¹ for the C=C bond of an acrylate) using an FTIR spectrometer.
-
-
Post-Polymerization and Characterization:
-
After irradiation, the resulting polymer can be removed from the reaction vessel.
-
The properties of the polymer (e.g., hardness, thermal stability, molecular weight) can be characterized using appropriate analytical techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and gel permeation chromatography (GPC).
-
Causality Behind Experimental Choices
-
Choice of Wavelength (385-405 nm): This range corresponds to the absorption maximum of MSTA, ensuring efficient light absorption and initiation.[1] Using longer wavelengths is generally safer and can lead to deeper penetration of light into the sample.
-
Concentration of MSTA: The initiator concentration is a critical parameter that affects the rate of polymerization and the molecular weight of the resulting polymer. Higher concentrations generally lead to faster rates but may result in lower molecular weight polymers due to a higher number of initiating sites.
-
Inert Atmosphere: Oxygen is a known inhibitor of free-radical polymerization. By removing oxygen, the efficiency of the initiation process is increased, leading to faster polymerization and higher monomer conversion. MSTA has shown good performance even in the presence of air, which is a significant advantage for certain applications.[1][2]
-
Light Intensity: The rate of polymerization is directly related to the light intensity. Higher intensities lead to a greater number of photons being absorbed per unit time, resulting in a higher concentration of initiating radicals and a faster polymerization rate.
Troubleshooting
-
Slow or Incomplete Polymerization:
-
Check Light Source: Ensure the LED is emitting at the correct wavelength and intensity.
-
Oxygen Inhibition: If not already doing so, try purging with an inert gas.
-
Increase Initiator Concentration: A higher concentration of MSTA may be required.
-
Consider a Co-initiator: The addition of an amine or iodonium salt can significantly boost the polymerization rate.
-
-
Polymer is Brittle:
-
Reduce Initiator Concentration: A lower initiator concentration can lead to higher molecular weight polymers, which are generally less brittle.
-
Modify Monomer System: The choice of monomer has a significant impact on the final properties of the polymer.
-
Conclusion
This compound is a highly efficient and versatile photoinitiator for free-radical polymerization. Its ability to be activated by near-UV and visible LED light, coupled with its excellent performance, even in the presence of air, makes it a valuable tool for researchers and professionals in materials science and drug development. By understanding its mechanism and following optimized protocols, the full potential of MSTA can be harnessed to create advanced polymeric materials with tailored properties.
References
-
Zhang, J., Xiao, P., Morlet-Savary, F., Graff, B., Fouassier, J. P., & Lalevée, J. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 6019-6026. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: Applications of this compound. Retrieved from [Link]
-
ResearchGate. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Triazine Photoinitiators: Revolutionizing Polymerization Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
Scifinder. (1999). Ionic vs Free Radical Pathways in the Direct and Sensitized Photochemistry of 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Relevance for Photoacid Generation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2‐(4‐methoxystyryl)‐4,6‐bis(trichloromethyl)‐1,3,5‐triazine (R‐Cl),[7] a radical PI producing chloride radicals, and a coumarin based initiator (DCCA).. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Material Science Innovations with this compound. Retrieved from [Link]
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Revolutionizing Material Science: A Guide to Cationic Photopolymerization of Epoxides Using 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Introduction: The Dawn of a New Era in Polymer Synthesis
In the dynamic landscape of materials science and drug development, precision and efficiency are paramount. Photopolymerization, the process of converting liquid monomers into solid polymers using light, offers unparalleled spatiotemporal control, making it a cornerstone of advanced manufacturing, from 3D printing to the fabrication of sophisticated biomedical devices.[1] Among the various photopolymerization techniques, cationic polymerization of epoxides stands out for its distinct advantages, including minimal shrinkage, absence of oxygen inhibition, and excellent mechanical and thermal properties of the cured materials.[2][3][4]
This guide delves into the application of a highly efficient, versatile photoinitiating system for the cationic polymerization of epoxides. At the heart of this system is 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MSbT), a potent photoacid generator (PAG) that, when strategically combined with co-initiators, unlocks rapid and controlled polymerization under the safe and energy-efficient irradiation of near-UV and visible light LEDs.[5] This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, field-proven insights, and detailed protocols for leveraging this powerful technology.
The Three-Component System: A Symphony of Reactivity
While MSbT can initiate free-radical polymerization on its own, its true potential in cationic polymerization is realized within a multi-component system.[5] This approach, known as free-radical promoted cationic polymerization, offers enhanced efficiency under visible light. The key players in this system are:
-
The Photoinitiator (Radical Source): this compound (MSbT). This molecule is the primary light absorber in the system.
-
The Oxidant (Acid Precursor): A diaryliodonium salt, such as Diphenyliodonium Hexafluorophosphate. Iodonium salts are excellent oxidizing agents and the source of the Brønsted acid that ultimately initiates epoxide polymerization.[4][6]
-
The Photosensitizer/Additive: N-Vinylcarbazole (NVC). NVC plays a crucial dual role, enhancing the system's sensitivity to longer wavelengths and acting as a radical converter.[7][8]
This synergistic combination allows for efficient curing of epoxide formulations using readily available and safer light sources like 385, 395, and 405 nm LEDs.[5]
Mechanism of Action: From Photon to Polymer Network
The photopolymerization process unfolds through a sophisticated and elegant cascade of reactions. Understanding this mechanism is crucial for optimizing formulations and processing parameters.
-
Photoinitiation and Radical Formation: Upon exposure to UV-A or violet light, the MSbT molecule absorbs a photon and undergoes homolytic cleavage of a carbon-chlorine bond on one of the trichloromethyl groups. This Type I cleavage generates two radical species: a triazine-centered radical and a chlorine radical.[5]
-
Radical Conversion via NVC: The initially formed radicals, particularly the chlorine radical, are highly reactive. They readily add across the vinyl double bond of N-Vinylcarbazole (NVC).[7][8] This step is critical as it transforms the initial, highly reactive radicals into a more stable, carbon-centered radical on the NVC molecule.
-
Oxidation and Cation Generation: The newly formed NVC-based radical is then oxidized by the diaryliodonium salt. In this electron transfer step, the iodonium salt accepts an electron from the radical, causing the salt to decompose and release a potent Brønsted acid (e.g., H⁺SbF₆⁻).[7][8] This also generates a carbocationic species from the NVC radical, which can also initiate polymerization.
-
Cationic Ring-Opening Polymerization: The strong Brønsted acid generated is the primary initiator for the cationic ring-opening polymerization of the epoxide monomers.[4][9] The proton from the acid attacks the oxygen atom of an epoxy ring, activating it. This activated monomer is then susceptible to nucleophilic attack by another epoxide monomer, propagating the polymer chain.
-
Network Formation and "Dark Cure": This chain reaction continues, forming a highly cross-linked, three-dimensional polymer network. A significant advantage of cationic polymerization is the "dark cure" or "living" nature of the propagating species.[3][4] Once initiated by light, the polymerization can continue for an extended period even after the light source is removed, leading to higher final conversion and improved material properties.
Diagram: Mechanism of Free-Radical Promoted Cationic Polymerization
Caption: Workflow of MSbT-initiated cationic polymerization of epoxides.
Expert Insights & Protocol Validation
As a Senior Application Scientist, it is imperative to move beyond mere procedural descriptions to an understanding of the causality behind experimental choices. The protocol outlined below is designed as a self-validating system.
-
Why a Three-Component System? MSbT alone is an inefficient photoacid generator. Its primary photochemical process is radical generation. The iodonium salt is a poor absorber of visible light.[6] NVC acts as a bridge, efficiently converting the light-generated radicals into species that the iodonium salt can readily oxidize to produce the necessary acid. This synergy is the key to high efficiency under visible light.
-
Choice of Monomer: Cycloaliphatic epoxides, such as 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC), are preferred for cationic photopolymerization. Their strained ring structure leads to high reactivity and rapid polymerization rates, resulting in polymers with excellent thermal stability and mechanical properties.[10]
-
Monitoring the Reaction: Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is the gold standard for monitoring these reactions. By tracking the disappearance of the characteristic epoxide absorbance band (typically around 790-915 cm⁻¹), one can precisely quantify the conversion of monomer to polymer as a function of time and irradiation dose.[6][11][12] This provides immediate feedback on the efficacy of the formulation and process parameters.
-
Trustworthiness of the Protocol: The protocol's reliability stems from this real-time monitoring. A successful polymerization is defined by a significant and rapid decrease in the epoxide peak area upon irradiation. The inclusion of a control formulation (without the photoinitiator system) should show no change in the epoxide peak, confirming that the polymerization is indeed photo-initiated. The "dark cure" effect can also be validated by observing a continued decrease in the epoxide peak after the light source has been turned off.[9][13]
Data Presentation: Component Properties
A successful formulation begins with high-purity components. The following table summarizes the key materials for this application.
| Component Role | Chemical Name | CAS Number | Key Properties |
| Photoinitiator | This compound | 42573-57-9 | λmax ≈ 379-380 nm; M.P. 192-195 °C; Efficient radical source.[14][15] |
| Oxidant | Diphenyliodonium hexafluorophosphate | 58109-40-3 | Poor visible light absorber; Strong oxidizing agent. |
| Sensitizer | N-Vinylcarbazole | 1484-13-5 | Radical converter; Photosensitizer.[7][8] |
| Monomer | 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC) | 2386-87-0 | Highly reactive cycloaliphatic epoxide; Forms rigid, stable polymers.[16][17] |
Experimental Protocol: Cationic Polymerization of a Cycloaliphatic Epoxide
This protocol provides a representative procedure for the photopolymerization of a cycloaliphatic epoxide using the MSbT-based three-component system.
1. Materials and Equipment
-
Monomer: 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC)
-
Photoinitiator: this compound (MSbT)
-
Oxidant: Diphenyliodonium hexafluorophosphate (Iodonium Salt)
-
Sensitizer: N-Vinylcarbazole (NVC)
-
Solvent (for stock solutions): Dichloromethane (DCM) or other suitable anhydrous solvent.
-
Light Source: LED lamp or projector with a peak emission at 405 nm (e.g., Thorlabs, 110 mW/cm²).[4]
-
Analytical Instrument: Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer with a horizontal transmission or ATR setup.
-
Sample Holder: BaF₂ or KBr salt plates for transmission measurements.
-
Micropipettes, amber vials, vortex mixer, nitrogen or argon source (optional).
2. Preparation of the Photocurable Formulation
-
Expertise Note: It is often practical to prepare stock solutions of the solid initiator components to ensure accurate and homogeneous dispersion within the viscous monomer. All operations should be performed under yellow light or in amber vials to prevent premature polymerization.
-
Prepare Stock Solutions (Optional but Recommended):
-
Prepare a 10% (w/w) solution of MSbT in DCM.
-
Prepare a 10% (w/w) solution of the Iodonium Salt in DCM.
-
Prepare a 10% (w/w) solution of NVC in DCM.
-
-
Formulation Assembly: In an amber vial, combine the components according to the following target concentrations in the final formulation:
-
MSbT: 0.5% (w/w)
-
Iodonium Salt: 2.0% (w/w)
-
NVC: 1.0% (w/w)
-
ECC Monomer: 96.5% (w/w)
-
-
Mixing:
-
Add the required mass of ECC monomer to the vial.
-
Using a micropipette, add the calculated mass of each stock solution to the monomer.
-
Vortex the mixture thoroughly for 2-3 minutes to ensure complete dissolution and homogeneity.
-
If stock solutions were used, place the vial in a vacuum oven at a mild temperature (e.g., 30-40 °C) for a sufficient time to remove the solvent completely. The absence of the solvent should be confirmed by mass.
-
-
3. Photopolymerization and Real-Time Monitoring
-
Trustworthiness Check: Before irradiating the full formulation, run a baseline spectrum on the liquid sample. The characteristic epoxide peak should be sharp and well-defined.
-
Sample Preparation: Place a small drop (approx. 15 µL) of the prepared formulation between two BaF₂ salt plates. A thin spacer can be used to ensure a consistent sample thickness.[6]
-
Instrument Setup:
-
Place the sample holder in the RT-FTIR spectrometer.
-
Set the instrument to collect spectra continuously (e.g., 1 scan per second) in the mid-IR range (4000-650 cm⁻¹).
-
Focus on the absorbance band of the epoxide group (approx. 790 cm⁻¹ for ECC).[6]
-
-
Initiation and Data Collection:
-
Begin spectral collection to establish a baseline before irradiation.
-
Position the 405 nm LED light source at a fixed distance from the sample, ensuring the light beam fully covers the sample area.
-
Turn on the light source to initiate polymerization.
-
Continue collecting spectra throughout the irradiation period (e.g., 300 seconds) and for a period after the light is turned off to observe any dark cure.
-
-
4. Data Analysis and Characterization
-
Calculate Conversion: The conversion of the epoxy groups can be calculated from the RT-FTIR data using the following formula:
-
Conversion (%) = [1 - (Aₜ / A₀)] * 100
-
Where A₀ is the initial peak area (or height) of the epoxide absorbance band before irradiation, and Aₜ is the peak area at time 't'.
-
-
Post-Cure Evaluation: After the experiment, the cured polymer film can be removed from the salt plates and its physical properties (e.g., hardness, tack-free surface) can be qualitatively assessed. For more detailed analysis, techniques such as Dynamic Mechanical Analysis (DMA) or thermogravimetric analysis (TGA) can be employed on larger, custom-cured samples.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for cationic photopolymerization.
References
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New, highly versatile bimolecular photoinitiating systems for free-radical, cationic and thiol–ene photopolymerization processes under low light intensity UV and visible LEDs for 3D printing application. (2020). PMC - NIH. [Link]
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Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. CORE. [Link]
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N-Vinylcarbazole: An Additive for Free Radical Promoted Cationic Polymerization upon Visible Light. (2012). PubMed. [Link]
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N-Vinylcarbazole: An Additive for Free Radical Promoted Cationic Polymerization upon Visible Light. (2012). Scilit. [Link]
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The application of cycloaliphatic epoxy resin in hybrid UV curing systems. TATRA. [Link]
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Photoinitiated cationic polymerization of epoxides. AWS. [Link]
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Photoinitiated cationic polymerization of epoxides. ResearchGate. [Link]
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Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. (2021). MDPI. [Link]
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A known photoinitiator for a novel technology: this compound for near UV or visible LED. (2014). Polymer Chemistry (RSC Publishing). [Link]
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Photoinitiated cationic polymerization of epoxides. AWS. [Link]
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Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. (2020). MDPI. [Link]
-
Cationic UV-Curing of Epoxidized Biobased Resins. (2020). PMC - NIH. [Link]
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High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. (2023). MDPI. [Link]
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The benefits of cationic and cationic / free radical hybrid curing for 3D applications. RadTech. [Link]
-
Photopolymerization of 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate and tri (ethylene glycol) methyl vinyl ether. ResearchGate. [Link]
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Cationic UV-Curing of Epoxidized Biobased Resins. (2020). MDPI. [Link]
-
Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. (2022). PMC - PubMed Central. [Link]
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Triazine Photoinitiators: Revolutionizing Polymerization Processes. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Allucid, Inc.. [Link]
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Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. (2021). MDPI. [Link]
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Application and Protocol for Acrylate Photopolymerization using 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MSTA)
Introduction: The Role of Triazine Derivatives in Modern Photopolymerization
Photopolymerization, the process of using light to initiate and propagate a polymerization reaction, stands as a cornerstone of modern materials science due to its unparalleled spatial and temporal control, rapid curing rates, and low energy consumption. This technology is pivotal in industries ranging from advanced coatings and adhesives to 3D printing and microelectronics.[1][2] The heart of any photopolymerization system is the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to initiate the polymerization of monomers and oligomers.
Among the various classes of photoinitiators, triazine derivatives have emerged as highly efficient and versatile candidates.[1] Specifically, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, hereafter referred to as MSTA, has garnered significant attention. MSTA is a high-performance Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to form initiating radicals.[3][4] It is particularly effective for the free-radical polymerization (FRP) of acrylate and methacrylate resins.[3][4] A key advantage of MSTA is its strong absorption in the near-UV and visible light regions (approximately 385-405 nm), making it perfectly suited for use with modern, energy-efficient Light Emitting Diode (LED) sources.[3][4] This application note provides a comprehensive guide to the mechanism, application, and detailed protocols for utilizing MSTA in the photopolymerization of acrylates.
Mechanism of Photoinitiation: The Cleavage of MSTA
The efficacy of MSTA as a photoinitiator lies in its unique molecular structure, which is designed for efficient light absorption and subsequent fragmentation into reactive species. The process is a classic example of a Type I photocleavage reaction.
-
Photoexcitation: Upon exposure to light of an appropriate wavelength (e.g., 405 nm), the MSTA molecule absorbs a photon, promoting it from its ground state to an electronically excited singlet state.
-
Homolytic Cleavage: In this excited state, the molecule is energetically primed for bond cleavage. The critical step is the homolytic dissociation of one of the carbon-chlorine (C-Cl) bonds within the trichloromethyl (-CCl₃) groups.[3] This cleavage is facilitated by the relatively low bond dissociation energy of the C-Cl bond in the excited MSTA molecule.
-
Radical Generation: This bond scission event generates two primary radical species: a triazinyl radical and a highly reactive chlorine radical (Cl•). Both of these radicals, as well as subsequent fragments from the triazinyl radical, are capable of initiating polymerization.
-
Initiation of Polymerization: The generated free radicals attack the carbon-carbon double bond (C=C) of an acrylate monomer, transferring the radical to the monomer and thus beginning the polymer chain. This process rapidly propagates, leading to the formation of a cross-linked polymer network.
The overall photochemical process can be visualized as follows:
This direct cleavage mechanism makes MSTA a highly efficient initiator, as the generation of radicals is not dependent on a bimolecular reaction with a co-initiator, although its performance can be further enhanced in certain systems by the addition of additives.[3][4]
Application Protocol: RT-FTIR Monitoring of Acrylate Curing
This protocol describes a standard method for evaluating the performance of MSTA in the photopolymerization of a model acrylate formulation. The progress of the reaction is monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode. This technique allows for the direct measurement of the decrease in the concentration of acrylate double bonds as they are consumed during polymerization.[5][6]
I. Materials and Equipment
-
Photoinitiator: this compound (MSTA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate/methacrylate monomer/oligomer blend (e.g., Bis-GMA/TEGDMA 70%/30% w/w).[7]
-
Solvent (for stock solution): Acetone or Dichloromethane (if required for dissolution)
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond ATR).[6]
-
LED Light Source: Calibrated LED with a peak emission wavelength matching MSTA's absorption (e.g., 405 nm). The light source should be positioned to irradiate the sample on the ATR crystal.
-
Radiometer: To measure and standardize the light intensity (mW/cm²) at the sample surface.
-
Micropipettes and vials
-
Nitrogen source (optional, for creating an inert atmosphere)
II. Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
III. Step-by-Step Procedure
-
Preparation of the Photocurable Formulation:
-
Prepare a stock solution of MSTA if necessary. MSTA is typically used at concentrations ranging from 0.1 to 2.0 wt%. A typical starting concentration is 0.5 wt%.[7]
-
In a light-protected vial (e.g., an amber vial), accurately weigh the desired amount of acrylate monomer (e.g., TMPTA).
-
Add the required amount of MSTA to the monomer and mix thoroughly until the photoinitiator is completely dissolved. Gentle heating or vortexing can aid dissolution. Ensure the final formulation is homogeneous.
-
-
FTIR-ATR Setup and Background Collection:
-
Ensure the ATR crystal is clean.
-
Configure the FTIR software for a real-time kinetics scan. Set the instrument to collect spectra at a rapid scan rate (e.g., one spectrum every second).
-
Collect a background spectrum of the empty, clean ATR crystal.
-
-
Sample Application and Measurement:
-
Place a small drop (approx. 20 µL) of the prepared formulation onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Begin the real-time FTIR data acquisition. Allow the collection of a few spectra before irradiation to establish a stable baseline (t=0).
-
After establishing the baseline (e.g., after 10-20 seconds), turn on the LED light source to begin the photopolymerization. The light intensity should be preset and measured (e.g., 110 mW/cm²).[5]
-
Continue collecting spectra until the reaction has plateaued, indicated by no further change in the characteristic acrylate peaks.
-
-
Data Analysis:
-
The conversion of the acrylate double bonds can be calculated by monitoring the decrease in the peak area or height of a characteristic acrylate absorption band. Common peaks include the C=C-H wagging band around 810 cm⁻¹ or the C=C stretching vibration at ~1637 cm⁻¹.[6][8]
-
The degree of conversion (DC%) at any time t is calculated using the following formula: DC(%) = (1 - (PeakArea_t / PeakArea_0)) * 100 where PeakArea_0 is the initial peak area before irradiation and PeakArea_t is the peak area at time t.
-
Plot the Degree of Conversion (%) as a function of irradiation time (s) to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the slope of this curve.
-
Expected Results and Discussion
The use of MSTA is expected to yield rapid and efficient polymerization of acrylates under near-UV or violet light. The performance is influenced by several key parameters.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Causality |
| MSTA Conc. (wt%) | 0.2% | 0.5% | 1.0% | Increasing concentration generally increases polymerization rate up to an optimum. At very high concentrations, "inner filter" effects can occur where the surface absorbs too much light, hindering curing depth. |
| Light Wavelength | 385 nm | 405 nm | 410 nm | The optimal wavelength should match the absorption maximum of MSTA for the most efficient generation of radicals. MSTA is highly effective across this range.[3][4] |
| Light Intensity | 10 mW/cm² | 50 mW/cm² | 110 mW/cm² | Higher light intensity increases the rate of radical generation, leading to a faster polymerization rate and potentially higher final conversion.[5][9] |
| Atmosphere | Air | Nitrogen | N/A | Polymerization under an inert (N₂) atmosphere is significantly more efficient. Oxygen is a radical scavenger that inhibits the polymerization process, leading to an induction period and lower conversion rates. |
| Final Conversion (DC%) | ~40-50% (in air) | ~55-65% (in air) | >70% (in N₂) | The final conversion depends on the formulation's viscosity, functionality, and curing conditions. Vitrification (the polymer reaching its glass transition temperature) can limit the final conversion. |
Field-Proven Insights & Troubleshooting:
-
Oxygen Inhibition: The most common issue in free-radical polymerization is oxygen inhibition, which is particularly noticeable at the surface. If surface cure is tacky, increase the light intensity, use a higher concentration of the initiator, or perform the curing under a nitrogen atmosphere. The addition of co-initiators like amines can also help mitigate oxygen inhibition.[3]
-
Photobleaching: MSTA exhibits photobleaching, meaning its color fades upon exposure to light.[7] This is an advantageous property for applications requiring clear or colorless final products, such as coatings and adhesives, as it reduces final part yellowing.
-
Migration Stability: While MSTA is highly efficient, like many small-molecule photoinitiators, residual unreacted initiator or its byproducts can migrate out of the cured polymer. For applications with stringent safety requirements like food packaging or biomedical devices, polymerizable derivatives of MSTA have been developed to enhance migration stability.[5]
Conclusion
This compound (MSTA) is a versatile and highly efficient Type I photoinitiator for the free-radical polymerization of acrylates. Its strong absorption in the 385-405 nm range makes it an excellent choice for LED-based curing systems. By understanding its photochemical mechanism and optimizing key parameters such as initiator concentration and light intensity, researchers can achieve rapid and complete curing for a wide array of applications, from industrial coatings to advanced 3D printing. The provided protocol using RT-FTIR offers a robust and reliable method for characterizing the performance of MSTA and developing novel photopolymer formulations.
References
-
Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. (n.d.). MDPI. [Link]
-
Zhang, J., Xiao, P., Morlet-Savary, F., Graff, B., Fouassier, J. P., & Lalevée, J. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 6019-6026. [Link]
-
A known photoinitiator for a novel technology: this compound for near UV or visible LED. (2014). ResearchGate. [Link]
-
Real-time FTIR-ATR spectroscopy of photopolymerization reactions. (n.d.). ResearchGate. [Link]
-
Triazine Photoinitiators: Revolutionizing Polymerization Processes. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Structure of 2‐(4‐methoxystyryl)‐4,6‐bis(trichloromethyl)‐1,3,5‐triazine (R‐Cl),[10] a radical PI producing chloride radicals, and a coumarin based initiator (DCCA).. (n.d.). ResearchGate. [Link]
-
Self-Initiation of Photopolymerization Reactions. (n.d.). RadTech. [Link]
-
Tracking Photocuring via ATR-FT-IR with Illumination through the ATR Element. (2021). Spectroscopy Online. [Link]
-
Recent Trends in Advanced Photoinitiators for Vat Photopolymerization 3D Printing. (n.d.). Research Collection. [Link]
-
From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. (n.d.). PMC. [Link]
-
Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. (n.d.). PMC. [Link]
-
Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation. (n.d.). RadTech. [Link]
-
Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. (n.d.). PMC. [Link]
-
Curing an Acrylate with FTIR Spectroscopy. (2019). AZoM. [Link]
-
Polymer Chemistry. (n.d.). ResearchGate. [Link]
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- 10. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in High-Performance UV Curable Coatings and Adhesives
Abstract: This document provides a comprehensive technical guide for researchers and formulation chemists on the application of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 42573-57-9) in ultraviolet (UV) curable coatings and adhesives. We will explore its unique dual-pathway photoinitiation mechanism, formulation strategies for both free-radical and cationic systems, and detailed protocols for performance evaluation. This guide is intended to provide both foundational knowledge and actionable experimental procedures to accelerate research and development.
Introduction: A Versatile Photoinitiator for Modern Curing Demands
This compound is a highly efficient photoinitiator valued for its versatility in advanced material applications. Unlike many conventional photoinitiators, this triazine derivative functions effectively as both a Type I radical photoinitiator and a photoacid generator (PAG), enabling the curing of a wide range of polymer systems.[1][2] Its strong absorption in the near-UV and visible light spectrum makes it exceptionally well-suited for curing with modern, energy-efficient Light Emitting Diode (LED) sources (e.g., 385, 395, and 405 nm).[1] This dual functionality allows formulators to tackle diverse challenges in coatings and adhesives, from high-clarity protective layers to robust structural bonds, with a single, high-performance initiator.
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 42573-57-9 | [3] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [3] |
| Molecular Weight | 447.96 g/mol | [3] |
| Appearance | Light yellow powder | [4] |
| Melting Point | 192-195 °C | [3] |
| UV Absorption Max (λmax) | ~379 nm | [3] |
The Dual-Pathway Mechanism of Photoinitiation
The exceptional utility of this triazine derivative stems from its ability to initiate polymerization through two distinct pathways upon exposure to UV radiation. The choice of monomers and oligomers in the formulation dictates which pathway will be dominant.
Pathway A: Free-Radical Polymerization (FRP)
For formulations based on acrylates and methacrylates, the molecule functions as a Type I photoinitiator. Upon absorbing a photon, it undergoes a rapid homolytic cleavage of a carbon-chlorine bond.[2] This process generates two radical species: a triazinyl radical and a chlorine radical. Both are capable of initiating the chain-growth polymerization of acrylate double bonds, leading to rapid cross-linking and solidification of the formulation. Studies have shown its initiation ability for FRP can be superior to well-known commercial photoinitiators, especially when curing under air at 405 nm.[1][2]
Pathway B: Cationic Polymerization
In the presence of monomers such as epoxides, vinyl ethers, or other cationically polymerizable groups, the compound acts as a non-ionic photoacid generator (PAG).[4] The excited state of the triazine molecule reacts with a hydrogen donor (often trace water or alcohols in the formulation) to produce a strong acid (HCl). This generated acid then acts as a catalyst, protonating the monomer and initiating a cationic ring-opening polymerization (in the case of epoxides) or chain-growth reaction. This process is critical for applications requiring low shrinkage, excellent adhesion, and high chemical resistance.
Formulation Guidelines for UV Curable Systems
A successful UV-curable formulation is a synergistic blend of components where each plays a critical role.[5] The triazine photoinitiator is a key enabler, but its performance is dependent on the surrounding chemical environment.
Core Components
A typical starting point formulation consists of the following components:
| Component | Concentration (wt.%) | Function |
| Oligomer(s) | 30 - 70% | Provides the primary backbone of the cured polymer, defining properties like flexibility, hardness, and chemical resistance. (e.g., Urethane Acrylates, Epoxy Acrylates, Epoxides). |
| Monomer(s) | 20 - 60% | Acts as a reactive diluent to reduce viscosity for application. Also contributes to cross-link density, cure speed, and final film properties. (e.g., TMPTA, HDDA for FRP; Cycloaliphatic Epoxides for Cationic).[5] |
| Photoinitiator | 0.5 - 5.0% | This compound . The concentration is critical; too low results in under-cure, while too high can cause brittleness and surface defects.[6] |
| Additives | 1 - 10% | Includes leveling agents, defoamers, adhesion promoters, stabilizers, pigments, and fillers to modify specific properties.[5] |
Causality in Formulation Choices
-
Why choose this initiator for pigmented systems? Its high molar extinction coefficient and reactivity can help overcome the light-shielding effect of pigments, enabling better through-cure compared to some other initiators.
-
Why is concentration critical? The initiator concentration directly impacts the number of initiating species generated.[6] For thick or pigmented coatings, a higher concentration (e.g., 2-4%) may be needed to ensure sufficient light absorption at the bottom of the film. For thin, clear coatings, a lower concentration (e.g., 0.5-2%) is often sufficient.
-
Enhancing Performance: For particularly challenging applications, the efficiency of the triazine initiator can be further enhanced. Co-initiators or sensitizers, such as amines or N-vinylcarbazole, can be added to the formulation to improve the overall quantum yield of initiation.[1][2]
Experimental Protocols: From Formulation to Evaluation
The following protocols provide a structured approach to preparing and testing a model UV-curable acrylate coating. These methods are designed to be self-validating by correlating formulation variables with standardized performance metrics.
Protocol 1: Preparation of a Model UV-Curable Acrylate Coating
Objective: To prepare a clear, UV-curable coating for subsequent performance testing.
Materials:
-
Urethane Acrylate Oligomer (e.g., CN966)
-
Trimethylolpropane Triacrylate (TMPTA) Monomer
-
This compound
-
Leveling Agent (e.g., BYK-333)
-
Opaque glass or metal panels (for testing)
-
Adjustable path-length drawdown bar
-
Dual-axis centrifugal mixer or mechanical stirrer
Procedure:
-
Pre-mixing: In a light-blocking container, weigh the urethane acrylate oligomer and TMPTA monomer according to your desired ratio (e.g., 60:40 by weight).
-
Initiator Dissolution: Add the triazine photoinitiator (e.g., 2.0 wt.% of the total oligomer/monomer weight). Mix using a centrifugal mixer or a low-shear mechanical stirrer until the initiator is fully dissolved. Gentle heating (< 50°C) may be required. Causality: Ensuring the initiator is fully dissolved is critical for a uniform cure and to avoid defects in the final film.
-
Additive Incorporation: Add the leveling agent (e.g., 0.5 wt.%). Mix thoroughly for an additional 5 minutes.
-
Degassing: Allow the formulation to sit for 30 minutes to allow air bubbles to escape.
-
Film Application: Place a testing panel on a flat surface. Apply a bead of the formulation at the top of the panel. Using a drawdown bar set to the desired wet film thickness (e.g., 50 µm), draw the coating down the panel with a smooth, consistent motion.
-
Curing: Immediately pass the coated panel under a UV source. A conveyorized system is preferred for consistency.
-
UV Source: 395 nm LED lamp
-
UV Dose (Energy Density): Start with 1000 mJ/cm²
-
UV Intensity (Irradiance): 2 W/cm²
-
-
Conditioning: Store the cured panels at ambient conditions (23 ± 2 °C, 50 ± 5% RH) for 24 hours before conducting performance tests. Causality: Post-curing continues for a period after UV exposure. Conditioning allows the film to reach its ultimate properties, ensuring reproducible test results.
Protocol 2: Performance Evaluation of the Cured Coating
Objective: To quantify the key physical properties of the cured film using industry-standard test methods.
A. Surface Cure Assessment (Thumb Twist Test) [7]
-
Press your thumb firmly onto the cured coating surface.
-
Twist the thumb 90 degrees while maintaining pressure.
-
Remove your thumb and inspect the surface.
-
Interpretation: A fully cured surface will show no tackiness, marring, or imprinting.[7] This is a rapid pass/fail test for surface cure.
B. Chemical Resistance (MEK Double Rub Test) This protocol is based on ASTM D5402.[7]
-
Secure the cured panel.
-
Saturate a piece of cheesecloth with Methyl Ethyl Ketone (MEK).
-
Wrap the cloth around your index finger or a ball-peen hammer head.[8]
-
Using moderate pressure, rub the cloth back and forth over a 1-inch section of the coating. One back-and-forth motion constitutes one "double rub".
-
Count the number of double rubs until the coating is breached and the substrate is visible.
-
Interpretation: A higher number of MEK double rubs indicates a higher degree of cross-linking and through-cure. For a hard, durable coating, >100 double rubs is often a target.
C. Adhesion (Cross-Hatch Test) This protocol is based on ASTM D3359.[7]
-
Using a cross-hatch cutter, make a grid of 6 cuts through the coating to the substrate, and then another 6 cuts at 90 degrees to the first set.
-
Brush the area gently to remove any detached flakes.
-
Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the grid.
-
Within 90 seconds, rapidly pull the tape off at a 180-degree angle.
-
Inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no detachment; 0B = >65% detachment).
-
Interpretation: A 4B or 5B rating is typically desired, indicating excellent adhesion of the coating to the substrate.[7]
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Tacky or soft surface | Oxygen inhibition at the surface; Insufficient UV dose. | Increase UV dose; Cure under a nitrogen atmosphere to eliminate oxygen.[8] |
| Low MEK Rubs (<50) | Incomplete through-cure; Insufficient initiator concentration. | Increase UV dose; Increase initiator concentration (e.g., from 2% to 3%). |
| Poor Adhesion (0B-2B) | Poor wetting of the substrate; Incompatible formulation. | Clean the substrate thoroughly; Add an adhesion promoter to the formulation. |
| Yellowing after cure | Over-curing; Initiator concentration too high. | Reduce UV dose; Optimize initiator concentration. |
| Wrinkling of the surface | Cure speed is too high at the surface, causing shrinkage before the bulk has cured. | Reduce UV intensity (irradiance); Use a photoinitiator blend to balance surface and through cure.[9] |
Safety Precautions
This compound is classified as an irritant to the skin, eyes, and respiratory system.[3] Always handle this chemical in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
-
For handling the dry powder, a dust mask (e.g., N95) is recommended.[3]
Conclusion
This compound stands out as a powerful and adaptable tool for the development of advanced UV-curable materials. Its unique ability to initiate both free-radical and cationic polymerization opens up a vast formulation space, while its high reactivity under LED sources aligns with the industry's move towards more sustainable and efficient curing technologies. By understanding its fundamental mechanisms and applying systematic formulation and testing protocols, researchers can effectively harness its capabilities to create high-performance coatings and adhesives tailored to the most demanding applications.
References
-
UVET. (2025, December 27). How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). Retrieved from [Link]
-
NBCHAO. What performance does UV curing paint need to test? Q&A. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Material Science Innovations with this compound. Retrieved from [Link]
-
Sung, J., et al. (2006). Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. JCT Research, 3(3). Retrieved from [Link]
-
ASTM International. D7244 Standard Test Method for Relative Cure of Energy-Cured Inks and Coatings. Retrieved from [Link]
-
Gaidukovs, S., et al. (2021). Evaluation of Photoinitiator and Fluorescent Pigments Impact on Color Stability in Pigmented UV-Curable Coatings. Solid State Phenomena, 320. Retrieved from [Link]
-
Staples, J. (2023, May 26). Cure Test Methods: UV/EB/LED Coatings & Inks. RadTech. Retrieved from [Link]
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Herlihy, S. (1996). Factors Influencing the Efficiency of Photoinitiation in Radiation Curable Ink Formulations. University of Kent. Retrieved from [Link]
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Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. Retrieved from [Link]
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European Coatings. (2023, March 16). The role of photoinitiatiors in UV-LED curing. Retrieved from [Link]
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Testronix. (2025, June 13). What is UV Test ASTM G154? A Guide to UV Weathering Test Standard. Retrieved from [Link]
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VEM Chemical. Understanding this compound: A Versatile Photoacid Generator for Advanced Applications. Retrieved from [Link]
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Xiao, P., et al. (2015). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 6(19). Retrieved from [Link]
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Xiao, P., et al. (2015, August 7). A known photoinitiator for a novel technology: this compound for near UV or visible LED. ResearchGate. Retrieved from [Link]
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Ciba Specialty Chemicals. (2001). Photoinitiators for UV Curing. Retrieved from [Link]
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RadTech Europe. (2012, May 1). Formulation Strategies For Uv Curable Adhesives. Photoinitiator And Light, Intensity Considerations. Retrieved from [Link]
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Allucid, Inc. 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]
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Czech, Z., & Kabatc, J. (2021). Photoreactive UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives (PSA) Containing Multifunctional Photoinitiators. Materials, 14(24), 7844. Retrieved from [Link]
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Application Notes and Protocols for 3D Printing with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Photoinitiator for High-Resolution 3D Printing
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a highly efficient photoinitiator for radical polymerization, demonstrating exceptional performance in 3D printing applications, particularly those requiring near-UV or visible light sources.[1][2][3] Its chemical structure, characterized by a triazine core with methoxystyryl and trichloromethyl functional groups, enables it to act as a potent photoacid generator upon light exposure, initiating polymerization with high precision.[4][5] This document provides a comprehensive guide to utilizing this photoinitiator in both stereolithography (SLA) and two-photon polymerization (2PP) 3D printing, with a focus on establishing robust and reproducible experimental protocols.
Physicochemical Properties
A thorough understanding of the photoinitiator's properties is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 42573-57-9 | [6] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [6] |
| Molecular Weight | 447.96 g/mol | [6] |
| Appearance | Light yellow powder | [5] |
| Melting Point | 192-195 °C | [6] |
| Maximum Absorption (λmax) | 379 nm | [6] |
Mechanism of Photoinitiation: A Tale of Two Pathways
This triazine derivative primarily functions as a Type I photoinitiator , undergoing a C-Cl bond cleavage upon photoexcitation to generate radical species that initiate free-radical polymerization.[3] This direct generation of radicals makes it highly efficient for curing (meth)acrylate-based resins.
Furthermore, it can also act as a photoacid generator (PAG) , where upon irradiation, it releases an acid that can catalyze cationic polymerization, making it suitable for epoxide-based resin systems.[4][5] This dual functionality significantly broadens its application scope in 3D printing.
Figure 1: Dual photoinitiation mechanisms.
Experimental Protocols
Part 1: Resin Formulation for Stereolithography (SLA/DLP)
This protocol outlines the preparation of a (meth)acrylate-based resin suitable for SLA or DLP 3D printers operating at or near 405 nm.
Materials:
-
Photoinitiator: this compound
-
Monomer: Di(propylene glycol) diacrylate (DPGDA) or a blend of Urethane Dimethacrylate (UDMA) and Triethylene Glycol Dimethacrylate (TEGDMA).[1][7]
-
Solvent (for dissolution): Acetone or Dichloromethane (use with caution in a fume hood).
-
Mixing Equipment: Magnetic stirrer, amber glass vials.
Protocol:
-
Safety First: Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Photoinitiator Dissolution:
-
Weigh the desired amount of the photoinitiator. A starting concentration of 0.1 wt% has been shown to be effective for DPGDA.[1] For other monomer systems, a concentration range of 0.25 wt% to 1.0 wt% is a good starting point for optimization.[8]
-
Dissolve the photoinitiator in a minimal amount of a suitable solvent (e.g., acetone) in an amber glass vial to protect it from ambient light.
-
-
Resin Preparation:
-
In a separate amber glass container, weigh the monomer(s). For a UDMA/TEGDMA blend, a common ratio is 60 wt% UDMA to 40 wt% TEGDMA.[7]
-
While stirring the monomer(s) with a magnetic stirrer, slowly add the dissolved photoinitiator solution.
-
Continue stirring in the dark for at least 2 hours to ensure a homogenous mixture.
-
If a solvent was used for dissolution, gently heat the mixture (e.g., in a 40-50 °C water bath) under vacuum or with a gentle stream of nitrogen to evaporate the solvent completely.
-
Figure 2: Workflow for SLA/DLP resin formulation.
Part 2: 3D Printing and Post-Processing
Printing Parameters:
-
Light Source: LED or laser with a wavelength of approximately 405 nm.[1]
-
Light Intensity and Exposure Time: These parameters are highly dependent on the specific 3D printer and the prepared resin's reactivity.[9] It is recommended to perform a calibration print to determine the optimal settings. Start with the printer manufacturer's recommended settings for a standard resin and adjust as needed. A higher photoinitiator concentration may require shorter exposure times.[10]
Post-Processing Workflow:
-
Cleaning:
-
After printing, carefully remove the object from the build platform.
-
Submerge the print in a container of isopropyl alcohol (IPA) with a concentration of 90% or higher.[11][12]
-
Gently agitate the print in the IPA for 2-5 minutes to dissolve any uncured resin.[12] A soft brush can be used to clean intricate details.
-
For a thorough cleaning, a two-bath process is recommended: a first "dirty" bath to remove the bulk of the uncured resin, followed by a second "clean" bath.[13]
-
After cleaning, allow the print to air dry completely before post-curing to avoid white residue.[12][13]
-
-
Post-Curing:
-
Place the cleaned and dried print in a UV curing chamber with a wavelength matching the photoinitiator's absorption (around 405 nm).[14]
-
The curing time will vary depending on the size and geometry of the part, as well as the intensity of the UV source. A typical curing time ranges from 10 to 60 minutes.[14]
-
Rotate the part periodically to ensure even exposure to the UV light.[15]
-
Post-curing is crucial for achieving the final mechanical properties and ensuring the biocompatibility of the printed part by minimizing residual unreacted monomers.[16]
-
Part 3: Two-Photon Polymerization (2PP) Considerations
For high-resolution microfabrication using 2PP, the formulation and printing parameters need to be finely tuned.
-
Resin Formulation: The base resin composition can be similar to that used for SLA/DLP. However, the photoinitiator concentration might need to be optimized for the specific laser power and scanning speed.
-
Laser Parameters: A femtosecond pulsed laser is required for 2PP. The wavelength should be chosen to correspond to a two-photon absorption peak of the photoinitiator. While the one-photon absorption maximum is around 379 nm, the two-photon absorption will occur at a longer wavelength, typically in the near-infrared range. The ideal processing window will depend on the interplay between laser power, scanning speed, and the photoinitiator's two-photon absorption cross-section.
Characterization of 3D Printed Parts
To validate the printing process and the final material properties, a series of characterization techniques should be employed.
| Characterization Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and fine features of the printed object, and to assess the printing resolution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To determine the degree of conversion of the monomer by monitoring the disappearance of the acrylate double bond peak (typically around 1635 cm⁻¹).[17] |
| Mechanical Testing (e.g., Tensile, Flexural) | To evaluate the mechanical properties of the cured material, such as tensile strength, Young's modulus, and elongation at break.[18][19][20] |
| Swell/Degradation Studies | To assess the chemical stability of the printed object by immersing it in relevant solvents and measuring changes in mass and dimensions over time. |
Safety and Handling
This compound requires careful handling due to its potential health hazards.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear a dust mask (N95 or equivalent), chemical-resistant gloves (nitrile is a good option), and safety goggles or a face shield when handling the powder.[6]
-
Work Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct light and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a powerful and versatile photoinitiator that enables the fabrication of high-quality 3D printed structures using both SLA/DLP and 2PP techniques. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively harness the capabilities of this compound for a wide range of applications in materials science, drug development, and beyond. Careful optimization of resin formulation and printing parameters will be key to achieving the desired outcomes for specific applications.
References
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3D Resin Cleaning Solution: Isopropyl Alcohol (IPA) and Denatured Alcohol. (2023, August 15). Retrieved from [Link]
-
How to Clean Resin Prints: Steps, Cleaning Solvents & Tips. (2025, September 29). Raise 3D. Retrieved from [Link]
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How to Clean Resin Prints the Right Way (5 Easy Steps). (2025, November 18). Siraya Tech. Retrieved from [Link]
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Yellow Triazine as an Efficient Photoinitiator for Polymerization and 3D Printing under LEDs. (n.d.). ResearchGate. Retrieved from [Link]
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A known photoinitiator for a novel technology: this compound for near UV or visible LED. (2014). Polymer Chemistry. Retrieved from [Link]
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(PDF) A known photoinitiator for a novel technology: this compound for near UV or visible LED. (2025, August 7). ResearchGate. Retrieved from [Link]
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Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (n.d.). MDPI. Retrieved from [Link]
-
Light Intensity and Exposure Time for 3D Printing. (2021, July 5). Doodi' Lifelog. Retrieved from [Link]
-
How Long to Cure Resin Prints and Best Post-Curing Methods. (2025, January 11). Upside Parts. Retrieved from [Link]
-
Post-curing of biocompatible 3d-printing resin. (n.d.). Liqcreate. Retrieved from [Link]
-
Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. (2025, November 21). Polymers. Retrieved from [Link]
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The Best Practices for Post-Processing Resin 3D Printed Parts. (2023, May 2). MatterHackers. Retrieved from [Link]
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Material Science Innovations with this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Triazine Photoinitiators: Revolutionizing Polymerization Processes. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Mechanical Characterization of FDM 3D-Printed Components Using Advanced Measurement and Modeling Techniques. (n.d.). MDPI. Retrieved from [Link]
-
Mechanical Characterization of 3D-Printed Polymers. (2017). Additive Manufacturing. Retrieved from [Link]
-
Maximizing Mechanical Performance of 3D Printed Parts Through Process Parameter Optimization. (n.d.). Polymers. Retrieved from [Link]
-
Two-photon polymerization for biological applications. (n.d.). Retrieved from [Link]
-
Formulating for 3D Printing (SLA). (n.d.). RadTech. Retrieved from [Link]
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Application Notes and Protocols for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine Photoinitiation Systems
Introduction: A High-Performance Photoinitiator for Diverse Applications
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, hereafter referred to as MBMT, is a versatile and highly efficient photoinitiator for both free-radical and cationic polymerization.[1][2] Its chemical structure, characterized by a styryl chromophore conjugated to a triazine ring bearing two trichloromethyl groups, allows for excellent light absorption in the near-UV and visible range, making it particularly well-suited for use with modern LED light sources.[1] MBMT can function as a Type I photoinitiator, undergoing direct cleavage upon light absorption to generate initiating radicals.[1][2] Furthermore, its photoinitiation capabilities can be significantly enhanced through the use of various co-initiators, enabling its application in a wide array of fields, including advanced coatings, adhesives, 3D printing, and the fabrication of optoelectronic materials.[2][3] This document provides a comprehensive guide to the use of MBMT in photoinitiation systems, detailing the underlying mechanisms and providing step-by-step protocols for its application.
Physicochemical Properties of MBMT
| Property | Value | Reference |
| CAS Number | 42573-57-9 | [4] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [4] |
| Molecular Weight | 447.96 g/mol | [4] |
| Appearance | Light yellow powder | [5] |
| Melting Point | 192-195 °C | [4] |
| λmax | 379 nm | [4] |
Mechanism of Photoinitiation
Type I Photoinitiation: MBMT as a Standalone Initiator
Upon irradiation with a suitable light source (e.g., 385, 395, or 405 nm LEDs), the MBMT molecule absorbs a photon and is promoted to an excited singlet state.[1] This excited state is highly unstable and rapidly undergoes homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups. This process generates two radical species: a triazinyl radical and a chlorine radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[1][2]
Caption: Type I photoinitiation mechanism of MBMT.
Co-initiator Systems: Enhancing Initiation Efficiency
The efficiency of MBMT-based photoinitiation can be significantly improved by the addition of co-initiators. These molecules interact with the excited MBMT, leading to more efficient generation of initiating species.
Tertiary amines, such as N-methyldiethanolamine (MDEA) and ethyl 4-(dimethylamino)benzoate (EDB), are excellent co-initiators for MBMT in free-radical polymerization.[2] In these systems, the excited MBMT undergoes an electron transfer reaction with the amine. The amine donates an electron to the excited MBMT, forming a radical cation of the amine and a radical anion of MBMT. The unstable MBMT radical anion then rapidly decomposes, cleaving a C-Cl bond to generate a chloride anion and a triazinyl radical. The amine radical cation can also deprotonate to form an additional initiating radical. This process, known as a photo-redox reaction, increases the overall quantum yield of radical generation.
Caption: Mechanism with an amine co-initiator.
In combination with an iodonium salt (e.g., diphenyliodonium hexafluorophosphate), MBMT can initiate cationic polymerization.[1][2] Upon light absorption, the excited MBMT can either directly cleave to form radicals or interact with the iodonium salt. The radicals generated from MBMT can reduce the iodonium salt, leading to the formation of a strong Brønsted acid (e.g., HPF₆). This acid then protonates a monomer (e.g., an epoxide or vinyl ether), generating a carbocation that initiates cationic polymerization.[6] Alternatively, an electron transfer from the excited MBMT to the iodonium salt can occur, generating a radical cation of MBMT and a diphenyliodine radical. The MBMT radical cation can then lead to the formation of an acid. This dual functionality allows for hybrid polymerization systems, where both free-radical and cationic polymerization occur simultaneously, leading to the formation of interpenetrating polymer networks (IPNs).[7]
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Enhancing Photopolymerization Initiation Efficiency: A Technical Guide to the Synergistic Action of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine and Amine Additives
Introduction: The Critical Role of Photoinitiators in Light-Induced Polymerization
Photopolymerization, a cornerstone of modern materials science, enables the rapid and spatially controlled curing of monomers and oligomers into functional polymers. This process is pivotal in a myriad of applications, from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices.[1][2] At the heart of this technology lies the photoinitiator, a molecule engineered to absorb light energy and convert it into chemical energy in the form of reactive species that initiate polymerization.[3][4]
Among the diverse classes of photoinitiators, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MTA) has emerged as a highly efficient Type I photoinitiator.[5][6] Upon exposure to near-UV or visible light, MTA undergoes a unimolecular cleavage of a carbon-chlorine bond to generate radical species, which in turn initiate the free-radical polymerization of (meth)acrylates.[5] This direct generation of radicals classifies it as a Type I, or cleavage-type, photoinitiator.[3][4]
While MTA alone is a potent initiator, its efficiency can be significantly amplified through the synergistic interaction with amine additives.[5][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this powerful photoinitiating system. We will delve into the underlying chemical mechanisms, present detailed experimental protocols, and offer field-proven insights to optimize initiation efficiency for your specific application.
The Synergistic Mechanism: How Amines Boost MTA's Initiation Efficiency
The enhanced performance of the MTA/amine system stems from a multi-faceted interplay that goes beyond simple co-initiation. While tertiary amines are well-known co-initiators for Type II (hydrogen abstraction) photoinitiators, their role with Type I initiators like MTA is more nuanced.[7][8][9]
Upon photoexcitation, MTA forms an excited singlet state, which can then undergo intersystem crossing to a triplet state. The primary initiation pathway for MTA is the homolytic cleavage of a C-Cl bond from this excited state, yielding a triazinyl radical and a chlorine radical. Both of these radicals can initiate polymerization.
The addition of an amine introduces several beneficial secondary reactions:
-
Hydrogen Donation and Radical Generation: The amine, particularly a tertiary amine with an alpha-hydrogen, can act as a hydrogen donor. This process can generate a highly reactive α-aminoalkyl radical, which is a very efficient initiating species.[8][10] This adds a parallel initiation pathway, increasing the overall radical flux.
-
Oxygen Scavenging: A significant challenge in free-radical polymerization is oxygen inhibition. Molecular oxygen can quench the excited state of the photoinitiator and scavenge the initiating radicals, forming less reactive peroxy radicals.[11] Amines are effective oxygen scavengers. They can react with the peroxy radicals to regenerate an active radical species, thus mitigating the inhibitory effect of oxygen and allowing for more efficient polymerization, especially at the surface.[11]
-
Reduction of Inhibitory Species: In some photopolymerization systems, certain byproducts or even the photoinitiator's reduced form can act as inhibitors.[12] Amine additives can react with and neutralize these species, preventing them from terminating the growing polymer chains.
This multi-pronged synergistic action leads to a marked increase in the rate of polymerization and the final monomer conversion, even under challenging conditions such as exposure to air.[5][6]
Figure 2: Workflow for preparing the photopolymerizable formulation.
Protocol 2: Monitoring Photopolymerization Kinetics with RT-FTIR
This protocol outlines the procedure for evaluating the polymerization kinetics of the prepared formulation.
-
Sample Preparation: Place a small drop of the photopolymerizable formulation between two transparent substrates (e.g., polypropylene films) to create a thin film of a defined thickness (e.g., 20-30 µm).
-
Instrument Setup: Place the sample in the sample compartment of the RT-FTIR spectrometer. Position the light source at a fixed distance from the sample to ensure consistent irradiance.
-
Initiate Data Collection: Start the RT-FTIR data acquisition to record the infrared spectrum as a function of time.
-
Initiate Photopolymerization: Simultaneously with the start of data collection, turn on the light source to irradiate the sample.
-
Monitor Reaction: Monitor the decrease in the peak area of the characteristic (meth)acrylate double bond absorption band (e.g., around 1635 cm⁻¹ for the C=C stretching vibration) over time.
-
Data Analysis: Calculate the degree of conversion (DC%) at different time points using the following equation: DC(t)% = [1 - (Aₜ / A₀)] * 100 Where A₀ is the initial peak area of the reactive double bond before irradiation, and Aₜ is the peak area at time t.
-
Determine Polymerization Rate: The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
Data Presentation: Expected Performance Enhancements
The inclusion of an amine additive is expected to significantly improve the photopolymerization kinetics. The following table illustrates the typical enhancements observed when comparing MTA alone to an MTA/amine system.
| Photoinitiating System | Monomer Conversion (DC%) after 60s | Maximum Polymerization Rate (Rp,max) (%/s) |
| MTA (1.0 wt%) | 45% | 1.5 |
| MTA (1.0 wt%) + MDEA (2.0 wt%) | 75% | 3.8 |
| MTA (1.0 wt%) + EDB (2.0 wt%) | 82% | 4.5 |
Note: These values are illustrative and will vary depending on the specific monomer system, light intensity, and experimental conditions.
Troubleshooting and Optimization
-
Low Polymerization Rate:
-
Increase the concentration of MTA and/or the amine additive.
-
Increase the light intensity of the curing lamp.
-
Ensure the emission spectrum of the lamp optimally overlaps with the absorption spectrum of MTA.
-
-
Incomplete Curing (Low Final Conversion):
-
Increase the total irradiation time.
-
Optimize the ratio of MTA to the amine.
-
Consider the possibility of oxygen inhibition, especially for thin films. Curing under an inert atmosphere (e.g., nitrogen) can be beneficial.
-
-
Yellowing of the Cured Polymer:
-
Some amines can contribute to yellowing. Consider using an amine with a lower tendency for color formation.
-
Optimize the concentration of the photoinitiator system to the minimum required for efficient curing.
-
Conclusion
The synergistic combination of this compound and an appropriate amine additive offers a powerful and versatile photoinitiating system for free-radical photopolymerization. By understanding the underlying chemical mechanisms and following the detailed protocols outlined in this guide, researchers and professionals can significantly enhance initiation efficiency, leading to faster curing rates, higher monomer conversion, and improved performance in a wide range of applications. The ability to mitigate oxygen inhibition makes this system particularly valuable for applications where curing is performed in an air atmosphere. Careful optimization of the component concentrations and irradiation conditions will enable the full potential of this advanced photoinitiator system to be realized.
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Application Notes and Protocols for Dental Resin Formulation with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For: Researchers, scientists, and drug development professionals in the field of dental materials.
Introduction: A Paradigm Shift in Dental Photopolymerization
The field of restorative dentistry is continuously evolving, with a primary focus on developing durable, aesthetically pleasing, and biocompatible materials. The longevity and performance of dental composites are critically dependent on the extent of polymerization of the resin matrix. For decades, the camphorquinone (CQ)/amine system has been the gold standard for photoinitiation in dental resins. However, this system is not without its drawbacks, including the inherent yellow color of CQ, which can compromise the aesthetics of the final restoration, and its reliance on a co-initiator, which can introduce instability.[][2]
This guide introduces a high-performance alternative: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 42573-57-9), hereafter referred to as R-Cl. This triazine derivative represents a significant advancement in photoinitiator technology for dental applications. As a Type I photoinitiator, R-Cl undergoes unimolecular cleavage upon exposure to light, directly generating highly reactive free radicals without the need for a co-initiator.[3][4] This property not only simplifies resin formulation but also enhances the stability of the uncured composite.
R-Cl is particularly well-suited for modern dental curing lights, exhibiting exceptional reactivity under near UV and visible LED irradiation in the 385-405 nm range.[3] This high quantum yield of radical generation translates to a more efficient polymerization process, potentially leading to a higher degree of conversion and improved mechanical properties in the final restorative material. Furthermore, its performance has been shown to be superior to well-known commercial photoinitiators like bisacylphosphine oxide (BAPO) and 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO) for the polymerization of methacrylates under ambient conditions.[3]
These application notes provide a comprehensive guide for researchers and material scientists to effectively formulate and characterize high-performance dental resins using R-Cl. The protocols outlined herein are designed to be self-validating, with clear explanations for each step to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the photoinitiator's properties is fundamental to successful resin formulation.
| Property | Value | Source |
| CAS Number | 42573-57-9 | |
| Molecular Formula | C₁₄H₉Cl₆N₃O | |
| Molecular Weight | 447.96 g/mol | |
| Appearance | Light yellow powder | [5] |
| Melting Point | 192-195 °C | |
| Maximum Absorbance (λmax) | ~379 nm |
Mechanism of Photoinitiation: The Triazine Advantage
R-Cl operates as a Type I photoinitiator, a class known for its efficiency. The initiation process is a direct consequence of light absorption, leading to the homolytic cleavage of a carbon-chlorine bond within the trichloromethyl group. This process generates two highly reactive radical species that initiate the polymerization of methacrylate monomers.
The efficiency of this process is rooted in the electronic structure of the triazine molecule, which facilitates the dissociation upon excitation by near UV-visible light. This direct generation of two initiating radicals from a single photon absorption event contributes to the high polymerization efficiency observed with R-Cl.[3]
Caption: Photoinitiation mechanism of R-Cl.
Experimental Formulations and Protocols
The following protocols provide a starting point for the formulation and characterization of dental resins incorporating R-Cl. Researchers are encouraged to optimize these formulations based on their specific performance requirements.
Part 1: Preparation of the Resin Matrix
The foundation of a dental composite is its organic matrix. A common and well-characterized system consists of a blend of bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). Bis-GMA provides strength and low shrinkage, while TEGDMA is a less viscous monomer that improves handling and increases the degree of conversion.[6]
Materials and Equipment:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (R-Cl)
-
Silanized glass fillers (e.g., barium glass, average particle size ~1 µm)
-
Butylated hydroxytoluene (BHT) - polymerization inhibitor
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Beaker or vial (amber colored to protect from light)
-
Spatula
Protocol for Unfilled Resin Formulation:
-
Monomer Blending: In an amber-colored beaker, combine Bis-GMA and TEGDMA in a 60:40 weight ratio. This ratio provides a good balance of viscosity and mechanical properties.
-
Inhibitor Addition: Add 0.01 wt% of BHT to the monomer blend to prevent spontaneous polymerization and ensure adequate shelf life.
-
Photoinitiator Dissolution: Add the desired concentration of R-Cl to the monomer blend. Based on typical concentrations of other Type I photoinitiators, a starting range of 0.5 to 1.5 wt% is recommended for initial studies. Stir the mixture in the dark using a magnetic stirrer until the R-Cl is completely dissolved. Gentle warming (to ~40°C) can aid in dissolution.
-
Storage: Store the prepared resin matrix in a sealed, amber-colored container at 4°C.
| Component | Function | Recommended Starting Concentration (wt%) |
| Bis-GMA | Base Monomer | 59.99 - 59.09 |
| TEGDMA | Diluent Monomer | 39.50 |
| R-Cl | Photoinitiator | 0.5 - 1.5 |
| BHT | Inhibitor | 0.01 |
Part 2: Preparation of the Dental Composite
The incorporation of inorganic fillers is essential for enhancing the mechanical properties of the resin, reducing polymerization shrinkage, and improving its aesthetic qualities.
Protocol for Filled Composite Formulation:
-
Resin Matrix Preparation: Prepare the unfilled resin matrix as described in Part 1.
-
Filler Incorporation: Gradually add silanized glass fillers to the resin matrix. A filler loading of 70 wt% is a common target for restorative composites.
-
Mixing: Thoroughly mix the filler and resin matrix using a dental spatula or a dual asymmetric centrifugal mixer until a homogenous paste is obtained. Ensure there are no air bubbles trapped in the composite.
-
Storage: Store the final composite paste in an opaque, airtight syringe to prevent premature curing and protect it from ambient light.
Caption: Workflow for dental composite formulation.
Part 3: Curing Protocol
The effectiveness of R-Cl is highly dependent on the light source used for curing. A dental curing light with an emission spectrum that overlaps with the absorbance of R-Cl (385-405 nm) is essential for optimal performance.
Equipment:
-
LED dental curing light (emission spectrum including 385-405 nm)
-
Radiometer to verify light output intensity
-
Molds for specimen preparation (e.g., Teflon molds for flexural strength specimens)
Protocol:
-
Specimen Preparation: Place the uncured composite paste into the desired mold. Cover the top and bottom surfaces with a transparent matrix strip to prevent the formation of an oxygen-inhibited layer.
-
Light Curing: Position the tip of the curing light as close as possible to the surface of the specimen. Irradiate the specimen for the desired time. A curing time of 20-40 seconds is a typical starting point. The optimal curing time will depend on the concentration of R-Cl, the filler loading, and the intensity of the curing light.
-
Post-Cure: For some applications, a post-curing step (e.g., in a light-curing oven) may be beneficial to further enhance the degree of conversion.
Characterization Protocols
Thorough characterization of the cured dental composite is crucial to evaluate its performance and suitability for clinical applications.
Degree of Conversion (DC) Measurement
The degree of conversion is a measure of the percentage of monomer double bonds that have been converted to single bonds during polymerization. A higher DC generally correlates with improved mechanical properties and biocompatibility. Fourier Transform Infrared (FTIR) spectroscopy is a widely used and reliable method for determining DC.
Protocol:
-
Sample Preparation: Prepare a small amount of uncured composite paste.
-
FTIR Analysis (Uncured): Record the FTIR spectrum of the uncured paste.
-
Curing: Cure a thin disc of the composite as described in the curing protocol.
-
FTIR Analysis (Cured): Immediately after curing, record the FTIR spectrum of the cured specimen.
-
Calculation: The DC can be calculated by comparing the peak height of the aliphatic C=C bond absorption (at approximately 1638 cm⁻¹) to an internal standard, such as the aromatic C=C bond absorption (at approximately 1608 cm⁻¹), before and after curing.
Mechanical Properties Testing
The mechanical strength of the dental composite is a critical indicator of its clinical performance. Standard tests include flexural strength and Vickers hardness.
Flexural Strength:
-
Specimen Preparation: Prepare bar-shaped specimens (e.g., 25 x 2 x 2 mm) according to ISO 4049 standards.
-
Testing: Perform a three-point bending test using a universal testing machine.
Vickers Hardness:
-
Specimen Preparation: Prepare disc-shaped specimens and polish the surface to a high shine.
-
Testing: Use a Vickers microhardness tester to measure the hardness of the top and bottom surfaces of the cured specimen. This can also be used to assess the depth of cure.
Expected Outcomes and Troubleshooting
-
High Degree of Conversion: Due to the high efficiency of R-Cl, a high degree of conversion is expected, potentially exceeding that of traditional CQ-based systems under optimal curing conditions.
-
Improved Aesthetics: The absence of the yellow-colored camphorquinone should result in a more color-stable and aesthetically pleasing composite.
-
Troubleshooting - Low DC:
-
Light Source: Ensure the curing light has a significant output in the 385-405 nm range.
-
Curing Time/Intensity: Increase the curing time or use a higher intensity light.
-
Photoinitiator Concentration: The concentration of R-Cl may need to be optimized.
-
Safety Precautions
-
Always handle the chemical components of the dental resin in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound offers a compelling alternative to traditional photoinitiators for dental resin composites. Its high efficiency, co-initiator-free mechanism, and compatibility with modern LED curing lights position it as a key enabling technology for the development of next-generation restorative materials with enhanced performance and aesthetics. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this innovative photoinitiator.
References
-
Lalevée, J., et al. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(21), 6019-6026. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Material Science Innovations with this compound. Available at: [Link]
-
Lalevée, J., et al. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Triazine Photoinitiators: Revolutionizing Polymerization Processes. Available at: [Link]
-
Wu, S., et al. (2020). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI. Available at: [Link]
-
Al-Shammari, M., et al. (2018). Mathematical Model for Polymerising BisGMA/TEGDMA Resins With Different Initiators. IADR Abstract Archives. Available at: [Link]
-
Kowalska, A., et al. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. Polymers, 13(22), 3972. Available at: [Link]
-
Park, J., et al. (2010). Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin. PMC. Available at: [Link]
-
Xu, H. H. K., et al. (2012). Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes. PMC. Available at: [Link]
-
Ye, Q., et al. (2013). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. KU ScholarWorks. Available at: [Link]
-
Kowalska, A., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC. Available at: [Link]
-
Caughman, W. F., et al. (1995). Clinical guidelines for photocuring restorative resins. The Journal of the American Dental Association, 126(9), 1280-1286. Available at: [Link]
-
Xu, H. H. K., et al. (2012). Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silicate. NIH. Available at: [Link]
-
Shintani, H., et al. (1985). Analysis of photo-initiators in visible-light-cured dental composite resins. Journal of Biomedical Materials Research, 19(5), 545-554. Available at: [Link]
-
Duarte, B. M., et al. (2022). Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar. Available at: [Link]
-
Furtos, G., et al. (2021). Effect of combining photoinitiators on cure efficiency of dental resin-based composites. NIH. Available at: [Link]
-
Al-Shammari, M., et al. (2016). Optimizing light-cured composite through variations in camphorquinone and butylhydroxytoluene concentrations. SciELO. Available at: [Link]
-
Wang, K., et al. (2019). Optimal photoinitiator concentration for light-cured dental resins. ResearchGate. Available at: [Link]
-
Miletic, V., et al. (2017). Optimizing the concentration of 2,4,6-trimethylbenzoyldiphenylphosphine oxide initiator in composite resins in relation to monomer conversion. ResearchGate. Available at: [Link]
-
Griesser, T., et al. (2024). Color-Stable Formulations for 3D-Photoprintable Dental Materials. MDPI. Available at: [Link]
-
de Oliveira, D. C. R. S., et al. (2023). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. PMC. Available at: [Link]
-
Drobny, J. G. (2020). Camphorquinone – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 2. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
- 3. A known photoinitiator for a novel technology: this compound for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of hydrogels using 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine photoinitiator
Application Note & Protocol
Title: Facile Synthesis of Tunable Hydrogels for Research and Drug Delivery using the High-Efficiency Visible-Light Photoinitiator 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis of hydrogels using the versatile photoinitiator, this compound. This triazine derivative is a high-performance, Type I photoinitiator that demonstrates exceptional efficiency under near-UV and visible light, enabling rapid and controlled photopolymerization of a wide range of monomers.[1][2] We will delve into the underlying photochemical mechanisms, provide detailed, step-by-step protocols for hydrogel formulation and synthesis, and discuss key characterization techniques and applications, particularly in the realm of controlled drug delivery.
Introduction: The Advantage of Photopolymerized Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[3][4] Their tunable physical properties, biocompatibility, and structural resemblance to the native extracellular matrix make them ideal scaffolds for tissue engineering, regenerative medicine, and as vehicles for controlled drug delivery.[3][4][5]
Photopolymerization is a powerful method for fabricating hydrogels, offering unparalleled spatial and temporal control over the crosslinking process.[5][6] This technique utilizes a photoinitiator, a compound that, upon absorption of light, generates reactive species (typically free radicals) to initiate polymerization.[5][7] The choice of photoinitiator is critical, dictating the required light source, curing speed, and overall biocompatibility of the system.
1.1. Spotlight on this compound
This compound (herein referred to as M-BTT ) has emerged as a superior photoinitiator for biomedical applications.[1][2] Its key advantages include:
-
High Efficiency: M-BTT exhibits a high quantum yield for radical generation, leading to rapid polymerization rates even at low concentrations.[8][9]
-
Visible Light Sensitivity: M-BTT is effectively activated by near-UV and visible light (e.g., 385, 395, and 405 nm LEDs), which is more cytocompatible than the deep UV radiation required by many traditional photoinitiators.[1][2]
-
Versatility: It is highly effective for the free-radical polymerization of common (meth)acrylate-based monomers used in hydrogel synthesis and can also function as a photoacid generator for cationic polymerization.[1][10][11]
Mechanism of Photoinitiation
M-BTT functions as a Type I photoinitiator, meaning the molecule itself undergoes unimolecular fragmentation upon light absorption to generate free radicals.[1][2]
The process begins when M-BTT absorbs a photon of appropriate energy (in the near-UV to visible range), promoting it to an excited state. In this excited state, the molecule becomes unstable and undergoes rapid homolytic cleavage of a carbon-chlorine (C-Cl) bond within one of the trichloromethyl groups.[8][9] This fragmentation yields two radical species: a triazinyl radical and a chlorine radical. Both of these highly reactive species can subsequently initiate the polymerization of vinyl monomers (like acrylates) to form the crosslinked hydrogel network.
Caption: Photoinitiation mechanism of M-BTT.
Hydrogel Formulation: Components and Considerations
A typical photopolymerizable hydrogel formulation consists of four primary components. The precise concentrations should be optimized based on the desired mechanical properties and application.
| Component | Example | Typical Concentration (w/v) | Purpose & Scientific Rationale |
| Polymer/Monomer | Poly(ethylene glycol) diacrylate (PEGDA), Gelatin Methacryloyl (GelMA) | 5% - 20% | The structural backbone of the hydrogel. Higher concentrations or molecular weights generally lead to stiffer, less porous hydrogels. |
| Photoinitiator | M-BTT | 0.05% - 0.5% | Absorbs light to generate radicals and initiate polymerization. Concentration must be optimized; too little results in incomplete curing, while too much can lead to cytotoxicity or brittle hydrogels. |
| Solvent | Phosphate-Buffered Saline (PBS), Cell Culture Medium, Deionized Water | 80% - 95% | Dissolves the polymer and photoinitiator to create a homogenous precursor solution. The choice of solvent is critical for biocompatibility. |
| Active Agent (Optional) | Doxorubicin, Growth Factors, Peptides | Varies | Therapeutic agent to be encapsulated within the hydrogel matrix for controlled release applications.[3][4] |
Experimental Protocols
Authoritative Insight: The following protocols are designed as a robust starting point. Every step is critical for reproducibility. For instance, ensuring the complete dissolution of M-BTT is paramount, as undissolved particles can act as stress concentrators, leading to mechanically inferior hydrogels.
4.1. Protocol 1: Preparation of Hydrogel Precursor Solution
Objective: To prepare a sterile, homogenous precursor solution ready for photopolymerization.
Materials:
-
Polymer/Monomer (e.g., PEGDA, MW 3.4 kDa)
-
M-BTT (CAS 42573-57-9)
-
Sterile PBS (pH 7.4)
-
Sterile, light-blocking conical tubes (e.g., amber 15 mL tubes)
-
Vortex mixer and/or magnetic stirrer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Solvent Preparation: In a sterile biosafety cabinet, add the required volume of sterile PBS to a light-blocking conical tube. For a final volume of 10 mL, start with 9 mL of PBS.
-
Polymer Dissolution: Slowly add the polymer powder (e.g., 1 g for a 10% w/v solution) to the PBS while vortexing or stirring. If using a high molecular weight polymer, this may take 30-60 minutes at room temperature. Gentle warming (37°C) can aid dissolution, especially for GelMA.
-
Photoinitiator Dissolution: Weigh the M-BTT in a separate, light-protected microfuge tube. For a 0.1% w/v solution in 10 mL, weigh 10 mg. Expert Tip: M-BTT has limited aqueous solubility. First, dissolve it in a small volume of a compatible solvent like DMSO or N-Vinylpyrrolidone (NVP) before adding it dropwise to the polymer solution.
-
Final Mixing: Add the dissolved photoinitiator to the polymer solution. If an active agent is being encapsulated, it should be added at this stage.
-
Volume Adjustment & Sterilization: Adjust the final volume to 10 mL with PBS. For applications requiring sterility, filter the final precursor solution through a 0.22 µm syringe filter.
-
Storage: Store the precursor solution at 4°C, protected from light. It is recommended to use the solution within one week of preparation.
4.2. Protocol 2: Hydrogel Photopolymerization
Objective: To crosslink the precursor solution into a solid hydrogel using a specific light source.
Materials:
-
Prepared hydrogel precursor solution
-
Molds (e.g., PDMS molds, custom-built spacers between glass slides)
-
LED light source (e.g., 405 nm collimated LED)
-
Radiometer to measure light intensity
Procedure:
-
Mold Preparation: Ensure molds are clean and sterile. If necessary, treat surfaces to prevent adhesion.
-
Casting: Carefully pipette the desired volume of the precursor solution into the mold, avoiding air bubbles.
-
Light Exposure: Place the mold directly under the LED light source. The distance should be set to achieve the desired intensity (typically 10-20 mW/cm²).
-
Curing: Expose the solution to the light for a predetermined time (typically 30-180 seconds). Curing time is a critical parameter to optimize: it depends on the photoinitiator concentration, light intensity, and hydrogel thickness.
-
Gel Retrieval: After exposure, carefully remove the crosslinked hydrogel from the mold using forceps.
Sources
- 1. A known photoinitiator for a novel technology: this compound for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoinitiator-grafted polymer chains for integrating hydrogels with various materials | NSF Public Access Repository [par.nsf.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in Microelectronics Fabrication
Introduction: A Versatile Photoacid Generator for Advanced Lithography
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a non-ionic photoacid generator (PAG) that plays a critical role in the fabrication of microelectronics.[1][2] As a key component in chemically amplified photoresists, it enables the patterning of intricate circuits on semiconductor wafers. Upon exposure to ultraviolet radiation, this compound undergoes a photochemical reaction to generate a strong acid, which then catalyzes a change in the solubility of the surrounding polymer matrix. This mechanism allows for the creation of high-resolution features essential for modern electronic devices.
These application notes provide a comprehensive guide for researchers and engineers on the effective use of this compound in microfabrication processes. We will delve into its mechanism of action, provide detailed protocols for photoresist formulation and lithographic processing, and discuss critical parameters for process optimization.
Physicochemical Properties
A thorough understanding of the material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 42573-57-9 | [3][4] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [3][4] |
| Molecular Weight | 447.96 g/mol | [3][4] |
| Appearance | Light yellow powder | |
| Melting Point | 192-195 °C | |
| Maximum Absorption (λmax) | 379 nm | [3] |
Mechanism of Photoacid Generation
This compound belongs to the family of triazine-based PAGs.[2] The core of its functionality lies in the photo-cleavage of a carbon-chlorine bond within its trichloromethyl groups upon exposure to UV light.[2] This event initiates a cascade of reactions that ultimately releases hydrochloric acid (HCl), the catalytic species for the subsequent chemical amplification in the photoresist. The methoxystyryl chromophore enhances the compound's photosensitivity in the near-UV and visible range, making it compatible with various exposure tools, including those with LED light sources at 385, 395, or 405 nm.[5]
Caption: Photochemical reaction pathway of this compound.
Application in Chemically Amplified Photoresists
This PAG is particularly effective in positive-tone chemically amplified resists. In such systems, it is blended with a polymer resin that has acid-labile protecting groups (e.g., poly(4-hydroxystyrene) partially protected with tert-butoxycarbonyl, or 't-BOC'). The photogenerated acid catalyzes the removal of these protecting groups during a post-exposure bake (PEB), rendering the exposed regions soluble in an aqueous alkaline developer.
Protocol 1: Formulation of a Positive-Tone Chemically Amplified Photoresist
This protocol describes the preparation of a model photoresist formulation. All operations should be conducted in a cleanroom environment under yellow light to prevent premature exposure.
Materials and Reagents:
-
This compound (PAG)
-
Poly(4-hydroxystyrene-co-tert-butyl acrylate) (Polymer Resin)
-
Propylene glycol monomethyl ether acetate (PGMEA) (Solvent)
-
Amber glass bottles
-
Magnetic stirrer and stir bars
-
0.2 µm PTFE filter
Procedure:
-
Dissolution of Polymer: In an amber glass bottle, dissolve the polymer resin in PGMEA to the desired concentration (e.g., 20 wt%). Stir the mixture at room temperature until the polymer is fully dissolved. This may take several hours.
-
Addition of PAG: Calculate the required amount of the PAG based on the desired loading percentage with respect to the polymer solid content (typically 1-5 wt%).
-
Mixing: Slowly add the PAG powder to the polymer solution while stirring. Continue stirring until the PAG is completely dissolved.
-
Filtration: Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulates.
-
Storage: Store the formulated photoresist in a tightly sealed amber glass bottle at 4 °C.
Protocol 2: Photolithographic Processing
This protocol outlines the steps for patterning a silicon wafer using the formulated photoresist.
Equipment:
-
Spin coater
-
Hot plates
-
UV exposure tool (e.g., mask aligner)
-
Development station
-
Scanning Electron Microscope (SEM) for inspection
Procedure:
Caption: Experimental workflow for photolithography.
-
Substrate Preparation: Start with a clean, dry silicon wafer. If necessary, apply an adhesion promoter like hexamethyldisilazane (HMDS).
-
Spin Coating: Dispense the formulated photoresist onto the center of the wafer. Spin coat at a speed determined by the desired film thickness (e.g., 3000 rpm for 30 seconds).
-
Soft Bake: Bake the coated wafer on a hot plate to remove the solvent (e.g., 90-110 °C for 60-90 seconds).
-
Exposure: Expose the wafer to UV radiation through a photomask. The exposure dose will depend on the resist thickness and the intensity of the light source. A dose-response test (exposure matrix) is recommended for optimization.
-
Post-Exposure Bake (PEB): Bake the wafer on a hot plate to drive the acid-catalyzed deprotection reaction (e.g., 110-130 °C for 60-90 seconds). This step is critical for chemical amplification.
-
Development: Immerse the wafer in an aqueous alkaline developer, such as 0.26N tetramethylammonium hydroxide (TMAH), for a specified time (e.g., 60 seconds).
-
Rinse and Dry: Rinse the wafer with deionized water and dry with nitrogen.
-
Hard Bake (Optional): A final bake at a higher temperature (e.g., 120-140 °C) can be performed to improve the mechanical and chemical resistance of the patterned resist.
Process Optimization and Troubleshooting
The following table provides starting points for key process parameters. Optimization will be necessary for specific applications and equipment.
| Parameter | Recommended Range | Rationale |
| PAG Loading | 1-5 wt% of polymer | Higher loading increases photosensitivity but may compromise resist stability and resolution. |
| Soft Bake Temperature | 90-110 °C | Balances solvent removal with preventing thermal degradation of the PAG. |
| Exposure Dose | 10-100 mJ/cm² | Dependent on resist thickness and lamp intensity. Requires empirical determination. |
| PEB Temperature | 110-130 °C | Crucial for the deprotection reaction rate. Higher temperatures can lead to feature size changes. |
| Development Time | 30-60 seconds | Over-development can lead to loss of resolution and under-development can leave residue. |
Safety and Handling
This compound is a chemical that requires careful handling.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a highly effective photoacid generator for the fabrication of microelectronics. Its strong absorption in the near-UV range and high quantum yield for acid generation make it suitable for a variety of photolithography applications. By carefully controlling the formulation and processing parameters outlined in these notes, researchers and engineers can achieve high-resolution patterning for the next generation of electronic devices.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-双(三氯甲基)-6-对甲氧基苯乙烯基-S-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Photo acid Generator Manufacturer [scienoc.com]
- 5. A known photoinitiator for a novel technology: this compound for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chembridge International Corp. [chembridge.com.tw]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MTA) Concentration for Photopolymerization
Welcome to the technical support center for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MTA). This guide is designed for researchers, scientists, and professionals in drug development and material science. Here, we provide in-depth technical guidance, troubleshooting protocols, and validated experimental procedures to help you determine the optimal concentration of MTA for your specific photopolymerization application.
Foundational Concepts: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about MTA, providing the essential knowledge needed to effectively troubleshoot and optimize your experiments.
Q1: What is this compound (MTA) and how does it initiate polymerization?
A1: MTA, also known as "yellow triazine" or by its CAS number 42573-57-9, is a highly efficient Type I photoinitiator.[1][2] As a Type I initiator, a single molecule of MTA, upon absorption of light energy (typically in the near-UV or visible light spectrum, 385-405 nm), undergoes homolytic cleavage.[3] This process breaks the C-Cl bonds, generating two distinct radical species that directly initiate the free-radical polymerization of monomers like acrylates and methacrylates.[2][3] This mechanism is distinct from Type II initiators, which require a co-initiator or sensitizer to generate radicals.
Q2: For which monomer systems and light sources is MTA most effective?
A2: MTA is versatile and shows high performance for the free-radical polymerization (FRP) of both acrylate and methacrylate monomers under near-UV and visible LED light sources, specifically at wavelengths of 385, 395, and 405 nm.[3] Its potent initiating efficiency makes it particularly suitable for modern 3D printing and additive manufacturing applications that utilize these LED sources.[1][2]
Q3: Can MTA be used with co-initiators?
A3: Yes, the performance of MTA can be significantly enhanced by using it in combination with various additives. When paired with an amine, an iodonium salt, or N-vinylcarbazole, MTA-based systems can exhibit even higher efficiency than MTA alone.[3] Furthermore, a three-component system of MTA, an iodonium salt, and N-vinylcarbazole can be used to initiate the cationic polymerization of epoxides, demonstrating its versatility beyond free-radical systems.[3]
Q4: What is a typical starting concentration for MTA in a formulation?
A4: The potent efficiency of MTA allows for its use at very low dosages. For applications like the 3D printing of di(propylene glycol) diacrylate (DPGDA), a concentration as low as 0.1 wt% has been shown to be effective.[1][2] While typical photoinitiator concentrations can range from 0.5% to 5% by weight, MTA's high reactivity often allows for successful polymerization at the lower end of this spectrum.[2]
Q5: How soluble is MTA in common photopolymer resins?
A5: While quantitative solubility data in specific monomers is not extensively published, MTA is a crystalline powder that is generally soluble in organic solvents; for instance, it can be dissolved in dichloromethane (DCM).[4] Its demonstrated effectiveness in various acrylate and methacrylate resins indicates sufficient solubility for practical use.[1][3] However, as with any crystalline solid, it is crucial for researchers to first test the solubility of their desired MTA concentration in their specific monomer blend on a small scale to ensure complete dissolution before proceeding with larger batches. High solubility is crucial for preventing initiator "hotspots" and ensuring a uniform cure.[5]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during your photopolymerization experiments with MTA.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Incomplete or Tacky Surface Cure | Oxygen Inhibition: Atmospheric oxygen is a potent radical scavenger that quenches the initiating radicals at the surface, preventing complete polymerization.[6] | 1. Inert Environment: Perform the cure under a nitrogen or argon atmosphere to displace oxygen. 2. Increase Light Intensity: A higher photon flux can generate radicals faster than oxygen can quench them. 3. Laminate the Sample: Curing the resin between two transparent films (e.g., polypropylene) creates a physical barrier to oxygen.[7] 4. Add Amine Co-initiators: Tertiary amines can act as oxygen scavengers, consuming dissolved oxygen and allowing polymerization to proceed. |
| Low Cure Depth / Polymerization Only at the Surface | 1. Inner Filter Effect: The MTA concentration is too high. The top layer of the resin absorbs most of the light, preventing photons from penetrating deeper into the sample.[2] 2. Insufficient Light Dose: The total energy delivered (intensity x time) is not enough to cure the full depth. | 1. Reduce MTA Concentration: Systematically decrease the MTA concentration (e.g., from 1.0 wt% to 0.5 wt%, then 0.1 wt%). Lower concentrations allow for deeper light penetration.[8] 2. Increase Exposure Time or Intensity: Increase the total energy dose delivered to the sample to ensure sufficient photons reach the lower layers. |
| Slow Polymerization Rate | 1. Low MTA Concentration: The concentration of MTA is insufficient to generate enough radicals to overcome inherent inhibitors in the monomer and drive the reaction forward quickly. 2. Low Light Intensity: The rate of radical generation is directly related to the light intensity.[9] 3. Monomer Viscosity: High viscosity can limit the mobility of reactive species, slowing the polymerization rate.[2] | 1. Increase MTA Concentration: Incrementally increase the MTA concentration (e.g., from 0.1 wt% to 0.5 wt%). This will increase the rate of radical generation. 2. Increase Light Intensity: Use a more powerful light source or move the existing source closer to the sample. 3. Add a Co-initiator: Introduce an amine or iodonium salt to the system to enhance the overall initiation efficiency.[3] |
| Yellowing of the Cured Polymer | Photoinitiator Byproducts: Unreacted photoinitiator and its photolysis products remaining in the polymer matrix can cause discoloration, which can be exacerbated by higher initiator concentrations.[10][11] | 1. Reduce MTA Concentration: Use the minimum effective concentration of MTA required to achieve the desired cure properties. The high efficiency of MTA is advantageous here.[1][2] 2. Ensure Complete Conversion: Post-curing the sample with additional UV light or gentle heat can help consume residual initiator and monomer, potentially reducing yellowing. 3. Evaluate Light Source: Ensure the light source does not have significant emission in the deep UV range (<350 nm), which can contribute to polymer degradation and yellowing. |
Experimental Protocols for Optimization
As a Senior Application Scientist, I advocate for a systematic, data-driven approach. The following protocols provide a framework for determining the optimal MTA concentration for your specific monomer system and experimental setup.
Protocol 1: Determining the Optimal MTA Concentration using Real-Time FT-IR Spectroscopy
This protocol allows for the direct measurement of monomer conversion over time, providing critical kinetic data.
Objective: To identify the MTA concentration that provides the best balance of high polymerization rate and high final monomer conversion.
Materials & Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a real-time monitoring accessory.
-
UV/Vis LED light source (e.g., 405 nm) with controlled intensity.
-
Monomer/Oligomer blend.
-
This compound (MTA).
-
BaF₂ or KBr salt plates.
-
25 µm spacer.
-
Micropipette.
Procedure:
-
Prepare Stock Solutions: Prepare several formulations of your monomer blend with varying concentrations of MTA (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 wt%). Ensure MTA is fully dissolved. Keep solutions in the dark.
-
Sample Preparation: Place a 25 µm spacer between two BaF₂ plates. Pipette a small drop of the first MTA formulation into the gap, ensuring there are no air bubbles.
-
Acquire Initial Spectrum: Place the sample assembly in the FT-IR spectrometer and record a baseline spectrum (t=0). The key peak to monitor is the acrylate or methacrylate C=C bond, typically found around 1637 cm⁻¹.[7]
-
Initiate Polymerization: While continuously acquiring spectra (in rapid scan mode), turn on the LED light source positioned to illuminate the sample.
-
Monitor Reaction: Continue recording spectra until the C=C peak height no longer changes, indicating the polymerization has reached its maximum conversion.
-
Data Analysis:
-
Calculate the Degree of Conversion (DC) at each time point using the following formula, often referencing a stable internal peak (e.g., C=O ester peak) to normalize the data: DC(t) (%) = [1 - (Area_C=C(t) / Area_C=C(0))] * 100
-
Plot DC (%) vs. Time (s) for each MTA concentration.
-
Calculate the maximum polymerization rate (Rp,max) from the steepest slope of the conversion vs. time curve.
-
-
Repeat: Repeat steps 2-6 for each MTA concentration.
Data Interpretation: Compare the plots. The optimal concentration will likely be the one that achieves a high final conversion (>90%) in the shortest amount of time without showing a significant decrease in final conversion (which would indicate an inner-filter effect at higher concentrations).
Protocol 2: Characterizing Polymerization Exotherm using Photo-DSC
This protocol measures the heat released during polymerization, which is directly proportional to the rate of reaction.
Objective: To evaluate the effect of MTA concentration on the overall reaction kinetics and induction time.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (Photo-DSC).
-
UV/Vis light source compatible with the Photo-DSC.
-
Monomer/Oligomer blend and MTA stock solutions (as prepared in Protocol 1).
-
Aluminum DSC pans and lids.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the first MTA formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate the system at the desired isothermal temperature (e.g., 25°C).
-
Initiate Polymerization: Once the heat flow signal is stable, open the shutter to the light source to irradiate the sample for a set duration (e.g., 2 minutes). The instrument will record the exothermic heat flow as a function of time.
-
Data Analysis:
-
The resulting plot will show heat flow (W/g) vs. time (s).
-
Integrate the area under the exotherm peak to determine the total heat of polymerization (ΔH_p).
-
The time to the onset of the exotherm is the induction period (often related to oxygen inhibition).
-
The peak of the exotherm corresponds to the maximum polymerization rate.
-
-
Repeat: Repeat steps 1-4 for each MTA concentration.
Data Interpretation: A higher and sharper exotherm peak indicates a faster polymerization rate. Compare the total heat of polymerization and the time to reach the peak rate for each concentration. An optimal concentration will yield a rapid reaction (short time to peak) and a high total heat release (indicating high conversion).
Visualization of Workflows
Optimization Workflow Diagram
The following diagram outlines the logical flow for systematically optimizing MTA concentration in a new photopolymer formulation.
Caption: Workflow for optimizing MTA concentration.
Troubleshooting Decision Tree
This diagram provides a step-by-step logical guide for diagnosing common photopolymerization problems.
Caption: Decision tree for troubleshooting MTA photopolymerization.
References
-
Lai, H., Zhu, D., & Xiao, P. (2019). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI. [Link]
-
Xiao, P., et al. (2015). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry (RSC Publishing). [Link]
-
Ortyl, J., et al. (2020). Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. PMC - PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Triazine Photoinitiators: Revolutionizing Polymerization Processes. [Link]
-
Lai, H., et al. (2019). Yellow Triazine as an Efficient Photoinitiator for Polymerization and 3D Printing under LEDs. ResearchGate. [Link]
-
Podsiadły, R., et al. (2017). Triazine-Based Type-II Photoinitiating System for Free Radical Photopolymerization: Mechanism, Efficiency, and Modeling. ResearchGate. [Link]
-
James, S., & Zarate, J. (2022). Structure of this compound (R-Cl),[12] a radical PI producing chloride radicals, and a coumarin based initiator (DCCA).. ResearchGate. [Link]
-
Lai, H., et al. (2019). Yellow Triazine as an Efficient Photoinitiator for Polymerization and 3D Printing under LEDs. Open Research Repository. [Link]
-
Schlucker, E., et al. (2018). Wavelength-optimized Two-Photon Polymerization Using Initiators Based on Multipolar Aminostyryl-1,3,5-triazines. PMC. [Link]
-
Sheyi, R., et al. (2020). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. [Link]
-
Al-Ahdal, K., et al. (2022). Polymerization Kinetics and Development of Polymerization Shrinkage Stress in Rapid High-Intensity Light-Curing. PMC - NIH. [Link]
-
SpecialChem. (2023). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic... YouTube. [Link]
-
Guimarães, C. F., et al. (2021). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Pączkowski, J., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. MDPI. [Link]
-
Abedin, F., et al. (2017). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate. KU ScholarWorks. [Link]
-
Arkema Sartomer. Reactive acrylic copolymers for use in low extractable coatings. [Link]
Sources
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- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. A known photoinitiator for a novel technology: this compound for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability [mdpi.com]
- 5. Wavelength-optimized Two-Photon Polymerization Using Initiators Based on Multipolar Aminostyryl-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 11. youtube.com [youtube.com]
- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oxygen Inhibition in Polymerizations Initiated by 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
From the Senior Application Scientist's Desk:
Welcome to the technical support center for photopolymerizations utilizing the high-performance photoinitiator, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. This guide is designed to provide you, our fellow researchers and innovators, with practical, in-depth solutions to a common yet critical challenge in free-radical photopolymerization: oxygen inhibition. Our goal is to move beyond mere procedural steps, offering a clear rationale for each recommendation to empower you to optimize your experiments for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition, and why does it occur?
A1: Oxygen inhibition is a phenomenon where the presence of molecular oxygen hinders or completely stops the free-radical polymerization process.[1] This occurs through two primary mechanisms:
-
Quenching of the Photoinitiator: The excited triplet state of the photoinitiator, which is responsible for generating the initial radicals, can be deactivated (quenched) by oxygen before it has a chance to initiate polymerization.
-
Radical Scavenging: Propagating polymer radicals (P•) react rapidly with oxygen to form stable peroxy radicals (POO•).[2][3] These peroxy radicals are significantly less reactive towards monomer double bonds and effectively terminate the polymerization chain, preventing the formation of a fully cured polymer network.[2][3]
This issue is particularly pronounced at the surface of the polymerizing material, where there is a continuous supply of atmospheric oxygen, often resulting in a tacky or uncured surface layer.[2][4]
Q2: How does this compound initiate polymerization?
A2: this compound is a versatile and highly efficient Type I photoinitiator.[5] Upon exposure to near UV or visible light (typically around 385-405 nm), it undergoes a cleavage of a carbon-chlorine bond to generate two distinct radical species. These radicals then go on to initiate the polymerization of monomers like acrylates and methacrylates. Its high efficiency in generating radicals can, to some extent, help to counteract oxygen inhibition by rapidly consuming dissolved oxygen.[5] Additionally, this compound can also function as a photoacid generator (PAG), releasing acid upon irradiation, which is relevant for cationic polymerization systems.[6][7]
Q3: Is it possible to completely eliminate oxygen inhibition?
A3: While completely removing all traces of oxygen can be challenging without specialized equipment, its inhibitory effects can be significantly mitigated to the point where they do not negatively impact the final properties of the polymer.[8] This can be achieved through a combination of physical and chemical strategies, such as curing in an inert atmosphere or by adding oxygen scavengers to the formulation.[8]
Q4: Will simply increasing the concentration of this compound solve the oxygen inhibition problem?
A4: Increasing the photoinitiator concentration can indeed help reduce the effects of oxygen inhibition.[1][2][9][10] A higher concentration of the initiator leads to a greater initial burst of free radicals upon irradiation.[1][2] These radicals can effectively "scavenge" the dissolved oxygen, and once the oxygen is consumed, the polymerization can proceed. However, there are trade-offs to consider. Excessively high concentrations of the photoinitiator can be costly and may negatively impact the physical properties and long-term stability of the final polymer.[2] Therefore, this approach is often best used in combination with other methods.
Troubleshooting Guide: From Tacky Surfaces to Complete Cures
This section provides a systematic approach to diagnosing and resolving common issues related to oxygen inhibition in your polymerization experiments.
Issue 1: Tacky or Uncured Polymer Surface
Primary Cause: This is the most classic symptom of oxygen inhibition. While the bulk of the material may have cured successfully, the continuous diffusion of atmospheric oxygen into the surface layer prevents complete polymerization, leaving a sticky residue.[2][4]
Solutions:
-
Physical Exclusion of Oxygen:
-
Inert Atmosphere Curing: This is the most effective method for eliminating surface tackiness. By displacing oxygen with an inert gas, you remove the source of the inhibition.
-
Protocol:
-
Place your sample in a curing chamber or a glove box.
-
Purge the chamber with nitrogen or argon for 5-10 minutes prior to and during UV exposure.
-
Proceed with the photopolymerization as planned.
-
-
-
Barrier Application: Creating a physical barrier between the sample surface and the air can prevent oxygen diffusion.
-
Protocol:
-
After applying your liquid resin, carefully place a transparent film (e.g., a thin Mylar or polyethylene sheet) over the surface, ensuring no air bubbles are trapped.
-
Cure the sample through the transparent film.
-
After curing, peel away the film.
-
-
-
-
Chemical Mitigation:
-
Addition of Amine Synergists: Tertiary amines can act as oxygen scavengers. They react with peroxy radicals to generate new, reactive radicals that can re-initiate polymerization.
-
Formulation Tip: Incorporate 1-2% (w/w) of a tertiary amine such as triethanolamine (TEA) or N-methyldiethanolamine (MDEA) into your formulation. Note that amines can sometimes cause yellowing, so compatibility with your final application should be tested.[2]
-
-
Increasing Light Intensity: A higher irradiance generates a greater concentration of radicals per unit of time, which can overwhelm the inhibitory effect of oxygen.[3][10]
-
Actionable Step: Decrease the distance between your light source and the sample, or use a more powerful UV lamp. Be mindful of potential heat generation, which could affect your sample.
-
-
Issue 2: Slow Polymerization Rate or Long Induction Period
Primary Cause: A noticeable delay before polymerization begins (induction period) is often due to the time it takes for the initially generated radicals to consume the dissolved oxygen in the bulk of the resin.[1]
Solutions:
-
Formulation Optimization with Thiols: Thiols are exceptionally effective at mitigating oxygen inhibition.[2][8][11] They can donate a hydrogen atom to the unreactive peroxy radicals, thereby generating a reactive thiyl radical that can continue the polymerization process.[5][11][12][13]
-
Protocol: Incorporating a Thiol Co-monomer
-
Select a multifunctional thiol, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).
-
Incorporate the thiol into your monomer formulation at a concentration of 5-15% (w/w).
-
The thiol-ene reaction will proceed alongside the acrylate polymerization, often leading to a more uniform polymer network with reduced shrinkage stress.[12]
-
-
-
Increasing Initiator and Light Intensity: As with surface tackiness, a higher concentration of radicals will consume the dissolved oxygen more rapidly, shortening the induction period.[1][9][14]
-
Optimization Strategy:
-
Incrementally increase the concentration of this compound from your current level (e.g., in 0.5% w/w steps).
-
Simultaneously, ensure you are using a high-intensity light source.
-
-
Illustrative Effect of Additives on Overcoming Oxygen Inhibition
| Condition | Initiator System | Atmosphere | Typical Outcome | Rationale |
| Control | Initiator alone | Air | Tacky surface, incomplete cure | Oxygen at the surface continuously terminates radical chains.[2][4] |
| Optimized | Initiator + Thiol (e.g., 10% PETMP) | Air | Tack-free surface, complete cure | Thiol donates a hydrogen to peroxy radicals, generating a new propagating thiyl radical.[5][11][12] |
| Optimized | Initiator + Amine (e.g., 2% MDEA) | Air | Improved surface cure | Amine synergists act as oxygen scavengers and can regenerate initiating radicals.[2] |
| Reference | Initiator alone | Nitrogen | Tack-free surface, complete cure | The absence of oxygen allows for efficient polymerization.[3] |
Issue 3: Incomplete Bulk Polymerization
Primary Cause: If the entire sample, not just the surface, fails to cure, the issue may be more fundamental than just oxygen inhibition, although oxygen can still be a contributing factor, especially in thick samples where light penetration is limited.
Solutions:
-
Verify Light Source Compatibility: Ensure that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound, which has a λmax around 379 nm. An incompatible light source will not efficiently generate radicals.
-
Check for Inhibitors in Monomers: Monomers are often supplied with a small amount of radical inhibitor (e.g., hydroquinone) to prevent spontaneous polymerization during storage. While the photoinitiator can typically overcome this, very high levels of inhibitor or insufficient initiator can lead to failed polymerization.
-
Increase Exposure Time: For thicker or more opaque samples, a longer exposure time may be necessary to ensure that sufficient light penetrates through the entire depth of the sample to initiate curing.
Visualizing the Problem and the Solution
Diagram 1: The Mechanism of Oxygen Inhibition
This diagram illustrates how oxygen interferes with the free-radical polymerization process at a molecular level.
Caption: Mechanism of Oxygen Inhibition in Free-Radical Polymerization.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with incomplete polymerization.
Caption: Troubleshooting Workflow for Incomplete Polymerization.
References
- Everbeam. (2022, May 22). Why Is My UV Resin Not Curing? Common Causes and Solutions.
- Bomar. How to Reduce the Effects of Oxygen Inhibition.
- Why Isn't My UV Resin Curing? Common Causes and Fixes.
- Husár, B., Ligon, S. C., Wutzel, H., Hoffmann, H., & Liska, R.
- Longchang Chemical. (2022, October 30). How to inhibit oxygen blocking?
- Craft Resin. (2025, September 12). The Most Common UV Resin Issues and How to Fix Them. YouTube.
- Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2015).
- Kannurpatti, A. R., & Bowman, C. N.
- Ligon, S. C., Husár, B., Wutzel, H., & Liska, R. (2014).
- O'Brien, A. K., & Bowman, C. N. (2006). Impact of oxygen on photopolymerization kinetics and polymer structure.
- Chen, Y., et al. (2011). Analysis of Oxygen Inhibition in Photopolymerizations of Hydrogel Micropatterns Using FTIR Imaging.
- Oak and Lamb. (2023, December 6). THIS IS WHY Your UV Resin Isn't Curing Properly! YouTube.
- AmeraLabs. Resin 3D Printing Troubleshooting: A Comprehensive Guide.
- O'Brien, A. K., & Bowman, C. N. (2005). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. SciSpace.
- O'Brien, A. K., & Bowman, C. N. (2006). Oxygen inhibition in thiol–acrylate photopolymerizations.
- Sigma-Aldrich. This compound.
- Forman, H. J., & Zhang, H. (2018).
- CymitQuimica. This compound.
- Fisher Scientific. Sigma Aldrich this compound.
- Li, S., Cui, Y., & Li, J. Mechanism of thiol group in reducing oxygen inhibition during photopolymerization.
- MDPI. (2022).
- MDPI. (2023). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks...
- Sigma-Aldrich. This compound.
- PubMed. (1998).
- Lalevée, J., et al. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 6019-6026.
- NINGBO INNO PHARMCHEM CO.,LTD. Material Science Innovations with this compound.
- Lalevée, J., et al. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
Sources
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- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
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- 5. researchgate.net [researchgate.net]
- 6. This compound [cymitquimica.com]
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- 12. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure (2006) | Allison K. O'Brien | 200 Citations [scispace.com]
- 14. 2,4-双(三氯甲基)-6-对甲氧基苯乙烯基-S-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
side reactions of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in photopolymerization
Welcome to the technical support guide for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (referred to herein as MMT). This document is designed for researchers and professionals utilizing MMT as a photoinitiator. It provides in-depth answers to frequently encountered questions and offers structured troubleshooting for common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and behavior of MMT in photopolymerization systems.
Q1: What is the primary photoinitiation mechanism of MMT?
MMT is a Type I photoinitiator, meaning it generates initiating species via direct photo-cleavage.[1] Upon absorption of light in the near-UV or visible range (effective with 385-405 nm LEDs), the molecule is promoted to an excited state.[2][3] The primary photochemical event is the homolytic cleavage of a carbon-chlorine (C-Cl) bond on one of the two trichloromethyl (-CCl₃) groups.[1][4] This process generates a pair of radicals: a highly reactive trichloromethyl radical (•CCl₃) and a substituted triazinyl radical. Both of these radical species are capable of initiating free-radical polymerization (FRP) of monomers like acrylates and methacrylates.[2][5]
Q2: How does solvent polarity influence the reaction pathway of MMT?
The polarity of the reaction medium can significantly alter the primary photochemical pathway. This dual nature is a critical factor in experimental design.
-
In nonpolar solvents (e.g., cyclohexane, benzene), the mechanism is dominated by the conventional homolytic cleavage of the C-Cl bond, producing the radical species necessary for FRP.[4]
-
In polar solvents (e.g., acetonitrile), a competing pathway, heterolytic cleavage of the C-Cl bond, becomes significant.[4] This ionic pathway results in the formation of a triazinyl carbocation and a chloride anion (Cl⁻), which can lead to the generation of hydrochloric acid (HCl). This property allows MMT to function as a photoacid generator (PAG) for initiating cationic polymerization, often enhanced with additives like iodonium salts.[2][4][6]
Q3: What are the primary chemical byproducts of MMT photolysis, and what are their effects?
The most significant byproduct is hydrochloric acid (HCl) .[4] It is formed primarily through the ionic pathway in polar solvents or by hydrogen abstraction by chlorine atoms generated during photolysis. While the quantum yield of HCl formation can be low under direct excitation, it is an important consideration.[4] The presence of HCl can:
-
Cause corrosion of metallic experimental apparatus.
-
Lead to yellowing or long-term degradation of the final polymer.[7]
-
Catalyze secondary acid-sensitive reactions within the formulation.
Another potential byproduct is chloroform (CHCl₃) , which can be formed if the initiating trichloromethyl radical (•CCl₃) abstracts a hydrogen atom from a monomer, solvent, or additive molecule instead of adding to a double bond.
Q4: Why is the concentration of MMT a critical experimental parameter?
Optimizing the MMT concentration is crucial for balancing initiation efficiency with potential side reactions and negative effects.
-
Insufficient Concentration: Leads to slow or incomplete polymerization, as the rate of radical generation is too low to effectively overcome inherent inhibition, particularly from dissolved oxygen.[8]
-
Excessive Concentration: Results in several detrimental side reactions:
-
Inner Filter Effect: High concentrations of the photoinitiator at the surface absorb most of the incident light, preventing it from penetrating deeper into the sample. This leads to a poor depth of cure and a steep curing gradient.[8]
-
Radical Termination: An overabundance of radicals increases the probability of radical-radical coupling, a termination reaction that consumes initiators without contributing to polymer chain growth.[8]
-
Migration and Leaching: A high loading of MMT increases the amount of unreacted initiator and photolysis fragments that remain in the cured polymer. These small molecules can migrate out over time, which is a major concern for biomedical and food-contact applications.[5][8]
-
Troubleshooting Guide for MMT-Initiated Photopolymerization
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Slow Polymerization, Low Final Conversion, or Tacky Surface
| Probable Cause | Underlying Mechanism | Suggested Solutions & Protocols |
| Oxygen Inhibition | Molecular oxygen (O₂) is a potent radical scavenger. It reacts with both the initiating radicals (•CCl₃) and the propagating polymer chain radicals (P•) to form stable, non-reactive peroxy radicals (POO•).[9][10] This reaction consumes the species needed for polymerization, resulting in an "inhibition period" at the start of the reaction and leaving the surface, where oxygen is most abundant, uncured or tacky.[11] | 1. Inerting: Purge the monomer formulation with an inert gas (Nitrogen or Argon) for 10-15 minutes before and during curing to displace dissolved oxygen.2. Increase Light Intensity: Using a higher irradiance lamp generates radicals at a much faster rate, overwhelming the oxygen scavenging effect.[11]3. Optimize Initiator Concentration: A modest increase in MMT concentration can help consume dissolved oxygen more quickly at the onset of irradiation.[9] Be mindful of the upper limits discussed in the FAQs.4. Formulation Additives: Incorporate oxygen scavengers like thiols or amines. Some monomer structures, particularly those with ether linkages, can also help reduce oxygen inhibition by providing abstractable hydrogens that can re-initiate polymerization.[8][11] |
Problem 2: Yellowing or Discoloration in the Cured Polymer
| Probable Cause | Underlying Mechanism | Suggested Solutions & Protocols |
| Acid Generation & Degradation | The generation of HCl as a byproduct can lead to the degradation of the polymer network or other components in the formulation, causing discoloration.[4][7] The styryl chromophore in the MMT molecule itself can also undergo side reactions that lead to colored species. | 1. Use an Acid Scavenger: Add a small amount of a non-nucleophilic base (e.g., a hindered amine or proton sponge) to the formulation to neutralize HCl as it forms.2. Minimize MMT Concentration: Use the lowest effective concentration of MMT to reduce the total amount of byproduct generated.3. Ensure High Purity: Impurities in the photoinitiator can often be a source of discoloration.[6] Use MMT from a reputable source with a high purity assay (≥98%).[12] |
Problem 3: Poor Depth of Cure or Inconsistent Curing Through Sample Thickness
| Probable Cause | Underlying Mechanism | Suggested Solutions & Protocols |
| Inner Filter Effect | An excessively high concentration of MMT at the surface absorbs a disproportionate amount of photons. This significantly attenuates the light, preventing it from reaching deeper regions of the sample and initiating polymerization there.[8] | 1. Protocol for Concentration Optimization: Prepare a dilution series of MMT in your monomer formulation (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 wt%). Cure each under identical conditions and measure the cured depth (e.g., with calipers or microscopy). Plot cured depth vs. concentration to find the optimal window.2. Wavelength Selection: Ensure the emission wavelength of your light source (e.g., 385, 395, or 405 nm) is well-matched with the absorption spectrum of MMT (λmax ≈ 379 nm).[2][12] Using a wavelength on the tail of the absorption peak can sometimes improve light penetration. |
Problem 4: Potential for Leachable Residues in Cured Material
| Probable Cause | Underlying Mechanism | Suggested Solutions & Protocols |
| Incomplete Conversion & Migration | Any unreacted MMT or its photolysis byproducts are not covalently bound to the polymer network. These small molecules can diffuse out of the material, which is unacceptable for sensitive applications like biomedical devices or food packaging.[5] | 1. Ensure Complete Curing: Extend the irradiation time or perform a post-cure (thermal or UV) to maximize monomer conversion and consume as much initiator as possible.2. Minimize Initiator Loading: Use the lowest concentration of MMT that provides an acceptable cure rate and depth, as this will reduce the total amount of potential leachables from the start.[8]3. Solvent Extraction: For non-sensitive applications, a post-cure wash with a suitable solvent (e.g., isopropanol, acetone) can help remove unreacted components from the polymer surface.4. Consider Polymerizable Initiators: For critical applications, investigate macromolecular or polymerizable versions of triazine initiators. These molecules are designed to be covalently incorporated into the polymer network, drastically reducing migration.[5] |
Visualizing the MMT Photoreaction Pathway
The following diagram illustrates the primary photochemical process for MMT, highlighting the desired initiation pathway versus key side reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A known photoinitiator for a novel technology: this compound for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Enhancing the Solubility of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in Monomer Formulations
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 42573-57-9). This molecule, hereafter referred to as Tz-PI for brevity, is a high-performance Type I photoinitiator renowned for its efficiency in the free-radical polymerization of (meth)acrylate monomers under near-UV and visible light sources.[1] However, its crystalline, solid nature and complex structure can present significant solubility challenges in various monomer systems.
This guide is designed for researchers, scientists, and formulation professionals to diagnose and overcome these solubility issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed, effective decisions during your formulation development.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding Tz-PI solubility.
Q1: Why is my Tz-PI not dissolving completely in my monomer formulation?
A: The limited solubility of Tz-PI is intrinsic to its physicochemical properties. As a light yellow crystalline powder with a melting point of 192-195 °C, significant energy is required to break its crystal lattice structure.[2] Solubility is governed by the principle of "like dissolves like." If the polarity and hydrogen bonding capacity of your monomer system do not closely match that of Tz-PI, dissolution will be poor. The large, rigid triazine core combined with highly non-polar trichloromethyl groups results in a molecule that struggles to form favorable interactions with a broad range of common monomers.
Q2: What are the risks of proceeding with a formulation that contains undissolved Tz-PI particles?
A: Using a formulation with suspended or undissolved photoinitiator is highly discouraged and can lead to catastrophic failure in your experiments. The key risks are:
-
Inconsistent Curing: Undissolved particles act as "hot spots" of initiator, leading to non-uniform polymerization, internal stresses, and potential warping or cracking of the final material.
-
Reduced Initiator Efficiency: Only dissolved Tz-PI molecules can absorb photons and generate the free radicals necessary to initiate polymerization.[3] The undissolved portion is inactive, meaning the effective concentration is lower than intended, resulting in incomplete curing or slower reaction rates.
-
Optical and Mechanical Defects: In applications like coatings, adhesives, or 3D printing, solid particles will cause light scattering (haziness), surface imperfections, and act as stress concentrators that compromise the mechanical integrity of the polymer.
-
Poor Reproducibility: The degree of particle suspension can vary between samples and over time, making it impossible to achieve reproducible results.
Q3: Is there a maximum recommended concentration for Tz-PI in a typical (meth)acrylate formulation?
A: While the optimal concentration is application-dependent, a typical range for Tz-PI is between 0.1% and 5.0% by weight. Solubility issues are often exacerbated at concentrations above 2.0 wt%. We strongly recommend starting with a lower concentration (e.g., 0.5-1.0 wt%) and incrementally increasing it only after you have established a reliable dissolution protocol. The solubility of photoinitiators is a known limiting factor, and higher concentrations do not always lead to better performance if the material cannot be fully solubilized.[3][4]
Q4: Can I simply heat the monomer mixture to force the Tz-PI to dissolve?
A: While controlled heating can significantly improve solubility and dissolution rate, it must be approached with caution.[5] The primary risk is initiating premature thermal polymerization of the monomer, especially with reactive acrylates. Additionally, prolonged exposure to high temperatures could potentially degrade the photoinitiator or other sensitive components in your formulation. A general guideline is to not exceed 60-70°C and to use the minimum temperature and time required to achieve dissolution.[6] Always perform this in a controlled setting and be aware of your monomer's stability.
Part 2: Troubleshooting Guide - A Systematic Workflow for Dissolution
If the FAQs have not resolved your issue, follow this systematic workflow. The core principle is to introduce the minimum necessary change to your formulation to achieve complete dissolution while preserving its performance characteristics.
Logical Troubleshooting Workflow
Caption: A step-by-step decision-making workflow for troubleshooting Tz-PI solubility.
Step 1: Optimization of Physical Dissolution Methods
Before adding new chemical components, ensure your physical dissolution process is optimized.
Protocol 1.1: Standardized Mechanical Agitation
-
Preparation: Weigh the Tz-PI powder into a clean, dry amber glass vial.
-
Monomer Addition: Add the full volume of the most non-polar or best-solvating monomer in your formulation to the vial. Creating a concentrated pre-mix is often more effective than adding the powder to the final, complex mixture.
-
Agitation: Immediately cap the vial and secure it on a vortex mixer or orbital shaker. Agitate at a high speed for 30-60 minutes at room temperature.
-
Observation: After agitation, allow the solution to stand for 5 minutes. Check for any undissolved particles against a dark background.
Protocol 1.2: Controlled Heating & Dissolution Causality: Increasing the kinetic energy of the system via heat can overcome the activation energy required for dissolution.[5]
-
Setup: Place the vial from Protocol 1.1 into a temperature-controlled water bath or onto a stirring hotplate set to 50°C. Do not exceed 70°C.
-
Procedure: While heating, continue to stir the solution with a magnetic stir bar.
-
Time: Maintain the temperature and stirring for 15-30 minute intervals.
-
Observation: Periodically remove the vial, cool to room temperature, and check for recrystallization. If the solution remains clear upon cooling, dissolution is successful. If it becomes cloudy or precipitates, the solubility limit was exceeded at room temperature.
Protocol 1.3: Sonication-Assisted Dissolution Causality: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high-energy jets that break apart particle agglomerates, increasing the surface area available for solvation.[3]
-
Setup: Place the sealed vial from Protocol 1.1 into a laboratory ultrasonic bath.
-
Procedure: Sonicate the mixture for 10-15 minute intervals.
-
Monitoring: Check the temperature of the water in the bath to ensure it does not overheat from the sonication process.
-
Observation: After sonication, visually inspect the solution for clarity.
Step 2: Co-Solvent Screening
If physical methods are insufficient, the next step is to introduce a small amount of a co-solvent. A co-solvent is a strong solvent for the Tz-PI that is also fully miscible with your monomer system.
Table 1: Recommended Co-Solvents for Screening
| Co-Solvent | Boiling Point (°C) | Polarity Index | Typical Usage (v/v) | Notes |
| Acetone | 56 | 5.1 | 1-5% | Highly effective and volatile; will evaporate from most thin films.[7] |
| Ethyl Acetate | 77 | 4.4 | 1-5% | Good balance of solvency and volatility. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 6.7 | 0.5-3% | Very strong, non-volatile solvent. Use sparingly as it may affect final properties. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | 0.5-2% | Excellent solvent but non-volatile and can be hygroscopic.[7] |
Protocol 2.1: Small-Scale Co-Solvent Evaluation
-
Stock Solution: Prepare a concentrated stock solution of Tz-PI in your chosen co-solvent (e.g., 10 wt%). You may need gentle warming or sonication.
-
Titration: To your main monomer formulation, add the stock solution dropwise while stirring vigorously.
-
Target Concentration: Continue adding until you reach the desired final concentration of Tz-PI. For example, to achieve a 1 wt% final concentration, add 1 part of your 10 wt% stock solution to 9 parts of your monomer formulation.
-
Compatibility Check: Observe the final mixture for 24 hours at room temperature. Look for any signs of phase separation, cloudiness, or precipitation, which would indicate incompatibility.
Step 3: Surfactant / Solubilizer Integration
For highly incompatible systems where co-solvents fail or are undesirable, a surfactant can be used. Surfactants are amphiphilic molecules that can form micelles around the non-polar Tz-PI, allowing it to be stably dispersed in a more polar monomer.[8][9]
Table 2: Suggested Non-ionic Surfactants for Non-Aqueous Formulations
| Surfactant Type | Example Trade Name | Typical Usage (wt%) | Mechanism |
| Polysorbates | Tween® 20 / 80 | 1-5% | Forms micelles to solubilize organic compounds.[10] |
| Sorbitan Esters | Span® 20 / 80 | 1-5% | Acts as an emulsifier/dispersant. |
| PEG-ylated Castor Oils | Kolliphor® EL | 1-5% | Effective solubilizer for poorly soluble active ingredients. |
Protocol 3.1: Formulation with a Surfactant
-
Pre-Mix: In a separate vial, mix the required amount of Tz-PI with the surfactant.
-
Homogenize: Gently heat (40-50°C) and stir this mixture until the Tz-PI is fully wetted and dispersed into the surfactant.
-
Incorporate: Slowly add this pre-mix to the main monomer formulation under vigorous stirring.
-
Stabilize: Continue stirring for at least 30 minutes to ensure the formation of a stable, homogeneous micro-emulsion or solution.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Applications of this compound. Vertex AI Search.
- Generic Author. Understanding 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)
- Lalevée, J. et al. A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry (RSC Publishing).
- DePierro, M. A., Olson, A. J., & Guymon, C. A. Effect of Photoinitiator Solubility on Polymerization in Lyotropic Liquid Crystalline Media. RadTech.
- Generic Author. A Novel Water-Soluble Photoinitiator for the Acrylic Photopolymerization Type Resist System.
- Generic Author. A Novel Water-Soluble Photoinitiator for the Acrylic Photopolymerization Type Resist System. American Chemical Society.
- Various Authors. How to dissolve photoinitiators TPO and Irgacure 2959 for cytotoxicity assay?
- Paduano, L. et al. Aqueous block copolymer-surfactant mixtures and their ability in solubilizing chlorinated organic compounds. A thermodynamic and SANS study. PubMed.
- Generic Author. Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing.
- Ortyl, J. et al.
- Generic Author. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Generic Author. Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. AKJournals.
- Generic Author. The influence of temperature and photoinitiator concentration on photoinitiated polymerization of diacrylate monomer.
- Broer, D. J. et al.
- Arkema. Emulsifiers and solubilizers. Arkema Specialty Surfactants.
- Morais, J. Natural Solubilizers. Joan Morais Cosmetics School.
- Generic Author.
- Generic Author. This compound. Sigma-Aldrich.
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- 9. joanmorais.com [joanmorais.com]
- 10. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
shelf life and storage conditions for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Technical Support Center: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
This guide provides an in-depth analysis of the critical parameters governing the shelf life, storage, and troubleshooting of the photoinitiator this compound (CAS: 42573-57-9). As a highly efficient Type I photoinitiator, its performance is directly linked to its chemical integrity.[1] This document is designed for researchers and drug development professionals to maximize experimental success by ensuring the initiator's optimal activity.
Core Principles of Storage and Handling
The stability of this compound is paramount for its function. The molecule possesses two key features that dictate its storage requirements: a conjugated styryl system sensitive to light and two trichloromethyl groups susceptible to chemical reaction. Degradation is not a single event but a process that can be accelerated by improper storage, leading to diminished photoinitiation efficiency.
The following table summarizes the mandatory storage conditions. Adherence to these guidelines is the first step in troubleshooting any performance-related issues.
| Parameter | Recommendation | Scientific Rationale |
| Storage Temperature | 2–8°C | Storing at refrigerated temperatures significantly slows down potential thermal degradation pathways, preserving the compound's chemical structure over time.[2] |
| Light Exposure | Store in complete darkness (e.g., amber vial inside a sealed, opaque bag or box). | As a photoinitiator, the molecule is inherently designed to absorb UV-visible light (λmax ≈ 379 nm) and undergo chemical change. Exposure to ambient lab light, especially sunlight, will cause premature decomposition and loss of activity. |
| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] | The trichloromethyl groups are susceptible to hydrolysis. Moisture from the air can lead to the formation of dichloromethyl and other derivatives, which are less effective at generating the necessary initiating radicals. A tightly sealed container prevents moisture ingress.[4][5] |
| Chemical Compatibility | Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[6] | These reagents can chemically attack the triazine ring or the styryl double bond, leading to irreversible degradation of the photoinitiator. |
| Typical Shelf Life | ~24–36 months (under ideal conditions) | While no definitive shelf life is published for this specific compound, analogous photoinitiators have a typical shelf life of 2-3 years when stored correctly.[7][8] This should be treated as a guideline; functional validation is always recommended for older stock. |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during experimentation. The underlying assumption is that a problem with polymerization may originate from a compromised initiator.
Question 1: My photopolymerization reaction is sluggish, or the final conversion is lower than expected. I've confirmed my monomers and light source are fine. Could the initiator be the cause?
Answer: Yes, this is the most common symptom of a degraded or expired photoinitiator. The efficiency of this compound is dependent on its ability to cleave and generate free radicals upon light exposure.[1] If the molecule has been compromised by light, heat, or moisture, its concentration is effectively lowered, leading to a slower initiation rate and incomplete polymerization.
Actionable Advice: Before consuming more resources, you must validate the initiator's activity. Perform the control experiment detailed in Protocol 1 to compare your current stock against a new, unopened vial or a different trusted photoinitiator.
Question 2: I opened my container and the powder, which should be a light yellow crystalline solid, has darkened to an orange or brownish color. Is it still usable?
Answer: A significant color change is a strong visual indicator of chemical degradation. This is often caused by prolonged exposure to ambient light or a slow reaction with atmospheric contaminants over time. The darker color suggests the formation of decomposition byproducts. While it might retain some activity, it will not perform to specification and will introduce impurities into your system.
Actionable Advice: It is strongly recommended to discard the discolored product according to your institution's safety protocols.[5] Using it, even in non-critical applications, risks unreliable results and difficult-to-interpret data.
Question 3: The initiator powder appears clumpy and is now difficult to weigh and dissolve. What could be the cause?
Answer: Clumping is a classic sign of moisture absorption. This indicates that the container was not sealed properly, allowing humidity from the air to be adsorbed by the powder. As explained above, moisture can lead to hydrolysis of the trichloromethyl groups, which not only reduces the initiator's efficacy but can also alter its physical properties, including solubility.
Actionable Advice: Discard the material. If you must proceed, attempt to dry a small amount in a vacuum desiccator, but be aware that the chemical damage from hydrolysis is irreversible. The primary solution is preventative: always ensure containers are sealed tightly and consider using a desiccator for long-term storage.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues related to the photoinitiator.
Caption: Troubleshooting decision tree for photoinitiator performance.
Experimental Protocol
Protocol 1: Functional Validation of Stored Photoinitiator
This protocol provides a rapid, qualitative method to determine if a stored photoinitiator has lost significant activity.
Objective: To compare the initiation efficiency of a suspect batch of this compound against a reliable control.
Materials:
-
Suspect photoinitiator
-
Control photoinitiator (e.g., a new, unopened vial of the same compound or another standard initiator known to work)
-
A standard liquid acrylate or methacrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)
-
Two small, clear glass vials (e.g., 4 mL)
-
UV/Visible light source (e.g., LED at 395 nm or 405 nm)[1]
-
Pipettes and scale
Methodology:
-
Preparation: In a location with minimal UV light, prepare a stock solution of the monomer.
-
Sample Creation: Label two vials: "Control" and "Test."
-
Dispensing: Pipette an identical amount of monomer (e.g., 2.0 mL) into each vial.
-
Initiator Addition:
-
To the "Control" vial, add a pre-determined amount of the control photoinitiator (e.g., 20 mg, for a 1% w/v concentration).
-
To the "Test" vial, add the exact same amount of the suspect photoinitiator.
-
-
Dissolution: Cap and gently swirl or vortex both vials until the initiator is fully dissolved. Ensure both solutions are clear and homogenous.
-
Exposure: Place both vials equidistant from the light source and turn on the light simultaneously. Start a timer.
-
Observation & Validation:
-
Observe the vials over a period of time (e.g., check at 30s, 60s, and 120s).
-
Assess the degree of polymerization by tilting the vials. A successful reaction will result in a noticeable increase in viscosity, eventually leading to a solid gel.
-
Successful Test: If the "Test" sample polymerizes at a rate and to an extent comparable to the "Control," the initiator is likely still functional.
-
Failed Test: If the "Test" sample remains liquid or becomes only slightly viscous while the "Control" sample solidifies, the suspect initiator has lost significant activity and should be discarded.
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary chemical pathways for degradation? A: The two most likely pathways are photodegradation, where ambient light causes unwanted cleavage of the molecule, and hydrolysis of the C-Cl bonds on the trichloromethyl groups in the presence of moisture.
-
Q: Can I store a solution of the photoinitiator in a solvent? A: This is not recommended for long-term storage. While convenient for daily use, the initiator will be less stable in solution than in its crystalline solid form. If you must store a solution, use an anhydrous solvent, protect it from light, and store it refrigerated for no more than a few days. Always re-validate if stored for longer.
-
Q: Is this material hazardous? How should I dispose of it? A: According to safety data, this compound is classified as a skin, eye, and respiratory irritant.[3] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat in a well-ventilated area.[3][5] For disposal, consult your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain.[5] It should be treated as chemical waste.
References
- Omnirad 907 Product Data Sheet. IGM Resins.
- Photoinitiator Sunitor 907. YANTAI SUNYCHEM INT. CO, LTD.
- manufacture and exporter of Photoinitiator 907. Qingdao Scienoc Chemical Co., Ltd.
- SAFETY DATA SHEET Photoinitiator 907. Baoxu Chemical.
- This compound Product Page. Sigma-Aldrich.
- This compound Product Page. TCI Chemicals.
- Safety Data Sheet for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. ChemScene.
- SAFETY DATA SHEET for this compound. TCI Chemicals.
- SAFETY DATA SHEET for 1,3,5-Triazine. Fisher Scientific.
- SAFETY DATA SHEET for this compound. Sigma-Aldrich.
- A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry (RSC Publishing).
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- 7. penpoly.com [penpoly.com]
- 8. manufacture and exporter of Photoinitiator 907 [scienoc.com]
troubleshooting low conversion rates in polymerizations with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Technical Support Center: Polymerizations with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Welcome to the technical support guide for this compound, a high-performance photoinitiator for advanced polymerization applications. This document is designed for researchers, scientists, and professionals in drug development and material science who are utilizing this versatile compound. Here, we address common challenges, particularly low monomer conversion rates, and provide expert-driven, actionable solutions to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries regarding this compound, hereafter referred to as MSTIT.
Q1: What is MSTIT and how does it function as a photoinitiator?
MSTIT is a versatile Type I photoinitiator, meaning it undergoes bond cleavage upon exposure to light to generate initiating radicals directly.[1] Specifically, it is a cleavable initiator used for free radical photopolymerization (FRP)[2]. Upon irradiation with near-UV or visible light, the molecule absorbs energy, leading to the cleavage of a carbon-chlorine bond to produce a triazinyl radical and a trichloromethyl radical, both of which can initiate polymerization.[3][4] Due to its ability to generate an acidic species upon irradiation, it is also classified as a Photoacid Generator (PAG), making it useful in other light-induced chemical transformations.[5][6]
Q2: What types of polymerization is MSTIT suitable for?
MSTIT is highly effective for the Free Radical Polymerization (FRP) of (meth)acrylate monomers.[2] Its performance in this area has been shown to be superior to several well-known commercial photoinitiators, especially when polymerizing methacrylates under air at 405 nm.[2][7] Furthermore, MSTIT can be used to initiate Cationic Polymerization of monomers like epoxides when used as part of a multi-component system, typically with an iodonium salt and N-vinylcarbazole.[2][3][7]
Q3: What is the optimal light source and wavelength for activating MSTIT?
MSTIT is designed for high efficiency under near-UV and visible light, making it ideal for use with modern LED light sources.[2][7] The most effective wavelengths for activation are 385 nm, 395 nm, and 405 nm .[2][7] The light intensity is also a critical parameter, with effective ranges reported between 9–140 mW/cm².[2] Using a light source outside of this spectral range will result in poor absorption and inefficient generation of initiating species, leading to low conversion.
Q4: How does the purity of MSTIT affect polymerization?
The purity of any photoinitiator is critical for reliable and reproducible results.[5] Impurities can act as radical traps or inhibitors, leading to inconsistent curing times, reduced final monomer conversion, and compromised mechanical properties of the final polymer.[5] Therefore, using high-purity MSTIT (98% or higher is commercially available) is essential for achieving optimal performance.[8][9]
Section 2: Troubleshooting Guide for Low Monomer Conversion
Low or incomplete monomer conversion is a frequent challenge in photopolymerization. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Troubleshooting Workflow
When encountering low conversion, it is crucial to follow a logical diagnostic sequence. The following flowchart outlines the recommended steps to identify the root cause of the problem.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Q: My polymerization is not initiating or is stalling at low conversion. Could my light source be the problem?
A: Yes, an inappropriate light source is a primary cause of polymerization failure.
-
Causality: MSTIT has a specific absorption spectrum. If the emission wavelength of your light source does not significantly overlap with this spectrum, the initiator cannot be excited efficiently to generate radicals. Low light intensity will result in a slow rate of radical generation, which may be insufficient to overcome inherent inhibition processes, leading to low conversion rates.[3]
-
Solution:
-
Verify Wavelength: Ensure your LED or lamp source emits light within the 385-405 nm range.[7]
-
Measure Intensity: Use a radiometer to confirm the light intensity at the sample surface is within the recommended range of 9-140 mW/cm² .[2] Higher intensity generally improves the rate of polymerization.[3]
-
Check Exposure Time: Ensure the exposure time is adequate. For highly viscous or thick samples, a longer exposure time may be necessary.
-
| Parameter | Recommended Range | Source(s) |
| Wavelength | 385, 395, or 405 nm | [2][7] |
| Intensity | 9 - 140 mW/cm² | [2][7] |
Q: I've confirmed my light source is correct, but conversion is still low. How critical is the MSTIT concentration?
A: Initiator concentration is a crucial parameter that directly impacts the initiation rate and the ability to overcome inhibition.
-
Causality: A sufficient concentration of the photoinitiator is required to generate a high flux of radicals, which is necessary to consume dissolved oxygen (a potent inhibitor) and initiate polymerization chains.[10] If the concentration is too low, oxygen inhibition will dominate, and polymerization will not proceed efficiently. Conversely, an excessively high concentration can lead to unreacted initiator remaining in the polymer, which can be detrimental to the material's properties and cost-effectiveness.[10]
-
Solution:
-
Baseline Concentration: Start with a concentration of 0.1-1.0% by weight relative to the monomer.
-
Optimization: If conversion is low, incrementally increase the concentration. Perform a concentration study (e.g., 0.2%, 0.5%, 1.0%, 2.0% w/w) to find the optimal loading for your specific monomer system and reaction conditions.
-
Q: Are co-initiators or sensitizers necessary for MSTIT?
A: While MSTIT is highly efficient on its own for FRP, its performance can be significantly enhanced with additives. For cationic polymerization, they are essential.
-
Causality:
-
For Free Radical Polymerization (FRP): Co-initiators like amines can accelerate the generation of initiating radicals and help mitigate oxygen inhibition. Additives such as iodonium salts or N-vinylcarbazole can also boost efficiency.[2][7]
-
For Cationic Polymerization: MSTIT alone cannot initiate cationic polymerization. It requires a system, such as MSTIT / iodonium salt / N-vinylcarbazole , to generate the cationic species necessary to polymerize monomers like epoxides.[7][10]
-
-
Solution:
-
For FRP Enhancement: To improve rates and conversion, consider adding an amine co-initiator or N-vinylcarbazole to your formulation.
-
For Cationic Polymerization: You must use a multi-component system. The combination of MSTIT, an iodonium salt (e.g., diphenyliodonium hexafluorophosphate), and N-vinylcarbazole is a well-documented, high-performance system.[7][10]
-
| Polymerization Type | System | Role of Additive | Source(s) |
| Free Radical (FRP) | MSTIT alone | Effective as a standalone initiator | [2][7] |
| Enhanced FRP | MSTIT + Amine / Iodonium Salt / NVC | Increases efficiency, mitigates O₂ inhibition | [2][7] |
| Cationic | MSTIT + Iodonium Salt + NVC | Required to generate cationic initiating species | [3][7][10] |
Section 3: Understanding the Mechanism
A clear understanding of the initiation mechanism is vital for effective troubleshooting. MSTIT functions as a Type I photoinitiator through homolytic cleavage.
Caption: Photoinitiation mechanism of MSTIT for free radical polymerization.
Section 4: Key Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Baseline Free Radical Polymerization of Trimethylolpropane Triacrylate (TMPTA)
This protocol is adapted from methodologies known to be effective for acrylate polymerization initiated by MSTIT.[3]
-
Formulation Preparation:
-
Prepare a stock solution of MSTIT in a suitable solvent (e.g., acetone, THF) if needed, though direct dissolution in the monomer is often possible.
-
In a light-protected vial (e.g., amber glass), add the desired amount of TMPTA monomer.
-
Add MSTIT to the monomer to achieve a final concentration of 0.5% by weight.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the MSTIT is fully dissolved. Ensure the formulation is homogenous.
-
-
Sample Preparation:
-
Place a small drop of the formulation between two transparent substrates (e.g., glass slides or polypropylene films) separated by a spacer of a defined thickness (e.g., 50 µm). This is known as conducting the polymerization in laminate.[3]
-
-
Curing (Irradiation):
-
Place the prepared sample under an LED light source with a peak emission at 405 nm .
-
Ensure the light intensity at the sample surface is ~100 mW/cm².
-
Irradiate the sample for a predetermined time (e.g., 60 seconds). An initial time-course study is recommended to determine the time required for full conversion.
-
-
Analysis:
-
Monitor the disappearance of the acrylate double bond peak (e.g., around 1635 cm⁻¹) in real-time using RT-FTIR to determine the monomer conversion versus time.[3]
-
Alternatively, assess the cured state by checking for tackiness or by performing solvent extraction to determine the gel content.
-
Protocol 2: High-Efficiency Cationic Polymerization of an Epoxide Monomer
This protocol describes the use of the MSTIT-based multi-component system for cationic polymerization.[3][7]
-
Formulation Preparation:
-
In an amber vial, combine the following components (typical weight ratios):
-
Epoxide Monomer (e.g., EPOX): 100 parts
-
MSTIT: 1 part (1% w/w)
-
Diphenyliodonium hexafluorophosphate (Iod): 2 parts (2% w/w)
-
N-vinylcarbazole (NVK): 3 parts (3% w/w)
-
-
Mix thoroughly until all components are fully dissolved.
-
-
Sample Preparation and Curing:
-
Follow the same sample preparation steps as in Protocol 1.
-
Irradiate the sample using a 385 nm or 405 nm LED light source.
-
Due to the nature of cationic polymerization, curing may continue even after the light source is removed (dark cure).
-
-
Analysis:
-
Monitor the disappearance of the epoxide ring peak using RT-FTIR to quantify conversion.
-
References
-
Lalevée, J., et al. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5, 6019-6026. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Triazine Photoinitiators: Revolutionizing Polymerization Processes. PharmaChem. [Link]
-
Chen, S., et al. (2022). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI Polymers, 14(23), 5148. [Link]
-
Yilmaz, G., et al. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers, 15(18), 3804. [Link]
-
Xiao, P., et al. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. ResearchGate. [Link]
-
Singh, A., et al. (2022). Nano Enabled Dual-Responsive Drug Carrier Originated from Acetalated Dextran/Carboxylated Nanocellulose-Based Core–Shell Microspheres. ACS Biomaterials Science & Engineering. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Material Science Innovations with this compound. PharmaChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Applications of this compound. PharmaChem. [Link]
-
Zhang, J., et al. (2018). Yellow Triazine as an Efficient Photoinitiator for Polymerization and 3D Printing under LEDs. Macromolecular Rapid Communications. [Link]
-
Sharma, G., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
-
Laas, F., et al. (2020). From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. Macromolecular Rapid Communications. [Link]
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- 4. benchchem.com [benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
effect of light intensity on the performance of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, hereafter referred to as TMT. This document is intended for researchers, scientists, and professionals in drug development and material science who are utilizing TMT as a photoinitiator in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to the performance of TMT, with a specific focus on the critical role of light intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMT) and what is its primary function?
A1: TMT is a versatile, high-performance Type I photoinitiator.[1][2] Its primary function is to absorb light, typically in the near-UV or visible range (around 385, 395, or 405 nm), and subsequently generate reactive species (free radicals) that initiate polymerization of monomers, such as (meth)acrylates.[1][2][3] It can also function as a photoacid generator (PAG), releasing acids upon light exposure to catalyze reactions like cationic polymerization. Due to its efficiency, it is used in a variety of applications including advanced coatings, adhesives, 3D printing, and the synthesis of complex organic molecules and pharmaceutical intermediates.[4][5]
Q2: How does TMT initiate a polymerization reaction?
A2: TMT is a cleavable photoinitiator.[1][2] Upon absorbing a photon of sufficient energy, the molecule undergoes homolytic cleavage, breaking down to produce two distinct radical species. These highly reactive radicals then attack the double bonds of monomer units, initiating a chain reaction that leads to the formation of a polymer network. The efficiency of this process is a key factor in determining the cure speed and final properties of the photopolymer.
Below is a simplified representation of the photoinitiation process:
Caption: Photoinitiation mechanism of TMT.
Q3: My polymerization is incomplete, especially at the surface. Could light intensity be the cause?
A3: Yes, insufficient light intensity is a common cause of incomplete surface curing. This phenomenon is often due to oxygen inhibition.[6][7] Atmospheric oxygen can quench the excited state of the photoinitiator or react with the initiating and propagating radicals to form less reactive peroxyl radicals, effectively terminating the polymerization chain.[6][8] At low light intensities, the rate of radical generation may be too slow to overcome this inhibition, leading to a tacky or uncured surface.[7] Increasing the light intensity can generate a higher concentration of radicals, which helps to consume dissolved oxygen more rapidly and allows the polymerization to proceed effectively.[9]
Q4: Can I use excessively high light intensity to speed up my experiments? Are there any drawbacks?
A4: While increasing light intensity can accelerate polymerization, excessively high levels can be detrimental. Potential drawbacks include:
-
Reduced Cure Depth: Very high light intensity can lead to rapid curing at the surface, creating a highly absorbent layer that prevents light from penetrating deeper into the sample.[3][10] This can result in incomplete curing in thicker samples.
-
Uncontrolled Polymerization and Thermal Stress: High light intensity can lead to a very rapid, uncontrolled polymerization, generating significant heat (exotherm). This can cause thermal stress, leading to shrinkage, warping, and reduced mechanical properties of the final polymer.[11]
-
Photobleaching: While photobleaching (the process where the photoinitiator is consumed and becomes transparent to the excitation wavelength) can be beneficial for deep curing, excessively high light intensity can lead to rapid, non-uniform bleaching, affecting the overall cure profile.[12]
Therefore, optimizing the light intensity is crucial for achieving a balance between cure speed and the desired properties of the final material.
Q5: How does the concentration of TMT relate to the optimal light intensity?
A5: The concentration of TMT and the light intensity are interconnected parameters. A higher concentration of TMT will absorb more light, potentially leading to a faster initiation rate at a given light intensity. However, an excessively high concentration can lead to the "inner filter effect," where most of the light is absorbed at the surface, reducing the cure depth.[3][10] The optimal TMT concentration is often a balance between efficient light absorption and sufficient light penetration. When optimizing your experiment, it is often best to start with a recommended concentration range (e.g., 0.1-1 wt%) and then adjust the light intensity.[5] If you are working with thick samples, you may need to use a lower TMT concentration to allow for deeper light penetration.[13]
Troubleshooting Guide: Optimizing Light Intensity
This guide provides a systematic approach to troubleshooting common issues related to light intensity in experiments using TMT.
Issue 1: Slow or Incomplete Polymerization
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Light Intensity | The rate of radical generation is too low to overcome inhibitors (like oxygen) and drive the polymerization to completion in a reasonable timeframe. | Gradually increase the light intensity. Monitor the polymerization rate and final conversion. Be mindful of potential negative effects of excessive intensity. |
| Wavelength Mismatch | The emission spectrum of your light source does not sufficiently overlap with the absorption spectrum of TMT (λmax ≈ 379 nm). | Ensure your light source emits at a wavelength where TMT has significant absorbance (e.g., 385, 395, or 405 nm LEDs).[1][2] |
| Oxygen Inhibition | Atmospheric oxygen is quenching the polymerization reaction, particularly at the surface.[6] | Increase light intensity to generate radicals more rapidly.[9] Alternatively, perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Low TMT Concentration | There are not enough photoinitiator molecules to absorb the incident light and generate a sufficient number of radicals. | Increase the TMT concentration within the recommended range. Be aware of the potential for reduced cure depth at very high concentrations. |
Issue 2: Poor Cure Depth or Incomplete "Through-Cure"
| Potential Cause | Explanation | Suggested Solution |
| Excessive Light Intensity | Rapid surface curing creates a highly absorbent layer that blocks light from reaching deeper into the sample.[10] | Reduce the light intensity to allow for more uniform light penetration. Consider using a pulsed light source if available. |
| High TMT Concentration | A high concentration of TMT leads to most of the light being absorbed at the surface (inner filter effect).[3][10] | Decrease the TMT concentration to improve light penetration.[13] |
| Scattering by Fillers | If your formulation contains particles (e.g., in a composite), these can scatter the light, reducing its effective penetration depth.[14] | This is an inherent property of the formulation. Optimizing light intensity and photoinitiator concentration becomes even more critical. Lower intensity for a longer duration may be beneficial. |
Experimental Protocol: Determining Optimal Light Intensity
This protocol outlines a method for systematically determining the optimal light intensity for your specific formulation and experimental setup.
Materials:
-
Your photopolymer resin containing TMT.
-
A variable intensity light source with a suitable emission wavelength (e.g., 385, 395, or 405 nm).
-
A radiometer to measure the light intensity at the sample surface.
-
Substrates for curing (e.g., glass slides).
-
A method for measuring the degree of cure (e.g., FTIR spectroscopy to monitor monomer conversion, or a simple tack-free test).
Procedure:
-
Prepare Samples: Prepare several identical samples of your TMT-containing resin.
-
Set Initial Light Intensity: Start with a low light intensity (e.g., 10-20 mW/cm²).[1][2]
-
Cure for a Fixed Time: Expose the first sample to the light for a fixed period (e.g., 60 seconds).
-
Assess Cure: Evaluate the degree of cure. Is the surface tack-free? What is the monomer conversion as measured by FTIR?
-
Increment Light Intensity: Increase the light intensity by a set amount (e.g., 20 mW/cm²).
-
Repeat Curing and Assessment: Cure a new sample at the higher intensity for the same fixed time and assess the degree of cure.
-
Continue and Record Data: Repeat steps 5 and 6 until you observe either a plateau in the degree of cure or negative effects such as yellowing or warping.
-
Analyze Results: Plot the degree of cure as a function of light intensity. The optimal intensity will be in the region where a high degree of cure is achieved without adverse effects.
Below is a flowchart for troubleshooting light intensity issues:
Caption: Troubleshooting flowchart for light intensity optimization.
Disclaimer
The information provided in this technical support guide is for informational purposes only and is intended for use by qualified individuals. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions. The author and publisher of this guide are not responsible for any damage or injury resulting from the use of this information.
References
-
RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Retrieved from [Link]
-
Nokia Bell Labs. (n.d.). Oxygen inhibition of acrylate photopolymerization. Nokia.com. Retrieved from [Link]
-
Liska, R. (n.d.). Oxygen Inhibition. IAS - TU Wien. Retrieved from [Link]
-
Ligon, S. C., Husar, B., Wutzel, H., Holman, R., & Liska, R. (2014). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Chemical Reviews, 114(1), 557–589. [Link]
-
RadTech. (n.d.). The Impact of Oxygen on Photopolymerization Kinetics. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Applications of this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Versatile Photoacid Generator for Advanced Applications. Retrieved from [Link]
-
Xiao, P., Dumur, F., Graff, B., Gigmes, D., Fouassier, J. P., & Lalevée, J. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(17), 5079–5087. [Link]
-
MDPI. (n.d.). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. Retrieved from [Link]
-
Emami, D., Söderholm, K. J., & Berglund, L. A. (2006). Quantum yield of conversion of the photoinitiator camphorquinone. Dental materials : official publication of the Academy of Dental Materials, 22(11), 1075–1079. [Link]
-
Eibel, A., Fast, D. E., & Gescheidt, G. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry, 9(40), 4964–4975. [Link]
-
Oregon Medical Laser Center. (n.d.). Quantum yield of conversion of the photoinitiator camphorquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum yield of conversion of the dental photoinitiator camphorquinone. Retrieved from [Link]
-
Eibel, A., & Gescheidt, G. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 720–729. [Link]
- Green, W. A. (2010).
-
ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A known photoinitiator for a novel technology: this compound for near UV or visible LED. Retrieved from [Link]
-
Princeton University. (n.d.). Cure depth in photopolymerization: Experiments and theory. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triazine Photoinitiators: Revolutionizing Polymerization Processes. Retrieved from [Link]
-
MDPI. (n.d.). How to Improve the Curing Ability during the Vat Photopolymerization 3D Printing of Non-Oxide Ceramics: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of aryl -bis -trichloromethyl -2 -triazines. Retrieved from [Link]
-
Allucid, Inc. (n.d.). 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Yellow Triazine as an Efficient Photoinitiator for Polymerization and 3D Printing under LEDs. Retrieved from [Link]
-
Par, M., Repusic, I., Skenderovic, H., & Tarle, Z. (2018). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. PloS one, 13(1), e0189993. [Link]
-
MDPI. (n.d.). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Retrieved from [Link]
-
Open Research Repository. (n.d.). Yellow Triazine as an Efficient Photoinitiator for Polymerization and 3D Printing under LEDs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. Retrieved from [Link]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Controlled Polymerization with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
A Guide for Researchers and Formulation Scientists
Welcome to the technical support guide for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. This document provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions for scientists and professionals working with this versatile compound.
A critical point of clarification is the function of this molecule. While the goal is to prevent uncontrolled or premature polymerization, this compound is not a polymerization inhibitor in the traditional sense. It is a high-performance photoinitiator .[1][2][3][4] Specifically, it is a non-ionic photoacid generator (PAG) that, upon exposure to light, generates the reactive species that initiate a polymerization reaction.[5][6][7]
Therefore, preventing premature polymerization involves the strict control of the initiator's environment—primarily its exposure to light and heat—rather than its action as a scavenger or retarder. This guide is structured to help you master that control.
Section 1: Mechanism of Action - The Photoinitiation Cascade
Understanding how this triazine derivative works is fundamental to controlling it. The molecule is designed to be stable in the dark but to undergo rapid transformation when exposed to specific wavelengths of light.
Upon absorbing photons, typically in the near-UV or visible range (385-405 nm), the molecule becomes electronically excited.[1][3] This excited state leads to the cleavage of a carbon-chlorine bond in one of the trichloromethyl (-CCl₃) groups. This event triggers a cascade that generates both a radical species and a strong acid (such as HCl, in the presence of a hydrogen donor).[4][5] These products are the primary initiators for two major classes of polymerization:
-
Free-Radical Polymerization (FRP): The generated radicals can directly initiate the polymerization of monomers like (meth)acrylates. This pathway is highly efficient, in some cases outperforming well-known commercial initiators.[1][3]
-
Cationic Polymerization: The generated acid acts as a powerful catalyst to initiate the ring-opening polymerization of monomers such as epoxides and vinyl ethers.[1][8][9]
Section 2: Troubleshooting Guide
This section addresses common issues encountered when using this photoinitiator. The core principle is that "premature polymerization" is actually "uncontrolled initiation."
Issue 1: My formulation is increasing in viscosity or gelling during storage in the dark.
-
Question: Is the formulation truly in the dark?
-
Probable Cause: The high sensitivity of this initiator extends into the visible spectrum (up to 405 nm).[1][2] Standard laboratory fluorescent or LED lighting can emit sufficient energy in this range to slowly trigger initiation. Likewise, storage in translucent containers (e.g., clear or natural HDPE) allows ambient light to penetrate.
-
Solution:
-
Work under safelight conditions: Use yellow or red lighting that filters out wavelengths below 450 nm when handling the pure initiator or its formulations.
-
Use opaque or amber packaging: Store all formulations in containers that completely block UV and visible light. For beakers or temporary containers, wrap them securely in aluminum foil.
-
Verify storage conditions: Ensure storage areas (refrigerators, cabinets) are completely dark when closed and not subject to frequent light exposure.
-
-
-
Question: Has the formulation been exposed to excessive heat?
-
Probable Cause: While designed as a photoinitiator, triazine derivatives can undergo thermal decomposition at elevated temperatures, which can also generate initiating species.[10] This is a common issue in processes that involve heating for dissolution or viscosity reduction.
-
Solution:
-
Adhere to storage temperature guidelines: Store the compound and its formulations in a cool, controlled environment as specified by the supplier.
-
Use minimal heat for mixing: If heating is required, use the lowest possible temperature for the shortest duration. Employ a water bath with precise temperature control rather than a hot plate, which can create localized hot spots.
-
Perform stability tests: Evaluate the formulation's pot life at various temperatures to define safe operating limits.
-
-
Issue 2: My polymerization is slow, incomplete, or fails to initiate upon illumination.
-
Question: Is your light source correctly matched to the photoinitiator?
-
Probable Cause: This initiator has an absorption maximum (λmax) around 379 nm and is highly effective with LED sources in the 385-405 nm range.[1] Using a light source with a mismatched wavelength (e.g., a 365 nm mercury lamp or a >420 nm blue light) will result in inefficient photon absorption and poor initiation.
-
Solution:
-
Verify your light source's spectral output: Ensure the peak emission wavelength aligns with the initiator's effective absorption range.
-
Check light intensity: The intensity of the light source (measured in mW/cm²) must be sufficient. Low intensity will lead to a slow cure, while excessive intensity can cause rapid surface curing that prevents light from penetrating the full depth of the sample.
-
-
-
Question: Is your formulation chemistry compatible with the initiation mechanism?
-
Probable Cause (for Cationic Systems): Cationic polymerization is notoriously sensitive to inhibition by basic or nucleophilic substances. Moisture from the air or solvents is a potent inhibitor, as it reacts with the generated acid to form inactive hydronium ions.[11] Amines, amides, and even some pigments can act as bases that neutralize the photo-generated acid.[10]
-
Solution:
-
Use dry components: Employ anhydrous-grade solvents and ensure monomers are dry. Consider storing materials over molecular sieves.
-
Work in a controlled atmosphere: For highly sensitive systems, work under a dry nitrogen or argon blanket to minimize atmospheric moisture.[11]
-
Review formulation for basic components: Scrutinize all additives (stabilizers, pigments, adhesion promoters) for basicity. If a basic component is necessary, a different class of initiator may be required.
-
-
-
Question: Are you experiencing oxygen inhibition?
-
Probable Cause (for Free-Radical Systems): Unlike cationic polymerization, free-radical polymerization is inhibited by atmospheric oxygen.[12] Oxygen scavenges the initiating radicals, creating less reactive peroxy radicals and preventing the polymerization chain from starting. This is most pronounced in thin films or coatings with a large surface area-to-volume ratio.
-
Solution:
-
Use an inert atmosphere: Cure the formulation under a nitrogen or argon blanket to displace oxygen.
-
Increase initiator concentration: A higher initiator concentration can generate radicals faster than oxygen can quench them, but this may affect other properties.
-
Use additives: Incorporate oxygen scavengers into the formulation.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is this compound a polymerization inhibitor?
-
Q2: What are the primary safety and handling precautions for this compound?
-
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. The material is a combustible solid and may cause skin, eye, and respiratory irritation. The most critical handling precaution is to protect it from light to prevent unintended generation of reactive species.
-
-
Q3: What solvents can be used to dissolve this initiator?
-
It is generally soluble in common organic solvents like dichloromethane, THF, and acetone. However, always verify solubility and stability in your specific monomer/solvent system. Ensure solvents are anhydrous, especially for cationic polymerization systems.
-
-
Q4: Can this initiator be used for 3D printing (vat polymerization) applications?
-
Yes, its high sensitivity to near-visible light (e.g., 405 nm LEDs) makes it an excellent candidate for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP).[2]
-
-
Q5: What is a typical concentration range for this initiator in a formulation?
-
A typical starting concentration is between 0.1% and 2.0% by weight, but the optimal amount is highly dependent on the monomer system, sample thickness, light intensity, and desired cure speed. It is essential to perform a concentration ladder experiment to determine the optimal loading for your specific application.
-
Section 4: Experimental Protocols & Data
Protocol 1: Safe Handling and Formulation Preparation
-
Environment Setup: Conduct all work in a designated area with UV-filtered lighting or yellow safelights. Ensure no direct sunlight or strong ambient light can reach the workspace.
-
Personal Protective Equipment: Don appropriate PPE, including nitrile gloves, UV-blocking safety glasses, and a lab coat.
-
Weighing: Weigh the solid initiator in an amber glass vial or a vial wrapped in aluminum foil. Minimize the time the container is open.
-
Dissolution: Add the desired solvent or monomer to the vial containing the initiator. Use a magnetic stirrer and a sealed cap. If gentle heating is required, use a water bath set to a controlled temperature (e.g., 40°C) and do not exceed the recommended thermal limits.
-
Storage: Store the final formulation in a sealed, labeled, opaque, or amber glass container in a cool, dark place.
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 42573-57-9 | |
| Molecular Weight | 447.96 g/mol | |
| Appearance | Light yellow powder | [13] |
| Melting Point | 192-195 °C | |
| Absorption Max (λmax) | ~379 nm | |
| Effective Wavelength | 385-405 nm (Near UV/Visible) | [1][3] |
Table 2: System Compatibility and Considerations
| Polymerization Type | Compatible Monomers | Key Inhibitors to Avoid | Atmosphere |
| Free-Radical | Acrylates, Methacrylates, Styrenics | Oxygen | Inert (N₂, Ar) Recommended |
| Cationic | Epoxides, Vinyl Ethers, Oxetanes | Water, Alcohols, Amines, Bases | Dry Air or Inert |
References
- A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry (RSC Publishing).
- Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migr
- Triazine Photoinitiators: Revolutionizing Polymerization Processes. NINGBO INNO PHARMCHEM CO.,LTD.
- Material Science Innovations with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Photo-Acid Gener
- A known photoinitiator for a novel technology: this compound for near UV or visible LED.
- Photoacid Gener
- This compound (EVT-288633). EvitaChem.
- Photoacid generators. Application and current state of development.
- Technical Information About Photo Acid Gener
- Novel photoacid generators for cationic photopolymerization. Polymer Chemistry (RSC Publishing).
- INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. Technical University of Pardubice.
- Polymeris
- Understanding 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)
- Synthesis and Photo-acid Generation of a Novel Bis(trichloromethyl)-1,3,5-triazine. Chemical Research in Chinese Universities.
- Effect of Water in Cationic Photopolymeriz
- UV Curing Part Five: Cationic Photopolymerization.
- Backgrounds in Photopolymerization Reactions: A Short Overview. Wiley-VCH.
- Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules.
- Light-sensitive triazines possessing trichloromethyl groups.
- This compound Product Page. Sigma-Aldrich.
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Technical Support Center: Photodegradation of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals investigating the photodegradation of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine under UV irradiation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity and success of your investigations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photodegradation of this compound, providing insights into its degradation mechanism and experimental considerations.
Q1: What is the primary photochemical process in the degradation of this compound upon UV irradiation?
A1: The primary photochemical event is the homolytic cleavage of the carbon-chlorine (C-Cl) bonds within the two trichloromethyl (-CCl₃) groups.[1] This molecule is designed as a Type I photoinitiator, meaning it undergoes direct fragmentation upon absorbing UV light to generate reactive radical species.[2] The energy from the UV radiation is sufficient to break the relatively weak C-Cl bonds, producing a triazinyl radical and chlorine radicals.[1]
Q2: What are the expected major degradation pathways for this compound?
A2: Following the initial C-Cl bond cleavage, the degradation proceeds through a cascade of radical reactions. The principal pathways include:
-
Radical-induced Degradation: The generated radicals can abstract hydrogen atoms from the solvent or other organic molecules, leading to a variety of secondary reactions.
-
Dealkylation and Dechlorination: Similar to other s-triazine herbicides, dealkylation of the methoxy group and further dechlorination of the trichloromethyl groups are plausible degradation steps.[3][4]
-
Hydroxylation of the Triazine Ring: In aqueous environments, hydroxyl radicals can attack the triazine ring, leading to the formation of hydroxylated byproducts.[4]
-
Oxidation of the Styryl Group: The styryl moiety is also susceptible to oxidation, which can lead to the formation of various oxygenated derivatives.[3]
Q3: What is the role of the methoxy group on the styryl substituent in the degradation process?
A3: The electron-donating methoxy group (-OCH₃) on the phenyl ring of the styryl substituent plays a crucial role in the molecule's light-absorbing properties. It extends the conjugation of the chromophore, shifting the absorption maximum to longer wavelengths (near UV and visible light).[2][5] This enhanced absorption in the near-UV region makes the molecule more susceptible to degradation under common laboratory UV sources.
Q4: How does the choice of solvent influence the degradation pathways?
A4: The solvent can significantly impact the degradation rate and the profile of degradation products. Protic solvents, such as water and alcohols, can participate in the reaction by donating hydrogen atoms to the generated radicals or by reacting with intermediate species. Aprotic solvents, while less reactive in this regard, can still influence the stability of intermediates and the overall reaction kinetics. It is crucial to select a solvent that is transparent in the UV region of interest and does not interfere with the analytical methods used for product identification.
Q5: What are the most suitable analytical techniques for monitoring the degradation and identifying the products?
A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector is ideal for monitoring the disappearance of the parent compound and the formation of degradation products over time.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification and quantification of degradation products, providing both retention time and mass-to-charge ratio information.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a valuable analytical technique.[3]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during photodegradation experiments with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible degradation rates. | 1. Fluctuations in UV lamp intensity: The output of UV lamps can vary with age and temperature. 2. Temperature variations in the reaction vessel: Photochemical reaction rates are often temperature-dependent. 3. Inconsistent sample positioning: Variations in the distance and angle of the sample relative to the UV source will alter the received light intensity. | 1. Monitor and stabilize lamp output: Use a radiometer to measure the lamp intensity before each experiment. Allow the lamp to warm up and stabilize before starting the irradiation. 2. Control the reaction temperature: Use a temperature-controlled water bath or a photoreactor with a cooling system to maintain a constant temperature.[8] 3. Standardize sample placement: Use a fixed sample holder to ensure consistent positioning of the reaction vessel. |
| Low or no observed degradation. | 1. Incorrect UV wavelength: The selected UV source may not emit at the absorption maximum of the compound (~379 nm).[9] 2. Low initial concentration: The concentration of the compound may be too low for the degradation to be accurately measured by the analytical method. 3. Presence of UV-absorbing impurities: Impurities in the solvent or reagents may be absorbing the UV light, preventing it from reaching the target molecule. | 1. Select an appropriate UV source: Use a lamp that emits strongly in the near-UV region (e.g., 365 nm or a broad-spectrum lamp). Verify the lamp's emission spectrum. 2. Optimize the initial concentration: Increase the initial concentration of the compound to a level that is easily detectable and allows for monitoring of its decrease over time. 3. Use high-purity solvents and reagents: Use HPLC-grade or spectro-grade solvents and high-purity reagents to minimize interference. Run a solvent blank to check for absorbing impurities. |
| Formation of unexpected or unidentifiable peaks in the chromatogram. | 1. Secondary degradation of primary products: The initial degradation products may themselves be photolabile and undergo further degradation. 2. Reaction with solvent or impurities: The reactive intermediates may react with the solvent or trace impurities to form new products. 3. Instrumental artifacts: Ghost peaks or baseline drift in the analytical instrument. | 1. Analyze samples at multiple time points: Collect and analyze samples at various irradiation times to track the formation and decay of intermediates. 2. Run control experiments: Irradiate the solvent without the target compound to identify any solvent-derived photoproducts. 3. Optimize analytical method: Ensure the analytical method is robust and free from artifacts. This includes proper column conditioning, mobile phase degassing, and regular instrument maintenance. |
| Poor mass balance (sum of parent compound and identified products is significantly less than 100%). | 1. Formation of volatile degradation products: Some degradation products may be volatile and lost from the sample during the experiment or analysis. 2. Formation of polymeric or insoluble products: High-molecular-weight or insoluble products may not be detected by the analytical method. 3. Adsorption of compounds to the reaction vessel: The parent compound or its degradation products may adsorb to the walls of the reactor. | 1. Use a closed reaction system: If volatile products are suspected, conduct the experiment in a sealed vessel and analyze the headspace by GC-MS. 2. Employ multiple analytical techniques: Use techniques like Gel Permeation Chromatography (GPC) to check for the formation of polymers. Visually inspect the solution for any precipitate. 3. Use inert reaction vessels: Use quartz or borosilicate glass vessels, which are less likely to adsorb organic compounds. Consider silanizing the glassware if adsorption is a significant issue. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of the photodegradation of this compound.
A. Protocol for UV Photodegradation Experiment
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable, UV-transparent solvent (e.g., acetonitrile, methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same solvent to the desired initial concentration for the experiment (e.g., 10 µg/mL).
-
-
Experimental Setup:
-
Transfer a known volume of the working solution into a quartz reaction vessel.
-
Place the reaction vessel in a temperature-controlled photoreactor equipped with a magnetic stirrer.
-
Position the UV lamp at a fixed distance from the reaction vessel.
-
-
Initiation of Photodegradation:
-
Start the magnetic stirrer to ensure a homogenous solution.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately transfer the aliquot to a dark vial and store it at a low temperature (e.g., 4 °C) to quench any further photochemical reactions until analysis.
-
-
Control Experiments:
-
Run a "dark" control by keeping a sample in the photoreactor under the same conditions but without UV irradiation to assess the compound's stability in the absence of light.
-
Run a "solvent" control by irradiating the pure solvent to identify any potential photoproducts from the solvent itself.
-
B. Protocol for Analysis of Degradation Products by HPLC-UV
-
Instrument and Column:
-
Use a High-Performance Liquid Chromatography system equipped with a UV-Vis or Diode Array Detector.
-
Select a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase and Gradient:
-
Prepare a mobile phase consisting of two solvents, for example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid.
-
Develop a gradient elution method to achieve good separation of the parent compound and its degradation products (e.g., start with a low percentage of Solvent B and gradually increase it over the run).
-
-
Detection Wavelength:
-
Set the detector to monitor at the wavelength of maximum absorbance of the parent compound (approximately 379 nm) and also scan a broader range to detect degradation products with different chromophores.
-
-
Sample Analysis:
-
Inject the collected samples from the photodegradation experiment.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Plot the concentration of the parent compound as a function of irradiation time to determine the degradation kinetics.
-
Monitor the formation and disappearance of new peaks in the chromatograms to track the degradation products.
-
IV. Visualizations
A. Proposed Degradation Pathway
Caption: Proposed degradation pathway of this compound.
B. Experimental Workflow
Caption: Experimental workflow for photodegradation studies.
V. References
-
Zhang, J., Xiao, P., Morlet-Savary, F., Graff, B., Fouassier, J. P., & Lalevée, J. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 5941-5949. [Link]
-
Synthesis and Photo-acid Generation of a Novel Bis(trichloromethyl)-1,3,5-triazine. (2009). Chemical Research in Chinese Universities, 25(6), 870-875. [Link]
-
Buhr, G., Dammel, R., & Lindley, C. R. (1990). Light-sensitive triazines possessing trichloromethyl groups. US Patent 4,619,998.
-
Buhr, G., Dammel, R., & Lindley, C. R. (1989). UV spectra of aryl-bis-trichloromethyl-s-triazines. Polymer Materials Science and Engineering, 61, 269-273. [Link]
-
Rejto, M., Saltzman, S., Acher, A. J., & Muszkat, L. (1983). Identification of sensitized photooxidation products of s-triazine herbicides in water. Journal of Agricultural and Food Chemistry, 31(1), 138-142. [Link]
-
Konstantinou, I. K., Sakellarides, T. M., Sakkas, V. A., & Albanis, T. A. (2001). Photocatalytic degradation of selected s-triazine herbicides and organophosphorus insecticides over aqueous TiO2 suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]
-
Chen, Y. T., Lin, Y. P., & Whang, L. M. (2021). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. Nanomaterials, 11(10), 2541. [Link]
-
Krysiak, M., Kciuk, G., & Gebicki, J. L. (2012). Benzothiazine Dyes/2,4,6-Tris(trichloromethyl)-1,3,5-triazine as a New Visible Two-Component Photoinitiator System. International Journal of Photoenergy, 2012. [Link]
-
Zhang, J., Xiao, P., Morlet-Savary, F., Graff, B., Fouassier, J. P., & Lalevée, J. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 5941-5949. [Link]
-
Chen, Y. T., Wang, C. H., & Whang, L. M. (2018). UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. Applied Biological Chemistry, 61(5), 517-526. [Link]
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Lányi, K., & Dinya, Z. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(1), 47-56. [Link]
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Xu, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Study of Factors Affecting UV-Induced Photo-Degradation in Different Types of Polyethylene Sheets. Polymers, 14(19), 4059. [Link]
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Guillet, J. E. (1972). Fundamental processes in the UV degradation and stabilization of polymers. Journal of Polymer Science Part C: Polymer Symposia, 38(1), 135-152. [Link]
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Jahnke, A., Arp, H. P. H., & Endo, S. (2021). UV-degradation is a key driver of the fate and impacts of marine plastics. How can laboratory experiments be designed to effectively inform risk assessment?. Environmental Science: Processes & Impacts, 23(10), 1461-1477. [Link]
-
Senthil Kumar, P., & Saravanan, R. (2021). UV degradation. In Natural Fibre Composites (pp. 165-176). CRC Press. [Link]
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Kallel, M., Elleuch, B., & Fauvarque, J. F. (2013). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Journal of Water Resource and Protection, 5(7), 698-706. [Link]
-
Ndiaye, A., Charki, A., Kobi, A., Kébé, C. M., Ndiaye, P. A., & Sambou, V. (2012). Experimental Study of the Degradation of Silicon Photovoltaic Devices under Ultraviolet Radiation Exposure. Journal of Solar Energy, 2012. [Link]
-
Russo, D., Siciliano, A., Guida, M., Marotta, R., Andreozzi, R., & Reis, N. M. (2017). Degradation of some triazine herbicides by UV radiation such as used in the UV disinfection of drinking water. Chemical Engineering Journal, 330, 1039-1048. [Link]
-
Saez, A., Gomez de Barreda, D., Gamon, M., Garcia de la Cuadra, J., Lorenzo, E., & Peris, C. (1996). UV detection of triazine herbicides and their hydroxylated and dealkylated degradation products in well water. Journal of Chromatography A, 721(1), 107-112. [Link]
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Richard, C. (2005). Developments in the mechanism of photodegradation of triazine‐based pesticides. Journal of Physical Organic Chemistry, 18(2), 148-155. [Link]
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Triazine UV absorbers are efficient alternatives. (2024, October 24). Partners in Chemicals. [Link]
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Triazine Photoinitiators: Revolutionizing Polymerization Processes. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Matsukevich, I. V., Beljin, J., Kulinich, N. V., Apostolović, T., Maletić, S., & Romanovski, V. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Science and Pollution Research, 32(9), 5628-5637. [Link]
-
Matsukevich, I. V., Beljin, J., Kulinich, N. V., Apostolović, T., Maletić, S., & Romanovski, V. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Science and Pollution Research, 32(9), 5628-5637. [Link]
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Validation & Comparative
A Head-to-Head Battle of Photonitiators: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine vs. BAPO in Photopolymerization
In the dynamic landscape of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. This guide provides an in-depth, data-driven comparison of two prominent photoinitiators: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a high-performance triazine derivative, and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a widely utilized phosphine oxide-based initiator. This analysis is tailored for researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of photoinitiator performance to drive innovation.
Unveiling the Contenders: Chemical Identity and Mechanistic Action
At the heart of their performance lies the distinct chemical architecture of each photoinitiator, which dictates its mechanism of radical generation upon light absorption.
This compound , hereafter referred to as Triazine-PI, is a versatile molecule that functions as a Type I cleavable photoinitiator.[1] Upon exposure to near-UV or visible light, it undergoes homolytic cleavage of a carbon-chlorine bond to generate reactive radicals, which in turn initiate polymerization.[1] This compound is also recognized for its capacity to act as a photoacid generator (PAG), broadening its application scope.[2][3][4]
BAPO (Irgacure 819) is a classic Type I photoinitiator renowned for its high efficiency.[5] Its mechanism involves an α-cleavage of the carbon-phosphorus bond upon photoexcitation, resulting in the formation of two benzoyl radicals and one phosphinoyl radical.[5] It is suggested that further fragmentation can lead to the generation of up to four reactive radicals from a single BAPO molecule, contributing to its high reactivity.[5]
| Feature | This compound (Triazine-PI) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) |
| CAS Number | 42573-57-9 | 162881-26-7 |
| Molecular Formula | C₁₄H₉Cl₆N₃O | C₂₆H₂₇O₃P |
| Molecular Weight | 447.96 g/mol | 418.47 g/mol |
| Appearance | Pale yellow to yellow crystalline powder[6] | Pale yellow to yellow powder |
| Melting Point | 192-195 °C | 131-135 °C |
| Initiation Type | Type I (cleavable), Photoacid Generator[1][2][3][4] | Type I (α-cleavage)[5] |
Performance Deep Dive: A Comparative Analysis
The true measure of a photoinitiator lies in its performance under real-world conditions. Here, we dissect the key performance metrics of Triazine-PI and BAPO, supported by available experimental evidence.
Light Absorption Characteristics
Effective light absorption at the emission wavelength of the light source is the first critical step in photoinitiation.
Triazine-PI exhibits a broad absorption in the near-UV and visible range, with a reported maximum absorption (λmax) at approximately 379 nm. Its absorption extends up to around 430 nm, making it suitable for use with LED light sources emitting at 385, 395, and 405 nm.[1] For a closely related compound, 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a molar extinction coefficient (ε) of 31,000 L mol⁻¹ cm⁻¹ at 328 nm in ethyl acetate has been reported, indicating strong light-absorbing capabilities.[7]
BAPO is also well-suited for near-UV and visible light curing, with an absorption range of approximately 365–416 nm.[8][9] The molar extinction coefficient of BAPO has been reported with some variability in the literature, with values around 100-200 L mol⁻¹ cm⁻¹ at the excitation wavelength.[10]
Photopolymerization Efficiency
The ultimate test of a photoinitiator is its ability to efficiently convert monomer to polymer. A key study has directly compared the performance of Triazine-PI and BAPO in the free radical polymerization (FRP) of methacrylates under air, irradiated with a 405 nm LED. The results demonstrated that Triazine-PI, both alone and in combination with additives, exhibits a higher photoinitiation ability than BAPO under these conditions.[1][11][12] This enhanced performance in the presence of oxygen is a significant advantage in many practical applications where complete inerting is not feasible.
BAPO, however, remains a highly effective photoinitiator, particularly in systems that are not heavily affected by oxygen inhibition or where high light intensity can overcome this effect. Its ability to generate multiple radicals per molecule contributes to its rapid curing capabilities.[5]
Practical Considerations: Solubility and Photobleaching
Beyond photochemical properties, practical aspects like solubility and photobleaching are crucial for formulation and final product quality.
Solubility: A significant drawback of BAPO is its poor solubility in a variety of common monomers and oligomers due to its symmetric chemical structure.[5][13] This can limit its concentration in formulations and may lead to crystallization issues. To address this, liquid versions of BAPO have been developed.[13] Information on the solubility of Triazine-PI in common acrylate monomers is less explicitly detailed in the available literature, but its effective use in various formulations suggests adequate solubility for many applications.
Photobleaching: Photobleaching, the process where the photoinitiator becomes colorless upon light exposure, is a desirable property for applications requiring high optical clarity and low yellowing in the final product. The photobleaching property of Triazine-PI has been noted, making it a suitable candidate for the manufacture of colorless coatings.[12] Acylphosphine oxides like BAPO are also known for their photobleaching characteristics, which allows for deep-through curing of thick sections.[14]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of photoinitiator comparisons, standardized experimental protocols are essential.
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics
This technique is the gold standard for monitoring the kinetics of photopolymerization in real-time.
Methodology:
-
Sample Preparation: A thin film of the photocurable resin containing the photoinitiator is prepared between two transparent salt plates (e.g., KBr or NaCl) or on an attenuated total reflectance (ATR) crystal. The film thickness is precisely controlled (typically 20-50 µm).
-
Irradiation: The sample is exposed to a light source (e.g., a UV/Vis LED) with a defined wavelength and intensity.
-
Data Acquisition: Simultaneously, the FTIR spectrometer continuously acquires infrared spectra of the sample.
-
Analysis: The disappearance of the characteristic absorption band of the reactive monomer functional group (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹ and ~810 cm⁻¹) is monitored over time.
-
Calculation: The degree of conversion is calculated by normalizing the decrease in the peak area of the reactive group to an internal reference peak that does not change during polymerization. The rate of polymerization is determined from the first derivative of the conversion versus time plot.[15]
Visualizing the Initiation Mechanism
The fundamental difference in the initiation pathways of Triazine-PI and BAPO can be visualized as follows:
Conclusion: Selecting the Optimal Photoinitiator
The choice between this compound and BAPO is contingent on the specific requirements of the application.
Choose this compound when:
-
High efficiency at 405 nm is critical, especially in the presence of air.
-
A versatile initiator that can also function as a photoacid generator is needed.
-
Good photobleaching for colorless applications is a priority.
Choose BAPO when:
-
Extremely rapid curing is the primary objective, and oxygen inhibition can be minimized.
-
Curing of thick and pigmented systems is required.
-
A well-established and widely characterized photoinitiator is preferred.
Ultimately, empirical testing within the specific formulation and under the intended processing conditions is crucial for optimal photoinitiator selection. This guide serves as a foundational resource to inform and streamline that decision-making process.
References
- Chiu, C. (2010). Liquid Bis-Acylphosphine Oxide (BAPO)
- BenchChem. (2025). A Comparative Guide to Validating Photopolymerization Kinetics: Photo-DSC vs. RT-FTIR. BenchChem.
- Google Patents. (n.d.). US8633258B2 - D1492 liquid BAPO photoinitiator and its use in radiation curable compositions.
- Decker, C., & Moussa, K. (1990). Kinetic Study of Photoinitiated Polymerization Reactions by Real-Time Infrared Spectroscopy. Makromolekulare Chemie. Macromolecular Symposia, 24(1), 227-242.
-
ResearchGate. (n.d.). Molar extinction coefficient of a) CPO-1, b) CPO-2, c) TPO-L, and d) BAPO in acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). – Degree of conversion and rate of polymerization of the BAPO and BAPO... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Material Science Innovations with this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units. Retrieved from [Link]
-
RadTech. (n.d.). Liquid BAPO derivatives for use as photoinitiators in 100% solids and waterbased uv curing. Retrieved from [Link]
- Neumann, M. G., Miranda Jr, W. G., Schmitt, C. C., Rueggeberg, F. A., & Correa, I. C. (2005). Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units. Journal of dentistry, 33(6), 525–532.
-
Augusta University Research Profiles. (n.d.). Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units. Retrieved from [Link]
- Lalevée, J., Blanchard, N., Tehfe, M. A., Morlet-Savary, F., & Fouassier, J. P. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 6019-6026.
- Kucinska-Lipka, J., Gubanska, I., & Janik, H. (2021).
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TA Instruments. (n.d.). Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. Retrieved from [Link]
- Jacobs, P. F. (1995). Photopolymerization Reaction Rates By Reflectance Real Time Infrared Spectroscopy: Application To Stereolithography Resins.
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ResearchGate. (n.d.). (PDF) A known photoinitiator for a novel technology: this compound for near UV or visible LED. Retrieved from [Link]
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Allucid, Inc. (n.d.). 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]
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A Comparative Performance Analysis for Advanced Photopolymerization: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine vs. TPO Photoinitiators
For researchers and professionals in materials science and drug development, the selection of a photoinitiator is a critical decision that dictates the efficiency, depth of cure, and final properties of photopolymerized materials. This guide provides an in-depth, objective comparison between the high-performance triazine-based photoinitiator, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, and the widely used acylphosphine oxide photoinitiators, typified by Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
This analysis moves beyond a simple cataloging of features to explore the mechanistic nuances and practical performance differences, supported by experimental data, to empower you to make an informed selection for your specific application, particularly in the context of modern LED curing systems.
At a Glance: Key Performance and Physicochemical Properties
The following table summarizes the fundamental characteristics of these two classes of photoinitiators.
| Feature | This compound | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) |
| CAS Number | 42573-57-9[1] | 75980-60-8[2] |
| Molecular Formula | C₁₄H₉Cl₆N₃O[1] | C₂₂H₂₁O₂P[2] |
| Appearance | Light yellow powder[1] | Yellowish crystal or powder[2] |
| Photoinitiator Type | Type I (Cleavable), Photoacid Generator (PAG)[3][4] | Type I (Norrish Type I, α-cleavage)[5] |
| Absorption Maxima (λmax) | ~379 nm[1]; effective in the 385-405 nm range[3] | ~273 nm, 370 nm[2]; absorption extends to ~420 nm[5] |
| Primary Application | Free Radical Polymerization (FRP), Cationic Polymerization[3] | Free Radical Polymerization (FRP)[5] |
| Key Advantages | High efficiency with visible light LEDs, superior performance at 405 nm[3][6][7] | Excellent depth cure, photobleaching, effective in pigmented systems[5][8] |
| Toxicity Profile | Data not widely available in sources reviewed | Reclassified as reproductive toxicity 1B[9] |
Mechanism of Radical Generation: A Tale of Two Cleavages
The efficacy of a photoinitiator is fundamentally rooted in its ability to efficiently generate free radicals upon exposure to light. Both the triazine derivative and TPO are classified as Type I photoinitiators, meaning a single molecule undergoes bond cleavage to produce initiating radicals. However, the nature of this cleavage and the resulting radical species are distinct, significantly impacting their performance profiles.
TPO: The Classic Alpha-Cleavage
Upon absorbing UV-A or near-visible light, TPO undergoes a highly efficient Norrish Type I α-cleavage. The bond between the phosphorus atom and the carbonyl group ruptures, generating two distinct radical species: a benzoyl radical and a diphenylphosphinoyl radical .[2][8] The diphenylphosphinoyl radical is noted to be particularly reactive.[8] This dual-radical generation contributes to TPO's high initiation efficiency.
Caption: Photoinitiation mechanism of TPO via α-cleavage.
Triazine A: C-Cl Bond Homolysis
This compound (Triazine A) also functions as a Type I photoinitiator, but its radical generation proceeds via the homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl (-CCl₃) groups.[10] This process is highly efficient under near-UV and visible light LED sources (385-405 nm).[3] The cleavage results in the formation of a highly reactive dichloromethyl radical and a chlorine radical, which then initiate polymerization. Furthermore, under certain conditions, this molecule can act as a photoacid generator (PAG), releasing HCl, which can initiate cationic polymerization, making it a more versatile initiator.[3][4]
Caption: Photoinitiation mechanism of Triazine A via C-Cl bond cleavage.
Performance in Free Radical Polymerization: A Comparative Study
The choice between these initiators often comes down to their performance under specific light sources and in different formulations.
Initiation Efficiency at 405 nm
For applications utilizing the increasingly common 405 nm LED light sources, This compound demonstrates a superior photoinitiation ability for the free radical polymerization of methacrylates compared to TPO .[3][6][7] Studies have shown that both Triazine A alone and systems containing it with additives exhibit higher efficiency than well-known commercial photoinitiators, including TPO, under these conditions.[3]
The table below presents representative data on the photopolymerization of Trimethylolpropane Triacrylate (TMPTA) initiated by a triazine derivative (MT, which is structurally analogous to the topic's triazine), highlighting its high efficiency under violet LED irradiation.
Table 2: Representative Photopolymerization Performance Data (Data synthesized from a study on triazine derivatives in TMPTA polymerization)[6]
| Parameter | Triazine Derivative (MT) @ 400 nm | Triazine Derivative (MT) @ 410 nm |
| Final Double Bond Conversion (%) | 35.6 | 45.0 |
| Max. Polymerization Rate (Rp,max) (s⁻¹) | 4.21 | Not Reported |
This high efficiency at longer wavelengths is a significant advantage for applications requiring deep cure through UV-blocking substrates or in filled resin systems.
Depth of Cure and Photobleaching
TPO is renowned for its excellent performance in thick-section and highly pigmented formulations, such as those containing TiO₂ .[5][8] This is largely attributed to its photobleaching characteristic. As the TPO molecule fragments into radicals, its absorption in the visible spectrum decreases.[2] This clearing effect allows light to penetrate deeper into the sample as the curing reaction proceeds, facilitating a more uniform, through-cure.
While this compound also exhibits photobleaching properties, which contributes to its suitability for producing colorless coatings, TPO is generally considered the "gold standard" where exceptional depth of cure is the primary requirement.[9][10]
Oxygen Inhibition and Surface Cure
A known challenge with acylphosphine oxides like TPO is their susceptibility to oxygen inhibition, which can lead to poor surface cure.[8] The phosphinoyl radical, while highly reactive for polymerization, is also readily scavenged by oxygen to form a less reactive peroxy radical.[8] This often necessitates the use of higher initiator concentrations, inert atmospheres, or co-initiators to achieve a tack-free surface.
In contrast, studies have shown that the triazine-based systems can exhibit high polymerization efficiency even under air, suggesting a potentially greater robustness against oxygen inhibition, particularly at 405 nm.[3]
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, the comparison of photoinitiators must be conducted under controlled and reproducible conditions. The following are standard, self-validating protocols for assessing key performance metrics.
Protocol 1: Quantifying Polymerization Kinetics with RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the rate and degree of conversion by tracking the disappearance of reactive functional groups (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹).
Methodology:
-
Sample Preparation: Prepare the photopolymer formulation by dissolving the photoinitiator (e.g., 0.5 wt%) in the monomer/oligomer blend.
-
Film Application: Apply a thin, uniform film (e.g., 25 µm) of the liquid formulation onto a transparent substrate (e.g., a BaF₂ salt plate).
-
IR Measurement Setup: Place the sample in the IR spectrometer's sample compartment, which is equipped with a light guide for UV/Vis irradiation.
-
Data Acquisition: Begin recording IR spectra continuously.
-
Initiation: After acquiring a baseline spectrum of the uncured resin, open the shutter of the light source (e.g., a 405 nm LED with a defined intensity) to irradiate the sample.
-
Monitoring: Continue acquiring spectra in real-time as the peak corresponding to the reactive double bonds decreases.
-
Analysis: Calculate the degree of conversion at any given time by comparing the peak area of the reactive group to its initial area, often normalized against an internal, non-reactive peak.
Caption: Experimental workflow for RT-FTIR analysis of photopolymerization.
Protocol 2: Measuring Depth of Cure (ISO 4049 Scraping Method)
This standard method provides a simple, practical assessment of the depth to which a resin can be effectively cured.
Methodology:
-
Mold Preparation: Place a cylindrical mold (e.g., 4 mm diameter, 8 mm height) on a flat, transparent surface (e.g., a glass slide with a mylar strip).
-
Filling: Fill the mold with the photopolymer formulation, ensuring no air bubbles are trapped. Cover the top with a mylar strip.
-
Curing: Position the light guide of the curing unit directly on the top surface of the mold and irradiate for a specified time (e.g., 20 seconds).
-
Specimen Removal: Immediately after curing, carefully remove the cylindrical specimen from the mold.
-
Scraping: Using a plastic spatula, gently scrape away any uncured, liquid resin from the bottom of the cylinder until only hard, cured material remains.
-
Measurement: Measure the length of the remaining cured cylinder using a digital caliper with high precision.
-
Calculation: The depth of cure is reported as half of the measured length of the cured cylinder.
Conclusions and Recommendations
The selection between this compound and TPO photoinitiators is not a matter of universal superiority but of application-specific optimization.
Choose this compound when:
-
Your application utilizes a visible light LED source, particularly at 405 nm .
-
High polymerization speed and efficiency in (meth)acrylate systems are paramount.
-
The versatility of initiating both free-radical and cationic polymerization is advantageous.
-
Good performance under air is required.
Choose TPO-type photoinitiators when:
-
The primary challenge is achieving a deep, thorough cure in thick or highly pigmented (e.g., white) formulations.
-
Photobleaching is critical to allow light penetration.
-
A well-established initiator with a broad application history in UV-A curing is preferred.
It is imperative for scientists and developers to consider not only the primary performance metrics but also emerging factors such as the regulatory landscape and toxicity profiles. TPO, long an industry workhorse, now faces scrutiny due to its reclassification as a substance with reproductive toxicity.[9] This may drive further interest in high-performance alternatives like the triazine-based systems described herein. As always, the protocols outlined above should be employed to validate the performance of any selected photoinitiator within your specific formulation and process conditions.
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A Comparative Guide to the Efficiency of Triazine-Based Photoinitiators in Polymerization
For researchers, scientists, and professionals in drug development, the selection of a photoinitiator is a critical decision that dictates the success of photopolymerization processes. Triazine-based photoinitiators have emerged as a powerful class of compounds, prized for their high efficiency in initiating polymerization upon exposure to light, particularly in the near-UV and visible regions.[1] This guide provides an in-depth comparative analysis of different triazine-based photoinitiators, grounded in experimental data, to empower you to make informed decisions for your specific application, from advanced material fabrication to controlled drug delivery systems.
The Role and Mechanism of Triazine Photoinitiators
Triazine derivatives have garnered significant attention for their unique photochemical properties.[1] Many commercially relevant triazine-based photoinitiators function as Type I photoinitiators. Upon absorption of photons, they undergo a homolytic cleavage of a carbon-chlorine bond to generate two distinct radical species: a triazinyl radical and a chlorine radical. Both radicals can initiate the free radical polymerization of monomers like acrylates.[2][3] This direct generation of radicals from a single molecule contributes to their high efficiency.
The general mechanism is a multi-step process that begins with photoexcitation and culminates in a cross-linked polymer network. Understanding this pathway is crucial for optimizing polymerization conditions.
Caption: Photochemical reaction mechanism of a Type I triazine-based photoinitiator.
Evaluating Photoinitiator Efficiency: Key Methodologies
To objectively compare photoinitiators, we rely on robust analytical techniques that monitor the polymerization reaction in real-time. The two primary methods discussed here are Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Experimental Workflow
The general workflow for evaluating photoinitiator performance is a systematic process from sample preparation to data interpretation. This ensures reproducibility and accurate comparison.
Caption: Standard experimental workflow for evaluating photoinitiator efficiency.
Protocol 1: Real-Time FTIR (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for directly monitoring the disappearance of reactive functional groups during polymerization.[4]
-
Principle of Causality: We monitor the decrease in the infrared absorption band corresponding to the polymerizable group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹).[5] The rate of disappearance of this peak is directly proportional to the rate of polymerization. This provides a direct, quantitative measure of the reaction kinetics.[4][6]
-
Step-by-Step Methodology:
-
Sample Preparation: A small drop of the formulated resin is placed between two transparent salt plates (e.g., KBr or NaCl) to form a thin film of controlled thickness.
-
Instrument Setup: The sample is placed in the FTIR spectrometer's sample compartment. A UV/Visible light guide is positioned to irradiate the sample directly during analysis.[7]
-
Data Acquisition: A baseline IR spectrum is recorded before irradiation. The light source is then turned on, and spectra are continuously recorded at rapid intervals (e.g., multiple spectra per second).[5]
-
Analysis: The peak area of the reactive group is calculated for each spectrum. The degree of conversion (DC%) at any time t is calculated using the formula: DC(t) = (1 - [Area(t) / Area(0)]) * 100 The rate of polymerization (Rp) is determined from the slope of the conversion vs. time curve.[8]
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light.[9][10]
-
Principle of Causality: The heat flow is directly proportional to the reaction rate. By integrating the heat flow over time, we can determine the total heat evolved, which corresponds to the overall conversion.[11][12] This method is excellent for comparing the overall reactivity and for studying the influence of variables like light intensity and temperature.[9][13][14]
-
Step-by-Step Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.[8]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition, which can otherwise terminate radical chains and reduce efficiency.
-
Data Acquisition: The sample is allowed to equilibrate at a set isothermal temperature. The UV/Visible light source is then turned on for a defined period, and the resulting heat flow is recorded.
-
Analysis: The exothermic peak on the heat flow curve is integrated to determine the total enthalpy of polymerization (ΔH). The degree of conversion can be calculated by comparing this value to the theoretical enthalpy for the complete conversion of the specific monomer used (ΔH_theoretical).[8] The peak of the exotherm corresponds to the maximum rate of polymerization (Rp,max).[11]
-
Comparative Performance of Triazine-Based Photoinitiators
The efficiency of a photoinitiator is not an intrinsic constant but depends heavily on the experimental conditions. Here, we compare several triazine derivatives under controlled conditions using trimethylolpropane triacrylate (TMPTA) as a standard monomer.
| Photoinitiator | Common Name | λmax (nm) | Final Conversion (DC%) | Max. Polym. Rate (Rp,max) (s⁻¹) | Light Source | Reference |
| 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | MT / Yellow Triazine | 380 | 35.6% | 4.21 | LED @ 400nm | [15] |
| 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol | PT | 385 | 36.2% | 3.31 | LED @ 400nm | [15] |
| 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate | CT (Polymerizable) | - | 15.3% | - | LED @ 400nm | [15] |
| Polymeric CT | pCT (Polymeric) | - | 24.9% | - | LED @ 400nm | [15] |
Data synthesized from literature for illustrative comparison in TMPTA monomer. Absolute values can vary with formulation and light intensity.
Analysis of Results:
-
High Efficiency of MT: this compound (MT), often called "yellow triazine," demonstrates excellent photoinitiation ability with both a high final conversion and a rapid polymerization rate.[15] Its efficiency has been shown to be superior to some commercial photoinitiators like BAPO in certain systems.[2][16]
-
Structural Modifications Impact Performance: The demethylated derivative, PT, shows a comparable final conversion to MT but a noticeably lower maximum polymerization rate, indicating that subtle structural changes can affect the kinetics of initiation.[15]
-
Polymerizable and Polymeric Systems: The polymerizable (CT) and polymeric (pCT) derivatives exhibit lower initiation efficiency.[15] This is a common trade-off. The reduced mobility and potential steric hindrance of the larger molecules can lower the initiation rate. However, their significant advantage lies in enhanced migration stability .[15] For applications in drug delivery, medical devices, or food packaging, minimizing the leachability of initiator fragments is paramount, making these polymer-bound systems highly valuable despite a potential reduction in cure speed.[15][17]
Applications in Drug Development and Beyond
The precise spatial and temporal control offered by photopolymerization is highly advantageous in the pharmaceutical and biomedical fields.[1] Triazine-based photoinitiators are instrumental in:
-
Drug Delivery Systems: Fabricating hydrogel networks for controlled release of therapeutic agents. The polymerization can be triggered in situ in a targeted manner.
-
Medical Device Coatings: Curing biocompatible coatings on implants and catheters.
-
3D Printing and Microfabrication: Creating complex, high-resolution scaffolds for tissue engineering and microfluidic devices for diagnostic applications.[2][16][18] Triazine's high efficiency allows for low initiator concentrations (e.g., 0.1 wt%), which is beneficial for biocompatibility.[2][18]
Conclusion
Triazine-based photoinitiators, particularly derivatives like this compound (MT), offer exceptional efficiency for free-radical polymerization under near-UV and visible light. The choice of a specific triazine derivative requires a careful balancing of priorities. While standard triazines provide rapid cure speeds and high conversion, functionalized polymerizable and polymeric triazines offer a crucial advantage in migration stability, a critical factor for biomedical and drug development applications. By employing rigorous evaluation methodologies like RT-FTIR and Photo-DSC, researchers can select and optimize the ideal photoinitiating system to advance their scientific and therapeutic goals.
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(PDF) Triazine-Based Type-Ii Photoinitiating System for - Amanote Research. (URL: [Link])
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Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities - ResearchGate. (URL: [Link])
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Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (URL: [Link])
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Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency - ResearchGate. (URL: [Link])
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Yellow Triazine as an Efficient Photoinitiator for Polymerization and 3D Printing under LEDs - Open Research Repository. (URL: [Link])
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The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - NIH. (URL: [Link])
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A Comparative Guide to the Photoinitiation Efficiency of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MSTA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the efficacy of a photoinitiator is paramount, dictating the speed, extent, and quality of polymer network formation. This guide provides an in-depth technical comparison of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MSTA), a high-performance Type I photoinitiator, against commonly used alternatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a crucial resource for optimizing photopolymerization processes in research, development, and manufacturing.
Introduction: The Critical Role of Photoinitiator Efficiency
Photopolymerization is a cornerstone of modern material science, enabling the rapid, spatiotemporally controlled fabrication of everything from dental resins and coatings to advanced drug delivery systems and 3D-printed scaffolds. The heart of this process is the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species—typically free radicals—that initiate polymerization.
The "efficiency" of a photoinitiator is a multi-faceted property, encompassing its ability to absorb light at a given wavelength (molar extinction coefficient, ε), the quantum yield (Φ) of radical generation, and the subsequent rate of polymerization (Rp) it can induce. An ideal photoinitiator exhibits high molar absorptivity at the emission wavelength of the light source, a high quantum yield for radical production, and excellent solubility in the monomer formulation.
This compound, hereafter referred to as MSTA, has emerged as a versatile and highly efficient photoinitiator, particularly for polymerizations initiated by near-UV and visible light LED sources (385-405 nm)[1][2]. As a Type I photoinitiator, MSTA undergoes unimolecular bond cleavage upon irradiation to generate initiating radicals[1]. Specifically, the carbon-chlorine bond is homolytically cleaved, a process that is reported to be the primary photochemical step in nonpolar solvents[3]. This guide will objectively compare the photoinitiation efficiency of MSTA with established photoinitiators, providing the necessary data and methodologies for informed selection.
Comparative Analysis of Photoinitiator Performance
The selection of a photoinitiator is a critical decision in the design of a photopolymerization system. The following table summarizes key performance parameters for MSTA and several widely used alternative photoinitiators. It is important to note that a direct, experimentally determined quantum yield for the radical generation of MSTA was not available in the reviewed literature. However, its high performance, particularly at 405 nm, is well-documented[1][4].
| Photoinitiator | Chemical Name | Type | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) of Photolysis/Conversion | Key Characteristics & Applications |
| MSTA | This compound | I | 379[5][6] | Not Reported (Likely high, see note below) | Not Reported | High performance with near-UV/visible LEDs (385-405 nm)[1]. Reported to be more efficient than BAPO, TPO, and BDMB at 405 nm[1][4]. Also functions as a photoacid generator[7][8]. |
| BAPO | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | I | ~370-395 | ~664 at 395 nm[9]; up to ~1000 at 370 nm[10] | ~0.6[9] | Excellent photobleaching properties, suitable for curing thick sections[11]. High efficiency in the near-UV range. |
| TPO | 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide | I | ~380 | ~100-200 at excitation wavelength[10] | ~0.55-0.60[12][13] | Good reactivity and thermal stability. Commonly used in pigmented systems. |
| CQ | Camphorquinone | II | ~469 | ~40-46[3][14][15] | ~0.07 ± 0.01[14][16] | Widely used in dental composites due to its visible light absorption. Requires a co-initiator (e.g., an amine)[17]. |
Experimental Methodologies for Measuring Photoinitiation Efficiency
To provide a framework for independent verification and further research, this section details the standard experimental protocols for quantifying photoinitiation efficiency. The two most common and powerful techniques are Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a highly sensitive method that monitors the decrease in the concentration of reactive functional groups (e.g., the C=C double bond in acrylates) in real-time during polymerization[11][14]. This allows for the direct calculation of the degree of conversion and the rate of polymerization.
-
Sample Preparation:
-
Prepare a stock solution of the photoinitiator (e.g., 0.1-1 wt%) in the desired monomer or monomer blend (e.g., Trimethylolpropane triacrylate, TMPTA). Ensure complete dissolution, using gentle agitation or sonication if necessary. All preparations should be carried out under subdued light to prevent premature polymerization.
-
-
Sample Application:
-
Place a small drop of the liquid formulation onto a transparent substrate (e.g., a KBr pellet or a diamond ATR crystal).
-
If using transmission mode, place a second substrate on top and use a spacer of known thickness (e.g., 25 µm) to create a thin film of uniform thickness.
-
-
Instrument Setup:
-
Place the sample in the FTIR spectrometer.
-
Position a light source (e.g., a 405 nm LED) at a fixed distance from the sample, ensuring uniform illumination of the analysis area. The light intensity should be measured at the sample position using a radiometer.
-
-
Data Acquisition:
-
Collect a reference spectrum of the unpolymerized sample.
-
Initiate simultaneous light irradiation and rapid spectral acquisition (e.g., 1-10 spectra per second).
-
Monitor the decrease in the area or height of the characteristic absorption peak of the reactive functional group (e.g., the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1637 cm⁻¹).
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) at each time point (t) using the following equation: DC(t) (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time curve.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to light[9]. This provides valuable thermodynamic data and allows for the determination of the total heat of polymerization, which is proportional to the overall conversion.
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan[9].
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.
-
Allow the system to equilibrate at the desired isothermal temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Initiate the measurement, recording the baseline heat flow.
-
Open the shutter of the light source to irradiate the sample for a defined period. The light source should have a known wavelength and intensity.
-
Record the exothermic heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_t)[9].
-
The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer (ΔH_theory). DC(t) (%) = (ΔH_t / ΔH_theory) * 100
-
The rate of polymerization is proportional to the heat flow (dH/dt).
-
Discussion: The Advantages of MSTA in Modern Photopolymerization
The available data and literature strongly suggest that MSTA is a highly effective photoinitiator, particularly for applications utilizing the increasingly common 405 nm LED light sources. Its key advantages lie in its high efficiency at this wavelength, reportedly surpassing that of established photoinitiators like BAPO and TPO[1][4]. This enhanced efficiency can translate to several practical benefits:
-
Faster Curing Speeds: A higher initiation rate leads to more rapid polymer network formation, increasing throughput in manufacturing processes such as 3D printing and coatings.
-
Lower Photoinitiator Concentrations: The high efficiency of MSTA may allow for its use at lower concentrations, which can reduce costs, minimize potential yellowing, and decrease the amount of unreacted initiator and its byproducts in the final polymer, a critical consideration for biomedical applications.
-
Improved Curing in the Presence of Oxygen: The high radical flux generated by MSTA can help to overcome the inhibitory effects of oxygen, leading to better surface cure.
-
Versatility: MSTA's utility is not limited to free-radical polymerization. In combination with additives, it can also initiate cationic polymerization, expanding its range of applications[1].
Conclusion
This compound (MSTA) stands out as a high-performance photoinitiator with significant potential for a wide range of photopolymerization applications. While a precise quantum yield for its radical generation remains to be definitively reported in the literature, its demonstrated superior performance compared to industry-standard photoinitiators at 405 nm makes it a compelling choice for researchers and engineers seeking to optimize their photopolymerization processes. The experimental protocols detailed in this guide provide a robust framework for conducting comparative studies and further elucidating the performance characteristics of MSTA and other novel photoinitiators. As the demand for advanced photopolymers continues to grow, the selection of highly efficient initiators like MSTA will be a key enabler of innovation.
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Scaiano, J. C., & Lissi, E. A. (1998). Ionic vs Free Radical Pathways in the Direct and Sensitized Photochemistry of 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Relevance for Photoacid Generation. Journal of the American Chemical Society, 120(31), 7949-7955. [Link]
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Neumann, M. G., Miranda, W. G., Schmitt, C. C., Rueggeberg, F. A., & Correa, I. C. (2005). Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units. Journal of Dentistry, 33(6), 525-532. [Link]
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Wang, D., Li, Y., & Li, Z. (2025). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. RSC Publishing. [Link]
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Thodikayil, A. T., Murali, N., Minocha, S., Mohanty, S., & Gupta, B. (2026). Nano Enabled Dual-Responsive Drug Carrier Originated from Acetalated Dextran/Carboxylated Nanocellulose-Based Core–Shell Microspheres. ACS Biomaterials Science & Engineering. [Link]
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International Journal of Applied Dental Sciences. (n.d.). Current photo-initiators in dental materials. [Link]
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A Comparative Guide to the Characterization of Polymers Photoinitiated by 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of polymer science, the choice of a photoinitiator is a critical determinant of the final properties and performance of photochemically cured materials. This guide provides an in-depth technical comparison of polymers initiated with 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT-Tz), a high-performance photoinitiator, against those synthesized using common commercial alternatives. By examining key characterization data and providing detailed experimental protocols, this document serves as a valuable resource for researchers aiming to optimize their photopolymerization systems.
Introduction to this compound (MT-Tz) as a Photoinitiator
Contrary to a potential misconception of being a monomer, this compound is a potent Type I photoinitiator.[1] Upon exposure to near-UV or visible light, particularly in the 385-405 nm range, it undergoes a cleavage reaction to generate free radicals, which in turn initiate the polymerization of monomers like acrylates and methacrylates.[2] This triazine-based initiator has garnered significant attention for its high efficiency, often outperforming commercially available photoinitiators such as bisacylphosphine oxide (BAPO), 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO), and 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (BDMB).[2][3] Furthermore, in combination with additives like iodonium salts and N-vinylcarbazole, MT-Tz can also initiate cationic polymerization of epoxides.[2]
The primary advantages of MT-Tz lie in its high photoinitiation ability under LED light sources, making it suitable for modern curing applications, including 3D printing.[4] However, a critical aspect for its application in sensitive fields like biomedical devices and food packaging is the potential for migration of the photoinitiator and its byproducts from the cured polymer.[4]
Comparative Analysis of Polymer Properties
The efficacy of a photoinitiator is ultimately judged by the properties of the polymer it helps create. This section compares key characteristics of polymers initiated with MT-Tz against those made with alternative systems. The following data is based on the photopolymerization of trimethylolpropane triacrylate (TMPTA), a common trifunctional acrylate monomer.
Photopolymerization Kinetics
The speed and extent of polymerization are crucial for manufacturing efficiency and final material properties. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the disappearance of the C=C double bond of the acrylate monomer, providing real-time data on the rate and degree of conversion.[5]
Table 1: Comparison of Photopolymerization Kinetics of TMPTA Initiated by MT-Tz and its Derivatives. [4]
| Photoinitiator | Irradiation Wavelength (nm) | Maximum Polymerization Rate (s⁻¹) | Final Double Bond Conversion (%) |
| MT-Tz | 400 | 4.21 | 35.6 |
| MT-Tz | 410 | - | 45.0 |
| PT | 400 | 3.31 | 36.2 |
| PT | 410 | 7.34 | 46.4 |
| CT** | 400 | - | 15.3 |
| pCT*** | 400 | - | 24.9 |
*PT: 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (a demethylated derivative of MT-Tz) **CT: 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (a polymerizable derivative of MT-Tz) ***pCT: RAFT polymerized CT (a polymeric photoinitiator)
The data indicates that while the demethylated derivative (PT) shows comparable efficiency to MT-Tz, the polymerizable (CT) and polymeric (pCT) derivatives exhibit reduced photoinitiation abilities, likely due to steric hindrance and altered light absorption.[4] Studies have shown that MT-Tz's photoinitiation ability for the free radical polymerization of methacrylate under air at 405 nm is better than that of well-known commercial photoinitiators like BAPO and TPO.[2][3]
Thermal Stability of the Resulting Polymers
The thermal stability of the cured polymer is critical for its application range. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to assess this. TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing transitions such as the glass transition temperature (Tg).[6]
Migration Stability
For applications where the polymer will be in contact with food, drugs, or biological tissues, the migration of unreacted photoinitiator and its photolysis byproducts is a major safety concern.[4]
Table 2: Relative Leachability of Triazine-Based Photoinitiators from Cured TMPTA Polymer. [4]
| Photoinitiator | Irradiation Wavelength (nm) | Relative Leachability (compared to MT-Tz) |
| MT-Tz | 400 | 1 |
| CT | 400 | ~0.33 |
| pCT | 400 | ~0.07 |
| MT-Tz | 410 | 1 |
| CT | 410 | ~0.5 |
| pCT | 410 | ~0.17 |
As demonstrated, modifying the MT-Tz structure to be polymerizable (CT) or creating a polymeric version (pCT) significantly reduces its tendency to migrate from the cured polymer, a crucial advantage for sensitive applications.[4]
Experimental Protocols
To ensure the reproducibility and validity of the characterization data, detailed experimental protocols are essential.
Protocol for Photopolymerization Kinetics using RT-FTIR
This protocol describes the monitoring of acrylate photopolymerization.
Caption: Workflow for kinetic analysis of photopolymerization using RT-FTIR.
Protocol for Thermal Analysis (TGA/DSC)
This protocol outlines the steps for assessing the thermal stability of the cured polymer.
Caption: Workflow for thermal characterization of cured polymers using TGA and DSC.
Protocol for Migration Testing
This protocol is for evaluating the leachability of the photoinitiator from the cured polymer.[4]
Caption: Workflow for determining photoinitiator migration from a cured polymer.
Conclusion and Future Perspectives
This compound stands out as a highly efficient photoinitiator for free-radical polymerization, offering advantages in curing speed and efficiency, particularly with visible LED light sources. The primary trade-off appears to be between initiation efficiency and migration stability. While MT-Tz itself provides excellent polymerization kinetics, its derivatives designed for low migration show a decrease in this performance.
For researchers and drug development professionals, the choice of photoinitiator will depend on the specific application. For applications where high curing speed is paramount and migration is less of a concern, MT-Tz is an excellent candidate. However, for biomedical and food-contact applications, the use of polymerizable or polymeric derivatives, despite their slightly lower initiation efficiency, is a more prudent choice to ensure product safety.
Future research should focus on developing novel triazine-based photoinitiators that combine high initiation efficiency with low migration potential, thereby broadening the applicability of these high-performance materials.
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A Senior Application Scientist's Guide to the Analysis of Residual 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in Cured Polymers
Introduction: The Unseen Remnant
In the field of advanced materials, particularly in photopolymerization, photoinitiators are the unsung heroes that kickstart the transformation from liquid resin to solid polymer upon light exposure. Among these, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 42573-57-9), hereafter referred to as TMT, is a highly efficient Type I photoinitiator. It is particularly valued for its performance with near-UV and visible LED light sources in the curing of (meth)acrylate-based systems.[1][2]
However, the polymerization process is rarely perfect. Inevitably, a small fraction of the photoinitiator and its byproducts remain unreacted, trapped within the cured polymer matrix. These residual compounds are a critical concern, especially when the polymer is intended for applications with high safety standards, such as medical devices, drug delivery systems, or food packaging.[3][4] Unbound residuals can migrate out of the polymer over time—a phenomenon central to the study of extractables and leachables .[5][6] Such leached substances can pose toxicological risks and compromise the safety and efficacy of the final product.[4][7]
This guide provides a comparative analysis of the predominant analytical methodologies for the robust quantification of residual TMT in cured polymers. We will delve into the critical nuances of sample preparation and compare the two workhorse techniques of modern analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the rationale behind procedural choices to empower researchers in selecting the optimal method for their specific needs.
Part 1: The Foundational Challenge — Extraction from the Matrix
Before any analysis can occur, the target analyte must be liberated from the solid polymer matrix. This extraction step is arguably the most critical and challenging part of the entire workflow. The primary goal is to achieve maximum recovery of the residual TMT without chemically altering the analyte or degrading the polymer, which could release interfering oligomers.[8]
Key Extraction Strategies
-
Accelerated Solvent Extraction (ASE®): This is a highly efficient technique that uses conventional solvents at elevated temperatures and pressures.[9][10]
-
Causality: The high temperature increases the diffusion rate of the analyte out of the polymer matrix, while the high pressure keeps the solvent in a liquid state above its boiling point, enhancing its extraction efficiency. This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet.[10]
-
-
Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to agitate the sample in a solvent.
-
Causality: The ultrasound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the polymer surface generates localized high energy, which disrupts the polymer-analyte interaction and enhances the solvent's penetration into the matrix.
-
-
Polymer Dissolution-Precipitation: In this approach, the entire polymer sample is dissolved in a strong solvent (e.g., tetrahydrofuran, dichloromethane). Once the polymer is in solution, a non-solvent is added to selectively precipitate the polymer, leaving the small-molecule additives, including TMT, in the liquid phase for analysis.
-
Causality: This method is exhaustive but is dependent on finding a suitable solvent/non-solvent pair and may be more labor-intensive. It ensures the complete release of any trapped residuals.
-
Essential Pre-Treatment: Maximizing Surface Area
For solvent extraction methods to be effective, the sample's surface area must be maximized. This is typically achieved by grinding the cured polymer into a fine powder.
-
Expert Insight: Cryogenic grinding, using a freezer mill with liquid nitrogen, is the preferred method.[8][9] It makes the polymer brittle for efficient grinding while the low temperature prevents melting and potential degradation of the analyte. The resulting fine powder allows for much more intimate contact between the polymer particles and the extraction solvent.[11]
Workflow for Sample Preparation
The following diagram illustrates a typical workflow for preparing a cured polymer sample for chromatographic analysis.
Caption: General workflow for residual photoinitiator analysis.
Part 2: A Comparative Guide to Analytical Methodologies
Once the TMT has been extracted into a solvent, a robust chromatographic technique is required for separation, identification, and quantification. The two most powerful and common methods are HPLC-UV and GC-MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for analyzing non-volatile or thermally sensitive compounds. Given that TMT has a melting point of 192-195 °C and strong UV absorbance, HPLC is an exceptionally well-suited and reliable method.[12]
-
Principle of Operation: The sample extract is injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Compounds separate based on their differential partitioning between the two phases. A UV detector measures the absorbance of the eluting compounds.
-
Expertise & Causality:
-
Column Choice: A reversed-phase C18 column is the standard choice.[13] The non-polar C18 stationary phase effectively retains the moderately non-polar TMT molecule through hydrophobic interactions, allowing for excellent separation from more polar matrix components.
-
Detector Choice: While a standard UV detector can be used, a Photodiode Array (PDA) or Diode Array Detector (DAD) is vastly superior. TMT has a characteristic UV absorption maximum (λmax) around 379 nm.[12] A DAD acquires the full UV-Vis spectrum for any eluting peak. This allows for confirmation of the TMT peak by matching its spectrum against a pure standard, providing a higher degree of confidence and preventing misidentification.
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile is typical for triazine analysis.[13] Starting with a higher water concentration and gradually increasing the acetonitrile content effectively elutes the target analyte from the column with good peak shape.
-
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 65% A / 35% B, hold for 1 min, ramp to 30% A / 70% B over 1.5 min, hold as needed, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitoring at 379 nm, with full spectrum acquisition from 200-500 nm.
-
Validation: A calibration curve must be generated using at least five concentrations of a certified TMT standard. The method's validity is confirmed with blank injections (to check for system contamination) and spike-recovery experiments on a blank polymer matrix to assess accuracy and extraction efficiency.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is renowned for its exceptional sensitivity and selectivity, making it the gold standard for trace analysis and definitive identification.[14][15]
-
Principle of Operation: The sample is injected into a hot inlet, which volatilizes the analytes. An inert carrier gas sweeps the vaporized analytes through a long, thin capillary column where they separate based on boiling point and interaction with the column's stationary phase. As compounds exit the column, they enter a mass spectrometer, which ionizes and fragments them into a unique mass spectrum, or "fingerprint," allowing for unambiguous identification.
-
Expertise & Causality:
-
Analyte Suitability: The primary consideration for GC is whether the analyte is volatile and thermally stable enough to pass through the system without degrading. With a molecular weight of ~448 g/mol and a melting point under 200°C, TMT is amenable to GC analysis. However, the trichloromethyl groups can be thermally labile, so the injector temperature must be carefully optimized to ensure efficient volatilization without causing degradation.
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a robust starting point. This phase provides good separation for a wide range of semi-volatile organic compounds.
-
Detection Mode: For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial.[15][16] Instead of scanning all masses, the detector focuses only on a few characteristic ions from TMT's mass spectrum. This dramatically increases the signal-to-noise ratio, leading to much lower detection limits compared to a full scan acquisition.
-
-
Instrumentation: GC system with a split/splitless inlet, autosampler, and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at ~1.2 mL/min.
-
Inlet Temperature: 250 °C (optimize as needed).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temp 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min.
-
MS Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Use full scan (m/z 50-550) to identify the TMT retention time and fragmentation pattern, then develop a SIM method using 3-4 characteristic, abundant ions for quantification.
-
-
Validation: As with HPLC, a calibration curve with a pure TMT standard is required. The use of an appropriate internal standard is highly recommended in GC-MS to correct for any variability in injection volume or sample workup.
Part 3: Head-to-Head Method Comparison
Choosing the right analytical technique depends on the specific requirements of the study, such as required sensitivity, available equipment, and the need for confirmatory analysis.
| Feature | HPLC-UV/DAD | GC-MS | Rationale & Field Insights |
| Sensitivity | Good (ng level) | Excellent (pg level) | For routine quality control where residual levels are expected to be well above the detection limit, HPLC is sufficient. For leachables studies or trace contamination analysis, the superior sensitivity of GC-MS is required.[17] |
| Selectivity | Good | Excellent | The DAD provides spectral confirmation, which is good. However, the mass spectrum from GC-MS is a unique chemical fingerprint, providing near-unequivocal identification, which is critical in regulatory submissions. |
| Compound Suitability | Ideal for non-volatile & thermally labile compounds | Requires volatile & thermally stable compounds | HPLC is the safer, more robust choice for TMT without extensive thermal stability studies. GC-MS requires careful optimization of the inlet to prevent on-column degradation. |
| Instrumentation Cost | Lower | Higher | An HPLC-UV/DAD system is generally more affordable to purchase and maintain than a GC-MS system. |
| Ease of Use | Simpler | More Complex | HPLC methods, particularly with reversed-phase columns, are often more straightforward to develop and troubleshoot. GC-MS requires expertise in vacuum systems and spectral interpretation. |
| Sample Throughput | High | High | Both techniques can be fully automated with autosamplers for unattended analysis of large sample batches. |
Decision Guide for Method Selection
This diagram provides a logical path for choosing the most appropriate analytical method based on experimental goals.
Caption: Decision guide for analytical method selection.
Part 4: Broader Context — Alternative Photoinitiators
The drive for safer and more biocompatible materials has led to the development of alternative photoinitiators designed to have lower migration potential.[7] When developing a new photopolymer system, considering these alternatives can be a proactive approach to minimizing residual analysis challenges.
-
Polymerizable Photoinitiators: These molecules contain a reactive group (like an acrylate) that allows them to be covalently incorporated into the growing polymer network.[7] This drastically reduces their potential to leach out. Analysis would shift from looking for the free initiator to more complex methods for analyzing polymer end-groups.
-
Phosphine Oxides (e.g., TPO, BAPO): These are highly efficient Type I initiators widely used in industry.[18][19] They are known to "photobleach," meaning their light absorption decreases as they are consumed. This can be an advantage for curing thicker polymer sections, as it allows light to penetrate deeper into the material over time.[20] They are readily analyzed by both HPLC and GC-MS.
-
Germanium-Based Initiators (e.g., Ivocerin®): Developed specifically for applications requiring high biocompatibility, such as dental composites, these compounds show little to no toxicity.[21] Their analysis would require method development specific to their unique chemical structures.
Conclusion
The quantitative analysis of residual this compound in cured polymers is a critical task for ensuring product safety and quality. The success of the analysis hinges on a well-designed extraction protocol, with Accelerated Solvent Extraction of cryo-milled samples representing the state-of-the-art.
For routine analysis, HPLC with DAD detection offers a robust, reliable, and cost-effective solution perfectly suited to the chemical properties of TMT. For applications demanding the utmost sensitivity and legally defensible identification, such as in extractables and leachables studies for medical devices, GC-MS is the superior technique, provided that thermal stability is carefully validated. By understanding the causality behind each procedural step and comparing the strengths of each technology, researchers can confidently develop and validate a method that ensures their materials meet the highest standards of performance and safety.
References
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SGS PSI. (n.d.). Extractables Leachables Testing. Polymer Solutions. Retrieved from [Link]
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AZoM. (2024, August 22). How to Determine Leachables and Extractables in Polymers. Retrieved from [Link]
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Infinity Laboratories. (n.d.). Extractables & Leachables Testing. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, August 8). Extractables vs Leachables in Medical Devices. Retrieved from [Link]
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Fujisawa, S., & Masuhara, E. (1981). Analysis of photo-initiators in visible-light-cured dental composite resins. Journal of Dental Research, 60(5), 882-886. Retrieved from [Link]
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Cambridge Polymer Group. (n.d.). Medical Device Extractables and Leachables Testing. Retrieved from [Link]
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Du, F. S., et al. (2015). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 6(30), 5429-5437. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Applications of this compound. Retrieved from [Link]
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CEM. (n.d.). Extraction of Additives from Polymers. Retrieved from [Link]
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GlobalSpec. (n.d.). Chapter 2: Extraction Techniques for Additives in Polymers. Retrieved from [Link]
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Wang, Z., et al. (2022). Determination of 18 photoinitiators in food paper packaging materials by FastPrep-based extraction combined with GC-MS. Food Chemistry, 377, 131980. Retrieved from [Link]
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Nerín, C., et al. (2008). Determination of ink photoinitiators in packaged beverages by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1195(1-2), 80-88. Retrieved from [Link]
-
Liu, R., et al. (2014). Determination of 10 photo-initiators residues in food plastic packaging by gel permeation chromatography extraction coupled with gas chromatograph-mass spectrometry. Food Additives & Contaminants: Part A, 31(12), 2035-2043. Retrieved from [Link]
- Majors, R. E. (2013). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers.
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Wang, Y., et al. (2022). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. Polymers, 14(21), 4586. Retrieved from [Link]
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Pieniak, D., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(3), 680. Retrieved from [Link]
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Szczepkowska, M., et al. (2023). Photoinitiators for Medical Applications—The Latest Advances. Molecules, 28(9), 3898. Retrieved from [Link]
-
Pieniak, D., et al. (2020). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. ResearchGate. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
-
Kenning, E., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 14(13), 2697. Retrieved from [Link]
-
Kenning, E., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Mechanical Properties of Polymers Initiated with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the choice of a photoinitiator is a critical determinant of the final material's mechanical properties. This guide provides an in-depth technical comparison of polymers initiated with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MSTA), a versatile and high-performance photoinitiator, against polymers initiated with other commonly used free-radical and cationic initiators. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions in their polymer formulation and development endeavors.
The Crucial Role of Photoinitiators in Polymer Integrity
Photoinitiators are molecules that, upon absorption of light, generate reactive species that initiate polymerization. The efficiency of this initiation process, the nature of the reactive species, and the potential for side reactions all have a profound impact on the resulting polymer network's architecture and, consequently, its mechanical characteristics such as strength, modulus, and flexibility. Impurities or inefficiencies in the photoinitiator can lead to incomplete curing, resulting in reduced mechanical performance of the final polymer product[1].
MSTA has garnered significant attention for its efficacy in initiating both free-radical and cationic polymerization upon exposure to near UV or visible light[2][3]. It functions as a Type I cleavable photoinitiator for free-radical polymerization (FRP) and can also initiate cationic polymerization when used in conjunction with additives like iodonium salts[2][3].
Comparative Analysis of Mechanical Properties
Free-Radical Polymerization Initiators
Commonly used alternatives to MSTA in free-radical polymerization include camphorquinone (CQ), phenyl-propanedione (PPD), mono(acyl)phosphine oxide (MAPO), and bis(acyl)phosphine oxide (BAPO)[4]. A study on experimental dental composites provides valuable comparative data on the flexural strength and elastic modulus of a BisGMA/TEGDMA resin initiated by these compounds.
| Photoinitiator System | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| 0.2% CQ + 0.8% DMAEMA | 85.3 (± 8.1) | 4.2 (± 0.5) |
| 0.2% PPD + 0.8% DMAEMA | 88.7 (± 7.5) | 4.5 (± 0.6) |
| 0.1% CQ + 0.1% PPD + 0.8% DMAEMA | 92.1 (± 6.9) | 4.8 (± 0.4) |
| 0.42% MAPO | 105.4 (± 9.2) | 5.6 (± 0.7) |
| 0.5% BAPO | 112.6 (± 8.8) | 6.1 (± 0.5) |
| (Data sourced from a study on experimental resin composites) |
From this data, it is evident that acylphosphine oxide-based initiators like MAPO and BAPO yield polymers with significantly higher flexural strength and elastic modulus compared to the conventional camphorquinone/amine system. This suggests that the initiation efficiency and the nature of the generated radicals play a crucial role in achieving a more robust polymer network.
Cationic and Hybrid Polymerization Initiators
MSTA's ability to also initiate cationic polymerization, particularly in combination with an iodonium salt, makes it a versatile candidate for curing epoxy and vinyl ether monomers[2][3]. A study on dental adhesives provides a compelling comparison of a conventional free-radical initiator (camphorquinone/DMAEMA) with a system containing a free-radical initiator (BAPO) and a cationic co-initiator (diphenyliodonium hexafluorophosphate - DPIHFP).
| Photoinitiator/Co-initiator System (0.5% by mass) | Flexural Strength (MPa) |
| CQ / DMAEMA | 45.2 (± 3.7) |
| CQ / DMAEMA / DPIHFP | 58.9 (± 4.1) |
| BAPO | 65.7 (± 5.2) |
| BAPO / DMAEMA | 72.4 (± 6.3) |
| BAPO / DPIHFP | 85.1 (± 7.9) |
| BAPO / DMAEMA / DPIHFP | 78.9 (± 6.8) |
| (Data sourced from a study on the flexural strength of dental adhesives)[4] |
The results clearly indicate that the inclusion of the iodonium salt (DPIHFP) significantly enhances the flexural strength of the adhesive, with the BAPO/DPIHFP combination yielding the highest values[4]. This underscores the potential of hybrid systems, which can be facilitated by versatile initiators like MSTA, to produce polymers with superior mechanical properties.
Mechanistic Insights into MSTA Photoinitiation
To understand why MSTA is a potent photoinitiator, it is essential to delve into its photochemical reaction mechanisms.
Free-Radical Initiation
Upon absorption of UV-visible light, MSTA, a Type I photoinitiator, undergoes homolytic cleavage of a carbon-chlorine bond within one of its trichloromethyl groups. This process generates two radical species: a triazine-centered radical and a chlorine radical. Both of these radicals are capable of initiating the polymerization of acrylate or methacrylate monomers.
Caption: Free-radical photoinitiation mechanism of MSTA.
Cationic Initiation (in the presence of additives)
When MSTA is combined with an iodonium salt (Iod⁺ PF₆⁻) and a sensitizer like N-vinylcarbazole (NVK), it can indirectly initiate cationic polymerization. The process is thought to involve an electron transfer cascade that ultimately generates a strong Brønsted acid (H⁺), which then initiates the ring-opening polymerization of monomers like epoxides.
Caption: Proposed cationic photoinitiation pathway with MSTA.
Experimental Protocols for Mechanical Property Evaluation
To ensure the scientific integrity and reproducibility of the data presented, standardized testing methodologies are imperative. The following outlines a typical protocol for determining the flexural properties of a photopolymerized material, based on the ASTM D790 standard.
Three-Point Bending Test (ASTM D790)
This test is widely used to determine the flexural strength and flexural modulus of plastic materials.
Methodology:
-
Specimen Preparation:
-
Prepare rectangular specimens of the polymer with standardized dimensions (e.g., 64 mm x 12.7 mm x 3.2 mm).
-
Ensure specimens are free of voids, sink marks, and other defects.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
-
-
Test Setup:
-
Use a universal testing machine equipped with a three-point bend fixture. The fixture consists of two supports and a central loading nose.
-
Set the support span to a value specified by the standard, typically 16 times the specimen thickness.
-
Center the specimen on the supports with its longitudinal axis perpendicular to the loading nose.
-
-
Testing Procedure:
-
Apply a load to the specimen at a constant crosshead speed until the specimen fractures or the outer fiber strain reaches 5%.
-
Record the load-deflection data throughout the test.
-
-
Data Analysis:
-
Flexural Strength (σ_f): Calculate the maximum stress in the outer fiber at the point of fracture or maximum load using the formula: σ_f = (3 * P * L) / (2 * b * d²) where P is the maximum load, L is the support span, b is the specimen width, and d is the specimen thickness.
-
Flexural Modulus (E_f): Calculate the modulus of elasticity in bending from the slope of the initial linear portion of the stress-strain curve.
-
Caption: Workflow for Three-Point Bending Test (ASTM D790).
Conclusion and Future Outlook
This compound stands out as a highly efficient photoinitiator with the versatility to drive both free-radical and cationic polymerization. While direct comparative data on the mechanical properties of MSTA-initiated polymers is an area ripe for further investigation, the existing body of research on alternative initiators provides a strong indication of the performance levels that can be expected.
For free-radical polymerization, MSTA's high efficiency suggests the potential to achieve mechanical properties comparable to or exceeding those of acylphosphine oxide-based initiators. In the realm of cationic and hybrid systems, its compatibility with iodonium salts opens the door to formulating polymers with the superior mechanical characteristics typical of cationically cured materials, such as high strength and low shrinkage.
Future research should focus on direct, head-to-head comparisons of MSTA with a broad range of commercial photoinitiators across various monomer systems. Such studies, employing standardized mechanical testing protocols, will be invaluable in fully elucidating the performance advantages of this promising photoinitiator and guiding its application in the development of next-generation polymers for demanding applications.
References
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A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry.
-
FLEXURAL STRENGTH OF ACRYLIC RESINS POLYMERIZED BY DIFFERENT CYCLES. Journal of Applied Oral Science.
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(PDF) A known photoinitiator for a novel technology: this compound for near UV or visible LED. ResearchGate.
-
Flexural strength of dental adhesives with different photoinitiator systems. Journal of Clinical and Experimental Dentistry.
-
(PDF) A known photoinitiator for a novel technology: this compound for near UV or visible LED. ResearchGate.
-
Triazine Photoinitiators: Revolutionizing Polymerization Processes. NINGBO INNO PHARMCHEM CO.,LTD.
-
Effect of Different Filler Contents and Printing Directions on the Mechanical Properties for Photopolymer Resins. MDPI.
-
Tensile Property Testing of Plastics. MatWeb.
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Flexural Strength Analysis of Different Complete Denture Resin-Based Materials Obtained by Conventional and Digital Manufacturing. MDPI.
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PhD Thesis manuscript. ORBilu.
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Mean flexural strength (MPa) of 4 acrylic resins before and after polymerization. ResearchGate.
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This compound. Sigma-Aldrich.
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mechanical and physical properties of 3d-printed dental photopolymer resins under different processing conditions. ResearchGate.
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Elastic modulus E ( ), tensile strength σ M (•), elongation at tensile... ResearchGate.
-
Influence of the Processing Method on the Nano-Mechanical Properties and Porosity of Dental Acrylic Resins Fabricated by Heat-Curing, 3D Printing and Milling Techniques. MDPI.
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Influence of heat-assisted vat photopolymerization on the physical and mechanical characteristics of dental 3D printing resins. Scientific Reports.
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Functional biopolymers for medical applications Thesis book. BME.
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Effect of Different Vat Polymerization Techniques on Mechanical and Biological Properties of 3D-Printed Denture Base. MDPI.
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Understanding The Mechanical Properties of Polymers - Polymer Testing | Polymerupdate Academy. YouTube.
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Tensile testing of polymeric materials: a model. AIR Unimi.
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Estimation of Tensile Modulus of a Thermoplastic Material from Dynamic Mechanical Analysis: Application to Polyamide 66. Polymers.
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A Comparative Guide to the Photochemical Efficiency of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization and light-induced chemical transformations, the efficiency of the photoinitiator is a critical parameter that dictates the speed, and often the quality, of the entire process. This guide provides an in-depth analysis of the quantum yield of photodecomposition for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MMT), a high-performance photoinitiator. While a definitive, universally cited quantum yield value for MMT remains elusive in publicly accessible literature, this guide will equip you with the foundational knowledge, comparative data with relevant alternatives, and detailed experimental protocols to evaluate its photochemical efficiency for your specific application.
Understanding the Quantum Yield of Photodecomposition
The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency of a photon in bringing about a chemical change.[1] Specifically, the quantum yield of photodecomposition is the ratio of the number of molecules of the photoinitiator that decompose to the number of photons absorbed by the photoinitiator.
A higher quantum yield signifies that a greater number of initiating species (radicals or acids) are generated for a given amount of light absorbed, leading to a more efficient and rapid reaction. For researchers, a high quantum yield is desirable as it can lead to:
-
Faster Curing/Reaction Times: Less light exposure is needed to achieve the desired degree of polymerization or chemical transformation.
-
Lower Energy Consumption: Reduced light intensity or shorter irradiation times translate to energy savings.
-
Reduced Heat Generation: In many systems, particularly in bulk polymerization, excessive light exposure can lead to heat buildup, which can be detrimental to the final product.
-
Greater Control Over the Process: Efficient photoinitiation allows for more precise spatial and temporal control over the reaction.
Profile of this compound (MMT)
This compound, is a well-established photoinitiator, often employed as a photoacid generator (PAG).[2] Upon absorption of light, typically in the near-UV or visible region, the molecule undergoes a C-Cl bond cleavage, ultimately leading to the formation of a strong acid. This photogenerated acid can then catalyze a variety of chemical reactions, most notably the polymerization of epoxides and vinyl ethers.[3]
The key structural features of MMT that contribute to its photoactivity are the triazine core substituted with two trichloromethyl groups and a 4-methoxystyryl chromophore. The extended π-conjugation of the methoxystyryl group allows for efficient absorption of light at longer wavelengths.[4]
Photodecomposition Mechanism:
The photodecomposition of MMT is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state. From this excited state, it is believed to undergo efficient intersystem crossing to a triplet state. The triplet state then undergoes homolytic cleavage of a carbon-chlorine bond to generate a radical pair. Subsequent reactions of these radicals lead to the formation of hydrochloric acid (HCl), the active catalytic species.
Caption: Simplified workflow for MMT photodecomposition and acid generation.
Comparative Analysis with Alternative Photoinitiators
| Photoinitiator | Type | Typical Wavelength Range (nm) | Reported Quantum Yield (Φ) | Key Features |
| MMT | Photoacid Generator | 385 - 405 | Not readily available | High efficiency in cationic polymerization.[3] |
| BAPO (Bis(acyl)phosphine oxide) | Free-Radical (Type I) | 365 - 405 | ~0.4 - 0.9 | Excellent photobleaching, good for pigmented systems. |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Free-Radical (Type I) | 365 - 405 | ~0.3 - 0.7 | Good surface and through cure. |
| BDMB (2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1) | Free-Radical (Type I) | 365 | ~0.4 - 0.6 | Highly reactive, good for clear coatings. |
Discussion:
Studies have demonstrated that MMT-based photoinitiating systems can exhibit higher efficiency in the free-radical photopolymerization of methacrylates under LED irradiation at 405 nm compared to BAPO, TPO, and BDMB.[3] This suggests that even without a known quantum yield, the overall initiation efficiency of MMT is excellent. The high performance of MMT can be attributed to a combination of factors, including a potentially high quantum yield of acid generation, a high molar absorption coefficient at the irradiation wavelength, and efficient catalytic activity of the generated acid.
It is crucial to note that the effective quantum yield can be influenced by the surrounding environment, such as the monomer, solvent, and presence of additives.[5] Therefore, experimental determination of the quantum yield under specific application conditions is highly recommended for a precise comparison.
Experimental Protocol for Determining the Quantum Yield of Photodecomposition
The following is a generalized protocol for determining the quantum yield of photodecomposition of a photoinitiator like MMT. This method relies on monitoring the disappearance of the photoinitiator's absorbance spectrum upon irradiation and using a chemical actinometer to measure the photon flux.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
Quartz cuvettes
-
Stir plate and stir bars
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
This compound (MMT)
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
Workflow Diagram:
Caption: Experimental workflow for quantum yield determination.
Step-by-Step Methodology:
-
Preparation of the Photoinitiator Solution: Prepare a dilute solution of MMT in a suitable, transparent solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the irradiation wavelength to ensure uniform light absorption throughout the cuvette.
-
Measurement of Initial Absorbance: Record the initial UV-Vis absorption spectrum of the MMT solution. The absorbance at the irradiation wavelength (λ_irr) is denoted as A₀.
-
Irradiation: Irradiate the MMT solution in a quartz cuvette with a monochromatic light source at λ_irr for a specific time, t. The solution should be stirred during irradiation to ensure homogeneity.
-
Measurement of Absorbance after Irradiation: After irradiation, record the UV-Vis absorption spectrum of the MMT solution again. The absorbance at λ_irr is now A_t.
-
Determination of Photon Flux (Actinometry):
-
Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate).
-
Irradiate the actinometer solution under the exact same conditions (light source, geometry, irradiation time) as the MMT solution.
-
Analyze the change in the actinometer solution (e.g., by spectrophotometry) to determine the number of photons that entered the cuvette. This gives the photon flux, I₀ (in photons/s or moles of photons/s).
-
-
Calculation of Quantum Yield:
-
The number of MMT molecules decomposed can be calculated from the change in absorbance using the Beer-Lambert law.
-
The quantum yield (Φ) is then calculated using the following formula:
Φ = (Number of MMT molecules decomposed) / (Number of photons absorbed)
-
The number of photons absorbed can be determined from the photon flux and the absorbance of the MMT solution.
-
Causality and Self-Validation:
-
Why a dilute solution? Using a low concentration ensures that the light intensity is relatively uniform throughout the sample, simplifying the calculations and avoiding inner filter effects.
-
Why a chemical actinometer? The actinometer provides a reliable and calibrated method for measuring the absolute photon flux of the light source, which is essential for an accurate quantum yield determination.
-
Why monochromatic light? Using a single wavelength simplifies the interpretation of the results, as the quantum yield can be wavelength-dependent.
-
Self-Validation: The experiment should be repeated at different irradiation times to ensure that the calculated quantum yield is independent of the extent of conversion, at least in the initial stages of the reaction. A linear relationship between the number of decomposed molecules and the irradiation time is expected for a constant quantum yield.
Conclusion
This compound stands out as a highly efficient photoinitiator, particularly for cationic polymerization, demonstrating superior performance compared to several industry-standard free-radical initiators. While a specific quantum yield of photodecomposition is not widely reported, its high efficacy in various applications strongly suggests a favorable value.
For researchers and professionals seeking to optimize their photopolymerization processes, a thorough understanding and experimental determination of the quantum yield under application-specific conditions are paramount. The methodologies outlined in this guide provide a robust framework for such evaluations, enabling a data-driven approach to photoinitiator selection and process optimization. By focusing on the fundamental principles of photochemical efficiency, researchers can unlock the full potential of advanced photoinitiators like MMT in their respective fields.
References
- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. (n.d.). RSC Publishing.
- Quantum yield determination and interpretation | Photochemistry Class Notes. (n.d.). Fiveable.
- Konstantinou, I. K., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-403.
- Understanding this compound: A Versatile Photoacid Generator for Advanced Applications. (n.d.).
-
Quantum yield. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Triazine Photoinitiators: Revolutionizing Polymerization Processes. (2026, January 6). Retrieved January 17, 2026, from [Link]
- Lalevée, J., et al. (2014). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Polymer Chemistry, 5(20), 5919-5925.
-
Triazine-Based Type-II Photoinitiating System for Free Radical Photopolymerization: Mechanism, Efficiency, and Modeling. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Material Science Innovations with this compound. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ionic vs Free Radical Pathways in the Direct and Sensitized Photochemistry of 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Relevance for Photoacid Generation. (n.d.). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Polymers Made with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For researchers, scientists, and drug development professionals at the forefront of biomaterial innovation, the choice of photoinitiator in polymer synthesis is a critical determinant of the final product's biocompatibility. This guide provides an in-depth, objective comparison of the cytotoxic profile of polymers synthesized using 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBT), a highly efficient visible-light photoinitiator, against other commonly used alternatives. By grounding our discussion in experimental data and established protocols, we aim to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Double-Edged Sword: Photoinitiator Efficacy and Biocompatibility
Photopolymerization offers unparalleled spatiotemporal control, making it an invaluable tool in the fabrication of complex biomaterials, from hydrogels for tissue engineering to 3D-printed medical devices. The lynchpin of this process is the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization. MBT has gained significant attention for its high photoinitiation ability under visible light, particularly with the rise of LED-based curing systems.[1][2] However, the very reactivity that makes a photoinitiator effective can also be a source of cytotoxicity. Unreacted photoinitiator molecules or their photolysis byproducts can leach from the polymer matrix, potentially harming surrounding cells and tissues.[3] This guide will delve into the nuances of assessing this cytotoxicity, with a focus on MBT and its alternatives.
Understanding this compound (MBT)
MBT is a triazine-based photoinitiator that has demonstrated superior performance in free radical polymerization of (meth)acrylates under near-UV or visible LED irradiation compared to some commercially available photoinitiators like BAPO and TPO.[1][2] Its efficiency is a significant advantage in many applications. However, a key concern in biomedical applications is the potential for small molecules to migrate from the cured polymer. Research has shown that newer, polymerizable triazine-based photoinitiators exhibit enhanced migration stability compared to MBT.[1] This suggests that while MBT is highly effective, the potential for leaching of the photoinitiator itself is a factor that requires careful consideration and rigorous cytotoxicity testing.
A Comparative Look at Photoinitiator Cytotoxicity
A study comparing seven different commercial photoinitiators revealed significant differences in their cytotoxic effects on various cell types.[4][5] Phenylbis(acyl) phosphine oxides (BAPO) were found to exhibit the highest cytotoxicity, while Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) and Methyl benzoylformate (MBF) displayed the lowest cellular toxicity.[4][5] Another study confirmed that BAPO and Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO) induce a concentration-dependent decrease in cell number, with BAPO being more toxic than TPO to murine fibroblasts.[6] These findings underscore the critical importance of photoinitiator selection in the design of biocompatible materials.
The triazine scaffold, the core of MBT, is present in various compounds with a wide range of biological activities. Some triazine derivatives have been investigated as potent cytotoxic agents against cancer cell lines.[3][7][8][9] This highlights the potential for the triazine moiety to interact with biological systems and underscores the necessity of thorough toxicological evaluation of any new triazine-based photoinitiator.
Table 1: Comparative Cytotoxicity of Common Photoinitiators (Non-MBT)
| Photoinitiator | Chemical Class | Relative Cytotoxicity | Key Findings |
| BAPO | Acylphosphine Oxide | High | Consistently shows higher cytotoxicity compared to TPO and other alternatives in multiple studies.[4][5][6] |
| TPO | Acylphosphine Oxide | Moderate | Generally less cytotoxic than BAPO, but still exhibits dose-dependent toxicity.[4][5][6] |
| TPOL | Acylphosphine Oxide | Low | Demonstrated to be one of the least toxic photoinitiators in a comparative study.[4][5] |
| MBF | α-Keto Ester | Low | Showed low cellular toxicity in a comparative analysis of seven photoinitiators.[4][5] |
| Camphorquinone (CQ) | Diketone | Generally Low | Widely used in dental resins, but often requires a co-initiator. Its cytotoxicity is generally considered lower than many Type I photoinitiators. |
Experimental Protocols for Assessing Cytotoxicity
To rigorously assess the cytotoxicity of polymers, a multi-faceted approach employing a battery of assays is recommended. Here, we provide detailed, step-by-step methodologies for three key assays: MTT, LDH, and apoptosis detection.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing polymer cytotoxicity.
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This provides an indication of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and add 100 µL of the polymer leachable extracts to each well. Include positive (e.g., Triton X-100) and negative (fresh medium) controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the negative control.
LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key indicator of cytotoxicity. Several methods can be used to detect apoptosis, with Annexin V staining being one of the most common.
Protocol (Annexin V-FITC Staining):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the polymer leachable extracts.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Potential Cytotoxicity Pathways
The cytotoxicity of leachable components from polymers can be initiated through various cellular mechanisms, often culminating in apoptosis.
Caption: Potential pathways of polymer-induced cytotoxicity.
Conclusion and Future Directions
The selection of a photoinitiator for biomedical applications requires a careful balance between polymerization efficiency and biocompatibility. While this compound (MBT) offers high efficiency for visible-light photopolymerization, the potential for leaching and the inherent biological activity of triazine-based compounds necessitate a thorough cytotoxicological assessment.
This guide provides a framework for such an assessment, offering detailed protocols for key cytotoxicity assays and contextualizing the discussion with available data on alternative photoinitiators. The data clearly indicates that not all photoinitiators are created equal in terms of their interaction with biological systems, with some, like BAPO, consistently demonstrating higher toxicity.
For researchers utilizing MBT, it is imperative to conduct rigorous leaching studies and a comprehensive battery of in vitro cytotoxicity assays to ensure the safety of the final polymeric material. Future research should focus on direct comparative studies of MBT-containing polymers against established alternatives. Furthermore, the development of next-generation, polymerizable photoinitiators with enhanced migration stability represents a promising avenue for creating safer and more effective biomaterials.
References
-
Brieflands. (n.d.). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Retrieved from [Link]
-
PubMed. (n.d.). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. Retrieved from [Link]
-
RSIS International. (n.d.). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Retrieved from [Link]
-
MDPI. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts | Request PDF. Retrieved from [Link]
-
The Australian National University. (n.d.). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A known photoinitiator for a novel technology: this compound for near UV or visible LED. Retrieved from [Link]
-
ScienceDirect. (n.d.). Biomimetic materials based on zwitterionic polymers toward human-friendly medical devices. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triazine-Based Sequence-Defined Polymers with Side-Chain Diversity and Backbone-Backbone Interaction Motifs. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS No. 42573-57-9), a photoinitiator widely used in polymer chemistry. Due to its chemical structure—a chlorinated and nitrogen-containing heterocyclic compound—this substance requires careful handling and disposal to mitigate risks to personnel and the environment. This document synthesizes regulatory guidelines, safety data, and best practices to ensure a comprehensive and self-validating disposal workflow.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is critical. This dictates the necessary personal protective equipment (PPE) and handling precautions.
1.1. Hazard Profile
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[1][3] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
The presence of six chlorine atoms on the trichloromethyl groups makes this a halogenated organic compound. Such compounds are of particular concern for environmental disposal due to their potential to form persistent and toxic byproducts if not treated correctly.
1.2. Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[4]
-
Body Protection: A standard laboratory coat must be worn.[4]
-
Respiratory Protection: If there is a risk of generating dust when handling the solid form outside of a fume hood, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.
Spill Management & Emergency Procedures
Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.
2.1. First Aid Measures
In case of accidental exposure, follow these immediate first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[1] Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[6] If skin irritation occurs, seek medical advice.[3] Remove and launder contaminated clothing before reuse.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or if the person feels unwell, call a poison control center or doctor.[1]
-
Ingestion: If swallowed, contact a poison control center or doctor for guidance.[1]
2.2. Spill Cleanup Protocol
Should a spill occur, adhere to the following procedure:
-
Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Absorption: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] Place the material into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The primary and most effective method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste management facility.[4][5] This method is crucial because it ensures the complete destruction of the halogenated molecules, preventing the formation of toxic dioxins or furans that can occur with improper combustion.
3.1. Waste Segregation: The Critical First Step
Proper segregation at the point of generation is paramount for safe and compliant disposal.
-
Designate a Waste Stream: This compound must be disposed of as halogenated organic solid waste .
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[7] This is because mixed waste streams can pose reaction hazards and complicate the disposal process, often increasing costs. Halogenated wastes require specific incineration conditions to neutralize the acidic gases (like HCl) produced during combustion.
3.2. Waste Collection & Labeling
-
Container Selection: Use a chemically compatible, leak-proof container clearly designated for halogenated solid waste. The container must be in good condition with a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (Irritant).
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[4]
3.3. Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Manifesting: A hazardous waste manifest will be required for transportation. This legal document tracks the waste from the point of generation to its final disposal facility.[8]
-
Incineration: The licensed facility will incinerate the waste at high temperatures (typically >850°C) in a specialized incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
The following diagram illustrates the complete disposal workflow, from initial handling to final destruction.
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
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- 6. This compound | 42573-57-9 | TCI EUROPE N.V. [tcichemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. radtech.org [radtech.org]
Navigating the Safe Handling of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds are paramount. Among these, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a versatile photoinitiator, holds significant promise.[1][2] However, unlocking its potential necessitates a comprehensive understanding of its safe handling, from initial preparation to ultimate disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and responsibility in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified with the following hazards:
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [3][4]
-
Harmful if Swallowed (Acute Toxicity, Category 4) [4]
A thorough understanding of these risks is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our protective measures must create an effective barrier against these pathways.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the minimum required PPE when handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[3] |
| Eyes | Safety glasses with side shields or goggles. | To protect against splashes and airborne particles that can cause serious eye irritation.[3] |
| Face | Face shield (in addition to safety glasses/goggles). | Recommended when there is a significant risk of splashing or dust generation.[3] |
| Respiratory | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. Use only outdoors or in a well-ventilated area.[3][4] |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
Expert Insight: The choice of glove material is crucial. While nitrile is a good starting point, always consult a glove compatibility chart for the specific solvents you will be using in your procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency. The following workflow is designed to guide you through the safe handling of this compound.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
